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  • Product: 2-Heptylundecanoyl chloride
  • CAS: 78865-81-3

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 2-Heptylundecanoyl Chloride: Properties, Synthesis, and Applications for Researchers and Drug Development Professionals

Foreword: Unveiling the Potential of Branched-Chain Acyl Chlorides in Modern Chemistry and Pharmaceutical Sciences In the landscape of chemical synthesis and drug development, the ability to precisely tailor molecular ar...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword: Unveiling the Potential of Branched-Chain Acyl Chlorides in Modern Chemistry and Pharmaceutical Sciences

In the landscape of chemical synthesis and drug development, the ability to precisely tailor molecular architecture is paramount. Acyl chlorides are a cornerstone of this endeavor, serving as highly reactive intermediates for the formation of esters, amides, and other critical functional groups. While linear acyl chlorides are well-understood, their branched-chain counterparts, such as 2-Heptylundecanoyl chloride, offer a unique set of properties stemming from their steric bulk and lipophilicity. This guide provides a comprehensive technical overview of 2-Heptylundecanoyl chloride, delving into its chemical and physical characteristics, synthesis, reactivity, and potential applications, with a particular focus on its relevance to researchers, scientists, and professionals in the field of drug development. By understanding the nuances of this branched-chain acyl chloride, we can unlock new possibilities in the design and synthesis of novel chemical entities and advanced pharmaceutical formulations.

Core Chemical and Physical Properties

2-Heptylundecanoyl chloride, a derivative of the Guerbet acid 2-heptylundecanoic acid, is a long-chain aliphatic acyl chloride. Its branched nature imparts distinct physical properties compared to its linear isomers.

Identifiers and Molecular Structure
  • Chemical Name: 2-Heptylundecanoyl chloride[1]

  • CAS Number: 78865-81-3[1]

  • Molecular Formula: C₁₈H₃₅ClO[1]

  • Molecular Weight: 302.9 g/mol [1]

  • Canonical SMILES: CCCCCCCCCC(CCCCCCC)C(=O)Cl

  • InChI Key: NNNPOJOAHGLLCV-UHFFFAOYSA-N[1]

The structure features a carbonyl chloride group attached to a carbon atom which is also bonded to a heptyl and a decyl chain, creating a sterically hindered reactive center.

Physicochemical Properties

Table 1: Physicochemical Properties of 2-Heptylundecanoic Acid

PropertyValueSource
Molecular Formula C₁₈H₃₆O₂[2]
Molecular Weight 284.48 g/mol [2][3]
Physical Form Solid[3]
Boiling Point 183°C at 5 mmHg[2]
Density 0.88 g/cm³[2]
pKa (Predicted) 4.84 ± 0.40[2]

Based on these values, it can be predicted that 2-Heptylundecanoyl chloride is a liquid at room temperature with a boiling point likely to be slightly lower than that of its parent carboxylic acid under vacuum. Its density is expected to be in a similar range.

Synthesis of 2-Heptylundecanoyl Chloride: A Practical Approach

The most common and efficient method for the synthesis of 2-Heptylundecanoyl chloride is the chlorination of its parent carboxylic acid, 2-Heptylundecanoic acid. Several chlorinating agents can be employed, with thionyl chloride (SOCl₂) being a prevalent choice in laboratory settings due to the formation of gaseous byproducts (SO₂ and HCl) that are easily removed.

Recommended Synthetic Protocol

This protocol is a generalized procedure based on established methods for the conversion of carboxylic acids to acyl chlorides.

Reaction:

R-COOH + SOCl₂ → R-COCl + SO₂ (g) + HCl (g)

Materials:

  • 2-Heptylundecanoic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous solvent (e.g., dichloromethane or toluene)

  • Dry glassware under an inert atmosphere (Nitrogen or Argon)

Step-by-Step Procedure:

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser connected to a gas trap (to neutralize HCl and SO₂), add 2-Heptylundecanoic acid.

  • Solvent Addition: Add an anhydrous solvent to dissolve or suspend the carboxylic acid.

  • Reagent Addition: Slowly add an excess of thionyl chloride (typically 1.5 to 2 equivalents) to the reaction mixture at room temperature. The addition is often done via an addition funnel.

  • Reaction: Gently heat the reaction mixture to reflux and maintain for 1-3 hours. The progress of the reaction can be monitored by the cessation of gas evolution.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. The excess thionyl chloride and the solvent can be removed by distillation or under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude 2-Heptylundecanoyl chloride can be purified by vacuum distillation to obtain the final product.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: Acyl chlorides are highly reactive towards water, leading to hydrolysis back to the carboxylic acid. Therefore, all glassware must be thoroughly dried, and anhydrous solvents must be used.

  • Excess Thionyl Chloride: Using an excess of the chlorinating agent ensures the complete conversion of the carboxylic acid.

  • Inert Atmosphere: This prevents the exposure of the highly reactive acyl chloride to atmospheric moisture.

  • Gas Trap: The byproducts, HCl and SO₂, are corrosive and toxic gases and must be neutralized. A base trap (e.g., a bubbler with a concentrated NaOH solution) is essential.

Synthesis_Workflow Carboxylic_Acid 2-Heptylundecanoic Acid Reaction_Vessel Reaction Vessel (Anhydrous, Inert Atm.) Carboxylic_Acid->Reaction_Vessel Thionyl_Chloride SOCl₂ Thionyl_Chloride->Reaction_Vessel Reflux Reflux (1-3 hours) Reaction_Vessel->Reflux Workup Work-up (Solvent/Excess Reagent Removal) Reflux->Workup Purification Vacuum Distillation Workup->Purification Final_Product 2-Heptylundecanoyl Chloride Purification->Final_Product

Synthesis Workflow for 2-Heptylundecanoyl Chloride

Reactivity and the Influence of Steric Hindrance

Acyl chlorides are among the most reactive carboxylic acid derivatives, readily undergoing nucleophilic acyl substitution. The high reactivity stems from the electron-withdrawing nature of both the oxygen and chlorine atoms, which makes the carbonyl carbon highly electrophilic, and the fact that the chloride ion is an excellent leaving group.

However, the reactivity of 2-Heptylundecanoyl chloride is modulated by the significant steric hindrance around the carbonyl group due to the presence of the two large alkyl chains at the α-position. This steric bulk can influence the rate of reaction with various nucleophiles.

General Reactivity Profile

2-Heptylundecanoyl chloride is expected to react with a wide range of nucleophiles, including:

  • Water: Hydrolysis to form 2-heptylundecanoic acid. This reaction is typically vigorous.

  • Alcohols: Alcoholysis to form esters. The reaction rate will be influenced by the steric bulk of the alcohol. Primary alcohols will react faster than secondary and tertiary alcohols.[5]

  • Amines: Aminolysis to form amides. Primary and secondary amines will react to form secondary and tertiary amides, respectively.

  • Carboxylates: Reaction with a carboxylate salt to form an acid anhydride.

Reactivity_Profile Acyl_Chloride 2-Heptylundecanoyl Chloride Water Water (H₂O) Acyl_Chloride->Water Hydrolysis Alcohol Alcohol (R'-OH) Acyl_Chloride->Alcohol Alcoholysis Amine Amine (R'₂NH) Acyl_Chloride->Amine Aminolysis Carboxylate Carboxylate (R'-COO⁻) Acyl_Chloride->Carboxylate Acylation Product_Acid Carboxylic Acid Water->Product_Acid Product_Ester Ester Alcohol->Product_Ester Product_Amide Amide Amine->Product_Amide Product_Anhydride Anhydride Carboxylate->Product_Anhydride

General Reactivity of 2-Heptylundecanoyl Chloride
The Role of Steric Hindrance

The branched structure of 2-Heptylundecanoyl chloride introduces significant steric hindrance around the electrophilic carbonyl carbon. This has important implications for its reactivity:

  • Slower Reaction Rates: Compared to a linear acyl chloride of similar molecular weight, 2-Heptylundecanoyl chloride will generally exhibit slower reaction rates with nucleophiles. The bulky alkyl groups impede the approach of the nucleophile to the carbonyl carbon.

  • Increased Selectivity: The steric hindrance can lead to greater selectivity in reactions. For instance, it may react preferentially with smaller, less hindered nucleophiles over larger ones.

  • Influence on Esterification: In the synthesis of esters, the steric hindrance of both the acyl chloride and the alcohol will play a crucial role. Reactions with bulky secondary or tertiary alcohols may require more forcing conditions (e.g., higher temperatures, longer reaction times, or the use of a catalyst) to proceed at a reasonable rate.[6]

Spectroscopic Characterization (Predicted)

Due to the lack of publicly available experimental spectra for 2-Heptylundecanoyl chloride, this section provides predicted spectroscopic data based on the known characteristics of similar molecules.

¹H NMR Spectroscopy
  • α-CH (alpha to C=O): A multiplet is expected around 2.5-3.0 ppm. This proton is deshielded by the adjacent carbonyl group.

  • -CH₂- (adjacent to the α-CH): Multiplets are expected in the range of 1.5-1.8 ppm.

  • -CH₂- (bulk methylene groups): A broad multiplet will be present around 1.2-1.4 ppm, integrating to a large number of protons.

  • -CH₃ (terminal methyl groups): A triplet is expected around 0.8-1.0 ppm.

¹³C NMR Spectroscopy
  • C=O (carbonyl carbon): A signal is expected in the highly deshielded region of 170-175 ppm.

  • α-C (alpha to C=O): A signal is expected around 50-60 ppm.

  • -CH₂- (alkyl chains): A series of signals will be present in the range of 20-40 ppm.

  • -CH₃ (terminal methyl carbons): A signal is expected in the shielded region of 10-15 ppm.

Infrared (IR) Spectroscopy
  • C=O Stretch: A strong, sharp absorption band is expected in the region of 1780-1815 cm⁻¹. This is a characteristic peak for acyl chlorides and is at a higher wavenumber than the carbonyl stretch of carboxylic acids or esters.

  • C-H Stretch (sp³): Multiple bands will be present in the 2850-3000 cm⁻¹ region.

  • C-Cl Stretch: A band may be observed in the fingerprint region, typically between 650-850 cm⁻¹, but it can be weak and is less diagnostic.

Mass Spectrometry
  • Molecular Ion (M⁺): The molecular ion peak would be expected at m/z 302, with an M+2 peak at m/z 304 with approximately one-third the intensity due to the natural abundance of the ³⁷Cl isotope.

  • Fragmentation: A prominent fragmentation pathway for acyl chlorides is the loss of the chlorine atom to form a stable acylium ion. Therefore, a significant peak would be expected at m/z 267 ([M-Cl]⁺). Further fragmentation of the alkyl chains would also be observed.

Applications in Drug Development and Advanced Synthesis

The unique properties of 2-Heptylundecanoyl chloride and its parent acid, which belongs to the class of isostearic acids, make it a valuable building block in pharmaceutical sciences and specialized organic synthesis.

Role as a Lipophilic Moiety in Prodrugs

The long, branched alkyl chain of 2-Heptylundecanoyl chloride imparts significant lipophilicity. This property can be harnessed in the synthesis of prodrugs to:

  • Enhance Membrane Permeability: By attaching this lipophilic tail to a polar drug molecule via an ester or amide linkage, its ability to cross cell membranes can be improved, potentially increasing its bioavailability.[7]

  • Control Drug Release: The ester or amide bond formed can be designed to be cleaved by enzymes in the body, releasing the active drug at a controlled rate.

  • Improve Formulation in Lipid-Based Delivery Systems: The increased lipophilicity can improve the solubility of a drug in lipid-based formulations such as self-emulsifying drug delivery systems (SEDDS).

Excipient and Formulation Enhancer

The parent carboxylic acid, 2-heptylundecanoic acid (a type of isostearic acid), is used in pharmaceutical formulations to enhance drug permeation and promote absorption.[7] For example, it can improve the skin permeability and retention of topical drugs, thereby enhancing their efficacy while reducing systemic absorption and potential side effects.[7] 2-Heptylundecanoyl chloride serves as the reactive intermediate to incorporate this beneficial moiety into other molecules. Guerbet alcohols and their derivatives, including acids and esters, are valued in the cosmetic and pharmaceutical industries for their unique properties.[8][9][10]

Advanced Organic Synthesis

The sterically hindered nature of 2-Heptylundecanoyl chloride can be advantageous in complex organic syntheses where selectivity is required. It allows for the controlled introduction of a bulky, lipophilic group onto a molecule.

Safety and Handling

Acyl chlorides are hazardous chemicals and must be handled with appropriate safety precautions. While a specific Safety Data Sheet (SDS) for 2-Heptylundecanoyl chloride is not widely available, the hazards are consistent with other long-chain acyl chlorides.

  • Corrosive: Causes severe skin burns and eye damage.[11][12]

  • Reacts with Water: Reacts vigorously with water, releasing corrosive hydrogen chloride gas.[12]

  • Inhalation Hazard: Vapors and mists are irritating to the respiratory tract.[11][13]

Handling Recommendations:

  • Always handle in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[11][13]

  • Keep away from water and other nucleophiles.

  • Store in a cool, dry, and well-ventilated area in a tightly sealed container, preferably under an inert atmosphere.[12]

Conclusion: A Versatile Tool for Chemical Innovation

2-Heptylundecanoyl chloride represents a valuable and somewhat under-explored reagent in the chemist's toolbox. Its unique combination of a reactive acyl chloride functional group with a bulky, lipophilic branched alkyl chain offers opportunities for the synthesis of novel molecules with tailored properties. For drug development professionals, its potential for creating more effective prodrugs and enhancing drug formulations is particularly noteworthy. As our understanding of the benefits of branched-chain lipids in biological systems grows, the importance of reagents like 2-Heptylundecanoyl chloride is set to increase, paving the way for innovations in both chemistry and medicine.

References

  • 2-Heptylundecanoic Acid. LookChem. [Link]

  • 2-Heptylundecanoic acid | C18H36O2 | CID 14513632. PubChem. [Link]

  • Revision Notes - Reaction of Alcohols with Acyl Chlorides to Form Esters. Sparkl. [Link]

  • 2-Heptylundecanoyl chloride | C18H35ClO | CID 54120775. PubChem. [Link]

  • A Review of Guerbet Alcohols and Their Esters: Synthesis, Applications, and Future Perspectives. MDPI. [Link]

  • Method for preparing fatty acid chlorides.
  • Guerbet Compounds. AOCS. [Link]

  • Insight into the Feasibility of Fatty Acyl Chlorides with 10–18 Carbons for the Ball-Milling Synthesis of Thermoplastic Cellulose Esters. ACS Publications. [Link]

  • An updated review of fatty acid residue-tethered heterocyclic compounds: synthetic strategies and biological significance. PMC. [Link]

  • SAFETY DATA SHEET. (June 10, 2021). [Link]

  • Evaluation of esterification routes for long chain cellulose esters. PMC. [Link]

  • 3DMolMS: prediction of tandem mass spectra from 3D molecular conformations. PMC. [Link]

  • synthesis of esters from acid chlorides. YouTube. [Link]

  • 1H NMR spectrum of 2 in CDCl3 given together with assignment of the hydrogen atoms. ResearchGate. [Link]

  • (PDF) Guerbet Chemistry. ResearchGate. [Link]

  • Guerbet Alcohols, Ideal Substrates for the Sustainable Production of Branched Esters. PMC. [Link]

  • Learning the Language of NMR: Structure Elucidation from NMR spectra using Transformer Models. ChemRxiv. [Link]

  • Chemical Properties of Heptanoyl chloride (CAS 2528-61-2). Cheméo. [Link]

  • Acyl Chlorides - A Level Chemistry Revision Notes. Save My Exams. [Link]

  • How i can modify fatty acid in to acyl chloride using thionyl chloride ?. ResearchGate. [Link]

  • Accurate and Efficient Structure Elucidation from Routine One-Dimensional NMR Spectra Using Multitask Machine Learning. Kanan Lab. [Link]

  • Hybrid Deep Learning Model for EI-MS Spectra Prediction. MDPI. [Link]

  • Deep learning prediction of electrospray ionization tandem mass spectra of chemically derived molecules. ResearchGate. [Link]

  • II. Synthesis of monohydrazides or dihydrazides by acylation of hydrazine hydrate with saturated fatty acid chlorides. Sci-Hub. [Link]

  • (PDF) Synthesis of alkyl-branched fatty acids. ResearchGate. [Link]

  • Predicted IR spectra for A: blue line, choline chloride and two phenols... ResearchGate. [Link]

  • Rapid Prediction of Electron-Ionization Mass Spectrometry using Neural Networks. arXiv. [Link]

  • Experimental IR liquid film spectrum (top) and simulated IR spectra of... ResearchGate. [Link]

  • 2-Heptadecenoic acid | C17H32O2 | CID 5282747. PubChem. [Link]

  • Deep Learning-Enabled MS/MS Spectrum Prediction Facilitates Automated Identification Of Novel Psychoactive Substances. Michael Skinnider. [Link]

  • Solid-state 35/37Cl NMR spectroscopy of hydrochloride salts of amino acids implicated in chloride ion transport channel selectivity: opportunities at 900 MHz. PubMed. [Link]

  • Chemical Properties of Heptanoyl chloride (CAS 2528-61-2). Cheméo. [Link]

  • Chloride Binding Properties of a Macrocyclic Receptor Equipped with an Acetylide Gold(I) Complex: Synthesis, Characterization, Reactivity, and Cytotoxicity Studies. MDPI. [Link]

  • Drug Solubility in Fatty Acids as a Formulation Design Approach for Lipid-Based Formulations: A Technical Note. ResearchGate. [Link]

  • Infrared Spectroscopy of Fluorenyl Cations at Cryogenic Temperatures. Fritz Haber Institute. [Link]

  • 2-Heptylcyclopropane-1-Carboxylic Acid Disperses and Inhibits Bacterial Biofilms. PMC. [Link]

  • FT-IR SPECTROSCOPIC INVESTIGATION OF SOME M(BENZOYL CHLORIDE)2Ni(CN)4 COMPLEXES (M = Co, Ni and Cd). DergiPark. [Link]

  • Chloride Binding Properties of a Macrocyclic Receptor Equipped with an Acetylide Gold(I) Complex. Digital CSIC. [Link]

Sources

Exploratory

2-Heptylundecanoyl Chloride: Physicochemical Profiling, Synthesis Protocols, and Applications in Advanced Lipid Nanoparticle Engineering

Executive Summary In the rapidly evolving landscape of drug delivery and biomaterials, the architectural design of lipid tails dictates the thermodynamic and structural behavior of lipid nanoparticles (LNPs). 2-Heptylund...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the rapidly evolving landscape of drug delivery and biomaterials, the architectural design of lipid tails dictates the thermodynamic and structural behavior of lipid nanoparticles (LNPs). 2-Heptylundecanoyl chloride is a highly specialized, alpha-branched aliphatic acyl chloride. Serving as a highly reactive electrophilic building block, it is instrumental in the synthesis of ionizable lipids for mRNA delivery and complex esters for dermatological applications.

As a Senior Application Scientist, I have structured this technical guide to move beyond basic chemical properties, focusing instead on the mechanistic causality behind its synthesis, its structural role in biological systems, and self-validating protocols for its integration into advanced research workflows.

Physicochemical Profiling & Structural Significance

The utility of 2-heptylundecanoyl chloride stems directly from its molecular architecture. The alpha-branching (a 7-carbon chain at the C2 position of an 11-carbon backbone) introduces significant steric bulk. In lipid bilayer dynamics, this branching disrupts tight lipid packing, lowering the phase transition temperature ( Tm​ ) of the membrane. In LNP formulations, this increased membrane fluidity is a critical driver for endosomal escape, allowing the lipid to undergo a bilayer-to-hexagonal phase transition that releases encapsulated therapeutic nucleic acids into the cytosol[1].

Quantitative Data Summary
PropertyValueCausality / Significance
IUPAC Name 2-heptylundecanoyl chlorideDefines the alpha-branched aliphatic structure.
Molecular Formula C18H35ClOContains 18 carbons total, optimizing the hydrophobic-lipophilic balance (HLB) for LNP integration[2].
Molecular Weight 302.9 g/mol High molecular weight necessitates careful monitoring of stoichiometric equivalents in synthesis[3].
CAS Number 78865-81-3Unique identifier for procurement and regulatory tracking[3].
Reactivity Highly ElectrophilicThe acyl chloride moiety is highly susceptible to nucleophilic attack by amines and alcohols, requiring anhydrous conditions[4].

Synthesis Methodology: 2-Heptylundecanoic Acid to Acyl Chloride

While acyl chlorides can be synthesized using various chlorinating agents, the choice of reagent is critical for downstream biological applications.

Protocol 1: Catalytic Oxalyl Chloride Activation

Objective: Convert 2-heptylundecanoic acid to 2-heptylundecanoyl chloride with high yield and zero residual catalyst contamination.

Causality of Experimental Choices: We utilize oxalyl chloride rather than thionyl chloride ( SOCl2​ ). While SOCl2​ is common, it can leave trace sulfurous byproducts that poison downstream metal-catalyzed reactions or induce toxicity in cell-based assays. Oxalyl chloride, catalyzed by N,N-Dimethylformamide (DMF), produces strictly gaseous byproducts (Carbon Monoxide, Carbon Dioxide, and Hydrogen Chloride). According to Le Chatelier's principle, the evolution of these gases irreversibly drives the reaction to completion while simplifying purification to a mere solvent evaporation step.

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask under an inert Argon atmosphere.

  • Dissolution: Dissolve 1.0 equivalent of 2-heptylundecanoic acid in anhydrous Dichloromethane (DCM) (0.5 M concentration).

  • Catalyst Addition: Add 0.05 equivalents of anhydrous DMF. Mechanistic note: DMF reacts with oxalyl chloride to form the highly electrophilic Vilsmeier-Haack intermediate, which is the true active chlorinating species.

  • Chlorination: Cool the reaction to 0°C. Dropwise add 1.5 equivalents of oxalyl chloride. The reaction will immediately begin to effervesce.

  • Maturation: Remove the ice bath and stir at room temperature for 2–4 hours until gas evolution ceases.

  • Purification: Concentrate the mixture under reduced pressure (rotary evaporation) to remove DCM and excess oxalyl chloride, yielding the crude 2-heptylundecanoyl chloride as a pale yellow oil[4].

Self-Validating System (FTIR): Do not proceed to downstream synthesis without validation. Take a 10 µL aliquot, evaporate the solvent, and analyze via Fourier-Transform Infrared (FTIR) spectroscopy. The protocol is validated as successful when the broad carboxylic acid O-H stretch (~2500–3300 cm⁻¹) completely disappears, and the carbonyl (C=O) stretch shifts from ~1710 cm⁻¹ (acid) to the characteristic, higher-energy acyl chloride peak at ~1800 cm⁻¹.

Synthesis A 2-Heptylundecanoic Acid (Starting Material) C Vilsmeier-Haack Intermediate (Reactive Species) A->C Addition B Oxalyl Chloride + Catalytic DMF (Chlorinating Agent) B->C Activation D 2-Heptylundecanoyl Chloride (Target Product) C->D Nucleophilic Substitution E Gaseous Byproducts (CO, CO2, HCl) C->E Evolution (Drives Reaction)

Synthesis workflow of 2-Heptylundecanoyl Chloride via Vilsmeier-Haack activation.

Downstream Applications: Engineering Ionizable Lipids

The primary application of 2-heptylundecanoyl chloride in modern therapeutics is the N-acylation of polyamine scaffolds to create branched ionizable lipids[4]. These lipids are the cornerstone of mRNA vaccines.

Protocol 2: N-Acylation of Polyamine Scaffolds

Objective: Conjugate 2-heptylundecanoyl chloride to an amine backbone to form an amide-linked lipid.

Causality of Experimental Choices: The alpha-branching of the heptyl group creates immense steric hindrance around the electrophilic carbonyl carbon. To overcome this, the reaction requires a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA). DIPEA acts as a proton scavenger, neutralizing the HCl generated during the reaction. If HCl is not scavenged, it will protonate the target amine, rendering it non-nucleophilic and halting the reaction. DIPEA is chosen over Triethylamine (TEA) because its bulky isopropyl groups prevent it from acting as a competing nucleophile against the sterically hindered acyl chloride.

Step-by-Step Methodology:

  • Preparation: In an inert atmosphere, dissolve 1.0 equivalent of the target polyamine scaffold in anhydrous Tetrahydrofuran (THF).

  • Base Addition: Add 3.0 equivalents of DIPEA.

  • Acylation: Cool the mixture to 0°C. Dissolve 1.1 equivalents (per primary amine) of 2-heptylundecanoyl chloride in a small volume of THF and add dropwise.

  • Reaction: Allow the mixture to warm to room temperature and stir overnight (12–16 hours) to overcome the steric hindrance of the branched chain[4].

  • Workup: Quench with saturated aqueous NaHCO3​ , extract with Ethyl Acetate, dry over anhydrous Na2​SO4​ , and purify via silica gel chromatography.

Self-Validating System (TLC & Ninhydrin): Monitor the reaction progression using Thin-Layer Chromatography (TLC). Stain the TLC plate with Ninhydrin solution and heat. The primary amine starting material will react with Ninhydrin to form a deep purple spot (Ruhemann's purple). The reaction is self-validated as complete when the starting material spot disappears, and the product spot remains Ninhydrin-negative (amides do not react with Ninhydrin), confirming complete N-acylation.

LNP A 2-Heptylundecanoyl Chloride (Branched Tail) C N-Acylation (DIPEA Base) A->C B Amine Scaffold (Hydrophilic Head) B->C D Branched Ionizable Lipid C->D HCl Scavenged E LNP Formulation (Endosomal Escape) D->E Microfluidic Mixing

Logical relationship mapping the integration of 2-Heptylundecanoyl Chloride into LNP formulations.

References

  • National Center for Biotechnology Information (NIH). "2-Heptylundecanoyl chloride | C18H35ClO | CID 54120775 - PubChem." PubChem Database. Available at:[Link][2]

  • National Institute of Informatics (NII). "Characteristics of Gelation by Amides based on trans-1,2-Diaminocyclohexane: The Importance of Different Substituents." NII Scholarly Repository. Available at:[Link][4]

  • World Intellectual Property Organization. "WO2015095340A1 - Lipid Compositions for Delivery of Biologically Active Agents." Googleapis Patent Database. Available at:[Link][1]

Sources

Foundational

The Strategic Role of 2-Heptylundecanoyl Chloride in Next-Generation Lipid Nanoparticle (LNP) Design

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Mechanistic Guide Executive Summary The rapid advancement of mRNA therapeutics and CRISPR-Cas...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Mechanistic Guide

Executive Summary

The rapid advancement of mRNA therapeutics and CRISPR-Cas9 gene editing relies heavily on the structural optimization of ionizable lipids[1]. A critical, yet often under-discussed, building block in synthesizing these next-generation delivery vehicles is 2-heptylundecanoyl chloride [2]. This whitepaper provides an in-depth technical analysis of this compound, detailing its IUPAC nomenclature, physicochemical properties, and its indispensable role as a reactive intermediate in generating branched-tail lipids designed for enhanced endosomal escape[1][3].

Chemical Nomenclature and Structural Topology

To engineer effective lipid nanoparticles (LNPs), scientists must precisely control the hydrophobic tail geometry of the constituent lipids. The compound with CAS Registry Number 78865-81-3 is formally recognized by the IUPAC preferred name 2-heptylundecanoyl chloride [2].

Nomenclature Breakdown:
  • Parent Chain: The longest continuous carbon chain containing the acyl group comprises 11 carbons, designated as the "undecanoyl" core[2].

  • Substituent: At the alpha-carbon (C2 position), there is a 7-carbon alkyl branch, yielding the prefix "2-heptyl"[2].

  • Functional Group: The highly reactive acyl chloride (-COCl) terminus.

This specific alpha-branching creates a highly intentional "swallowtail" structural topology. From the C2 position, the lipid extends two distinct hydrophobic chains: a 9-carbon chain (C3 to C11 of the parent) and a 7-carbon chain (the heptyl branch). This near-symmetry is a critical design parameter for disrupting lipid bilayers.

Quantitative Physicochemical Data

Table 1: Structural and Physicochemical Properties

ParameterSpecification / Value
IUPAC Preferred Name [2]
CAS Registry Number 78865-81-3[2]
Molecular Formula C18H35ClO[2]
Molecular Weight 302.92 g/mol [2]
Parent Chain Length 11 Carbons (Undecanoyl)[2]
Branch Chain Length 7 Carbons (Heptyl at C2)[2]
Precursor Compound (CAS 22890-21-7)[4]

The Causality of Reagent Selection: Why Acyl Chlorides?

A common question in lipid synthesis is why formulation scientists utilize 2-heptylundecanoyl chloride rather than directly coupling its precursor, [4], using standard carbodiimide chemistry (e.g., EDC or DCC).

The Causality (Experience & Expertise): Carbodiimide coupling generates urea byproducts (such as dicyclohexylurea, DCU). DCU is highly lipophilic and notoriously difficult to separate from the similarly lipophilic branched lipid products via standard silica gel chromatography. In LNP formulation, trace impurities can trigger innate immune responses or destabilize the nanoparticle architecture.

By converting the precursor acid to 2-heptylundecanoyl chloride , the electrophilicity of the carbonyl carbon is drastically increased. The subsequent esterification or amidation reaction with an amino-alcohol headgroup proceeds rapidly and quantitatively without the need for coupling agents. The sole byproduct is hydrogen chloride (HCl), which is easily neutralized by a volatile organic base like triethylamine (TEA) to form water-soluble salts. This ensures the final lipid excipient meets stringent pharmaceutical purity standards.

SynthesisWorkflow A 2-Heptylundecanoic Acid (Starting Material) B Chlorination (SOCl2, DCM, 0°C to RT) A->B C 2-Heptylundecanoyl Chloride (Reactive Intermediate) B->C D Lipid Coupling (+ Headgroup, TEA, 0°C) C->D E Aqueous Workup (NaHCO3 Wash) D->E F Purified Branched Lipid (LNP Excipient) E->F

Fig 1: Synthesis workflow of branched ionizable lipids using 2-heptylundecanoyl chloride.

Self-Validating Experimental Protocol: Lipid Synthesis

The following protocol outlines the integration of 2-heptylundecanoyl chloride into an amino-alcohol headgroup to form a branched ionizable lipid[1][3]. This methodology is designed as a self-validating system to ensure high yield and purity.

Step 1: Reaction Assembly

  • Dissolve 1.0 equivalent of the target amino-alcohol headgroup and 2.5 equivalents of anhydrous triethylamine (TEA) in anhydrous dichloromethane (DCM) under an inert argon atmosphere.

  • Cool the reaction vessel to 0°C using an ice bath. Causality: The reaction is highly exothermic; chilling prevents the degradation of the headgroup and minimizes side reactions.

Step 2: Electrophile Addition

  • Dissolve 2.1 equivalents of 2-heptylundecanoyl chloride in a minimal volume of anhydrous DCM.

  • Add the acyl chloride solution dropwise to the reaction mixture over 30 minutes.

Step 3: Self-Validating Checkpoint (In-Process Control)

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Validation: Spot the mixture on a silica TLC plate (eluent: 90:10 DCM:MeOH). The successful formation of the lipid is validated by the complete disappearance of the highly polar, amine-containing starting material spot, and the emergence of a high-Rf, UV-inactive spot (stainable with phosphomolybdic acid). If the amine spot persists, add 0.1 eq of acyl chloride.

Step 4: Quenching and Workup

  • Quench the reaction by adding saturated aqueous sodium bicarbonate ( NaHCO3​ ).

  • Validation: The NaHCO3​ serves a dual purpose: it neutralizes residual HCl, driving the TEA-HCl salts into the aqueous layer, and hydrolyzes any unreacted 2-heptylundecanoyl chloride back into water-soluble 2-heptylundecanoic acid salts, effectively self-purifying the organic layer.

  • Extract the organic layer, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

Biophysical Impact on LNP Efficacy & Endosomal Escape

The ultimate purpose of utilizing 2-heptylundecanoyl chloride is to impart superior biophysical properties to the resulting lipid[3].

Linear lipids form cylindrical geometries, which thermodynamically favor stable lamellar (bilayer) phases. However, lipids synthesized with 2-heptylundecanyl tails possess a massive cross-sectional area in the hydrophobic region relative to their headgroup. This imparts a highly strained, "cone-shaped" geometry .

During cellular uptake, the LNP is trapped within an endosome. As the endosome matures, its internal environment acidifies (pH < 6.0). The ionizable headgroup of the lipid protonates, increasing its polarity. The combination of electrostatic repulsion at the headgroup and the massive steric bulk of the 2-heptylundecanyl tails thermodynamically forces the lipid membrane to undergo a phase transition from a lamellar phase to an inverted hexagonal ( HII​ ) phase . This structural metamorphosis physically tears the endosomal membrane apart, facilitating the rapid cytosolic release of the mRNA payload[1].

EndosomalEscape A 2-Heptylundecanyl Tails (Alpha-Branched) B Cone-Shaped Lipid Geometry A->B C Endosomal Acidification (pH < 6.0) B->C D Lamellar to H_II Phase Transition C->D E Membrane Disruption & mRNA Release D->E

Fig 2: Mechanistic pathway of endosomal escape driven by 2-heptylundecanyl branched tails.

References

  • PubChem Compound Summary for CID 54120775, 2-Heptylundecanoyl chloride. National Center for Biotechnology Information (NIH). URL:[Link]

  • PubChem Compound Summary for CID 14513632, 2-Heptylundecanoic acid. National Center for Biotechnology Information (NIH). URL:[Link]

  • Hydroxychloroquine-functionalized Ionizable Lipids Mitigate Inflammatory Responses in mRNA Therapeutics. bioRxiv. URL:[Link]

  • WO2021095876A1 - Lipid composition.Google Patents.

Sources

Exploratory

Engineering Next-Generation Ionizable Lipids: The Critical Role of 2-Heptylundecanoyl Chloride (CAS 78865-81-3)

The advent of lipid nanoparticle (LNP) technology has revolutionized genetic medicine, most notably through the rapid deployment of mRNA vaccines. At the core of these delivery systems are ionizable lipids, whose structu...

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Author: BenchChem Technical Support Team. Date: April 2026

The advent of lipid nanoparticle (LNP) technology has revolutionized genetic medicine, most notably through the rapid deployment of mRNA vaccines. At the core of these delivery systems are ionizable lipids, whose structural geometry dictates both the encapsulation efficiency of nucleic acids and the physiological efficacy of endosomal escape. As a Senior Application Scientist, I frequently encounter formulation bottlenecks that trace back to sub-optimal lipid tail architecture.

This technical whitepaper provides an in-depth analysis of 2-Heptylundecanoyl chloride (CAS: 78865-81-3) [1], a highly reactive, branched acyl chloride that has emerged as a premier building block for synthesizing advanced ionizable lipids. By understanding the causality between its unique alpha-branched structure and the resulting thermodynamic behavior of LNPs, researchers can rationally design more potent and less inflammatory nucleic acid delivery vehicles.

Physicochemical Profiling and Structural Rationale

2-Heptylundecanoyl chloride is the acyl chloride derivative of 2-heptylundecanoic acid (CAS: 22890-21-7) [2]. Structurally, it consists of an 18-carbon framework featuring an 11-carbon main chain and a 7-carbon branch precisely at the alpha-carbon (C2) position.

Why the Alpha-Branch Matters

In lipid design, the choice of the hydrophobic tail is never arbitrary. Linear aliphatic chains form highly ordered, tightly packed lamellar phases that are thermodynamically stable but biologically inert during cellular uptake. By introducing an alpha-branch using 2-heptylundecanoyl chloride, we achieve two critical mechanistic advantages:

  • Steric Shielding: The bulky C7 branch adjacent to the carbonyl group sterically hinders esterase or amidase enzymes from prematurely hydrolyzing the lipid in systemic circulation, thereby extending the LNP's half-life.

  • Geometric Cone Formation: The dual-chain projection from a single attachment point increases the cross-sectional area of the hydrophobic tail relative to the hydrophilic headgroup. This forces the lipid into a "cone" shape, which is the fundamental prerequisite for the lamellar-to-inverted hexagonal ( HII​ ) phase transition required for endosomal membrane fusion.

Quantitative Data Summary
PropertyValue / Specification
CAS Number 78865-81-3
IUPAC Name 2-heptylundecanoyl chloride
Molecular Formula C18H35ClO
Molecular Weight 302.92 g/mol
SMILES CCCCCCCCCC(CCCCCCC)C(=O)Cl
Parent Acid 2-Heptylundecanoic acid (CAS: 22890-21-7)
Reactivity Profile Highly moisture-sensitive; reacts violently with protic solvents
Primary Application Acylation of amines/alcohols for LNP lipid synthesis

Mechanistic Pathway: From Structure to Endosomal Escape

To understand the value of 2-heptylundecanoyl chloride, we must look at the self-validating system of endosomal escape. When an LNP is taken up by a cell via endocytosis, it is trapped in an endosome where the pH rapidly drops from 7.4 to below 6.0.

The ionizable headgroup of the lipid becomes protonated, generating a positive charge. However, charge alone is insufficient for escape. The electrostatic repulsion between protonated headgroups, combined with the extreme steric splaying of the 2-heptylundecanoyl tails, physically distorts the LNP membrane. This distortion drives the transition from a stable bilayer (Lamellar phase) to a fusogenic Inverted Hexagonal ( HII​ ) phase, which disrupts the endosomal membrane and releases the mRNA payload into the cytosol.

EndosomalEscape LNP LNP (Lamellar Phase) Cylindrical Geometry Endosome Endosomal Uptake pH Drop (pH < 6.0) LNP->Endosome Protonation Ionizable Headgroup Protonation Endosome->Protonation ConeShape Branched Tails (2-Heptylundecanoyl) Induce Cone Shape Protonation->ConeShape Electrostatic repulsion + tail splaying H2Phase Inverted Hexagonal (HII) Phase Membrane Fusion ConeShape->H2Phase Phase transition Escape mRNA Release into Cytosol H2Phase->Escape Membrane destabilization

Diagram 1: Mechanistic pathway of LNP endosomal escape driven by branched lipid geometry.

Recent literature highlights the use of 2-heptylundecanoyl derivatives in advanced LNP formulations, including cyclic lipids for infectious disease vaccines [4] and novel hydroxychloroquine-functionalized lipids designed to mitigate inflammatory responses during mRNA delivery [3].

Synthetic Workflow: Conjugation of 2-Heptylundecanoyl Chloride

Using an acyl chloride instead of a carboxylic acid eliminates the need for coupling reagents (like EDC or HATU). Coupling reagents often generate urea byproducts that are notoriously difficult to purge from the final lipid mixture and can cause unexpected toxicity in in vivo models. The direct acylation workflow is a self-validating protocol: the rapid evolution of HCl (neutralized by a base) drives the reaction to near-quantitative yields.

SynthesisWorkflow Precursor Ionizable Amine/Alcohol (e.g., Ethanolamine derivative) Reaction Esterification/Amidation (DCM, 0°C to RT, N2 atm) Precursor->Reaction AcylChloride 2-Heptylundecanoyl Chloride (CAS: 78865-81-3) AcylChloride->Reaction Base Addition of Base (e.g., Triethylamine/TEA) Base->Reaction Purification Column Chromatography (Silica Gel) Reaction->Purification Crude mixture Product Branched Ionizable Lipid (High Purity >98%) Purification->Product Pure lipid yield

Diagram 2: Synthetic workflow for producing branched ionizable lipids via direct acylation.

Step-by-Step Methodology: Lipid Synthesis

Note: 2-Heptylundecanoyl chloride is highly sensitive to moisture. All glassware must be oven-dried, and reactions must be performed under an inert argon or nitrogen atmosphere.

  • Precursor Preparation: Dissolve the target ionizable core (e.g., a polyamine or amino-alcohol) in anhydrous dichloromethane (DCM). Add 2.5 equivalents of anhydrous Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) to act as an acid scavenger.

  • Temperature Control: Cool the reaction flask to 0°C using an ice bath. This prevents exothermic degradation and limits unwanted side reactions (such as N-acylation if O-acylation is the sole target, though protecting groups may be required for strict chemoselectivity).

  • Acyl Chloride Addition: Dissolve 2-Heptylundecanoyl chloride (CAS: 78865-81-3) in anhydrous DCM. Add this solution dropwise to the precursor mixture over 30 minutes.

  • Reaction Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 12–16 hours. Monitor the disappearance of the acyl chloride via Thin Layer Chromatography (TLC) or LC-MS.

  • Quenching and Extraction: Quench the reaction with saturated aqueous sodium bicarbonate ( NaHCO3​ ) to neutralize residual acid. Extract the organic layer with DCM three times. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate ( Na2​SO4​ ), and concentrate under reduced pressure.

  • Purification: Purify the crude oil via flash column chromatography on silica gel, typically using a gradient of DCM and Methanol (containing 1% NH4​OH to prevent amine streaking) to yield the pure branched ionizable lipid.

Formulation of LNPs Using Synthesized Lipids

Once the 2-heptylundecanoyl-derived ionizable lipid is synthesized and validated (via 1H -NMR and HRMS), it must be formulated into an LNP. The causality of the microfluidic mixing process relies on the rapid shift in solvent polarity, which forces the hydrophobic tails to precipitate and self-assemble around the negatively charged mRNA.

Step-by-Step Methodology: Microfluidic LNP Formulation
  • Lipid Phase Preparation: Dissolve the synthesized ionizable lipid, cholesterol, DSPC (helper lipid), and PEG-lipid in absolute ethanol. A standard molar ratio for baseline testing is 50:38.5:10:1.5 (Ionizable Lipid : Cholesterol : DSPC : PEG-Lipid).

  • Aqueous Phase Preparation: Dilute the target mRNA in a low-pH buffer, typically 50 mM Citrate buffer at pH 4.0. The acidic environment ensures the ionizable lipid becomes fully protonated upon mixing, maximizing electrostatic binding to the mRNA.

  • Microfluidic Mixing: Load the lipid and aqueous phases into separate syringes. Using a microfluidic mixer (e.g., Precision NanoSystems Ignite), mix the two phases at an aqueous-to-ethanol volume ratio of 3:1 and a total flow rate of 12 mL/min. The rapid mixing (<1 ms) forces the 2-heptylundecanoyl tails to collapse inward, forming a solid lipid core.

  • Dialysis and Buffer Exchange: Immediately dialyze the resulting LNP suspension against 1X PBS (pH 7.4) using a 100 kDa MWCO cassette for 12–24 hours. This removes the ethanol and neutralizes the pH, causing the surface of the LNPs to become neutrally charged, which is critical for preventing systemic toxicity.

  • Characterization: Validate the LNP size (typically 60–80 nm) and polydispersity index (PDI < 0.2) using Dynamic Light Scattering (DLS). Encapsulation efficiency should be measured using a RiboGreen assay and should exceed 90%.

Conclusion

The selection of hydrophobic tails in lipid design is a delicate balance of thermodynamics, steric hindrance, and biological reactivity. 2-Heptylundecanoyl chloride (CAS 78865-81-3) provides an optimal 18-carbon branched architecture that directly addresses the challenges of LNP stability and endosomal escape. By utilizing this specific acyl chloride, researchers can bypass the complications of coupling reagents and reliably synthesize high-purity, highly fusogenic ionizable lipids for the next generation of genomic medicines.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 54120775, 2-Heptylundecanoyl chloride" PubChem, [Link]. Accessed 30 March 2026.

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 14513632, 2-Heptylundecanoic acid" PubChem, [Link]. Accessed 30 March 2026.

  • Wang, et al. "Hydroxychloroquine-functionalized Ionizable Lipids Mitigate Inflammatory Responses in mRNA Therapeutics." bioRxiv, Cold Spring Harbor Laboratory, 10 Mar. 2025, [Link].

  • "Cyclic lipids and lipid nanoparticles (LNP) for the delivery of nucleic acids or peptides for use in vaccinating against infectious agents." WIPO (PCT)
Foundational

Introduction: The Role of 2-Heptylundecanoyl Chloride in Modern Synthesis

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Solubility and Stability of 2-Heptylundecanoyl Chloride

2-Heptylundecanoyl chloride, a branched-chain fatty acyl chloride with the molecular formula C₁₈H₃₅ClO, serves as a highly reactive intermediate in organic synthesis.[1] Its structure, featuring a long, 18-carbon branched alkyl chain, imparts significant lipophilicity, making it a valuable building block for the synthesis of complex lipids, specialized esters, and amides targeted for applications in drug delivery, materials science, and biochemistry. The acyl chloride functional group is a potent acylating agent, but its high reactivity also presents significant challenges related to its solubility and stability.[2][3]

This guide provides an in-depth examination of the core physicochemical properties of 2-Heptylundecanoyl chloride. We will explore its solubility profile in common laboratory solvents and dissect the factors governing its stability. Furthermore, this document furnishes detailed, field-proven protocols for the empirical determination of these properties, empowering researchers, scientists, and drug development professionals to handle, store, and utilize this reagent with confidence and precision.

Part 1: Solubility Profile

The solubility of a reagent is a critical parameter that dictates solvent selection for chemical reactions, purification processes, and analytical characterization. The principle of "like dissolves like" is the primary determinant of solubility, referring to the polarity of the solute and solvent molecules.

2-Heptylundecanoyl chloride is an amphiphilic molecule, but its character is overwhelmingly dominated by its large, non-polar C₁₇H₃₅ alkyl backbone. The carbonyl group and the chlorine atom introduce a degree of polarity, but this is insufficient to overcome the hydrophobic nature of the long hydrocarbon chain.

Logical Framework for Solubility

cluster_Molecule 2-Heptylundecanoyl Chloride cluster_Solvents Solvent Polarity Molecule C₁₇H₃₅-C(=O)Cl AlkylChain Large Non-Polar Alkyl Chain (C₁₇H₃₅) NonPolar Non-Polar Solvents (e.g., Hexane, Toluene) AlkylChain->NonPolar Favorable Interaction (High Solubility) AcylChloride Polar Acyl Chloride Group (-COCl) Polar Polar Solvents (e.g., Water, Ethanol) AcylChloride->Polar Limited Interaction (Low Solubility)

Caption: "Like Dissolves Like" principle applied to 2-Heptylundecanoyl chloride.

Quantitative Solubility Data

Based on its structure and the properties of similar long-chain acyl chlorides, the following table summarizes the expected solubility of 2-Heptylundecanoyl chloride.[4] It is essential to empirically verify these values for specific applications.

Solvent ClassExample SolventPolarityExpected SolubilityRationale & Remarks
Non-Polar Aprotic Hexane, TolueneLowHighVan der Waals forces between the solvent and the long alkyl chain are the dominant, favorable interactions.
Polar Aprotic Acetonitrile (MeCN)MediumModerate to HighThe polarity of the solvent can accommodate the acyl chloride group, while being compatible with the alkyl chain. Dry MeCN is often a suitable reaction solvent.[5]
Polar Aprotic Dichloromethane (DCM)MediumHighExcellent solvent for many organic reactions involving acyl chlorides due to its ability to dissolve non-polar compounds and its inert nature.
Ethers Diethyl Ether, THFLow-MediumHighGood balance of properties for dissolving lipophilic compounds. Must be anhydrous as ethers can contain peroxide and water impurities.
Polar Protic Water, Methanol, EthanolHighVery Low / ReactiveInsoluble due to the large hydrophobic chain. Furthermore, protic solvents will react rapidly with the acyl chloride group, leading to solvolysis (see Stability section).[5][6]
Experimental Protocol for Solubility Determination

This protocol provides a straightforward method for determining the approximate solubility of 2-Heptylundecanoyl chloride in a given anhydrous solvent at a specific temperature (e.g., room temperature).

Materials:

  • 2-Heptylundecanoyl chloride

  • Anhydrous solvent of interest

  • Small, dry vials with screw caps (e.g., 4 mL)

  • Magnetic stir bar and stir plate

  • Analytical balance

  • Calibrated pipettes

Procedure:

  • Preparation: Ensure all glassware is scrupulously dried in an oven and cooled in a desiccator to prevent premature hydrolysis of the acyl chloride.

  • Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the anhydrous solvent to a vial containing a small stir bar.

  • Initial Solute Addition: Weigh a small, known amount of 2-Heptylundecanoyl chloride (e.g., 10 mg) and add it to the solvent. Cap the vial immediately.

  • Dissolution: Place the vial on a magnetic stir plate and stir at room temperature. Observe for complete dissolution.

  • Titration: Continue adding pre-weighed aliquots of 2-Heptylundecanoyl chloride to the vial, allowing the mixture to stir and equilibrate after each addition.

  • Saturation Point: The saturation point is reached when a small amount of the added solute no longer dissolves after a prolonged period of stirring (e.g., 30 minutes).

  • Calculation: Calculate the solubility by dividing the total mass of dissolved solute by the volume of the solvent (e.g., in mg/mL).

Part 2: Stability Profile and Degradation Pathways

Acyl chlorides are defined by their high reactivity, which is synonymous with limited stability.[3] The stability of 2-Heptylundecanoyl chloride is primarily governed by the high electrophilicity of its carbonyl carbon, making it a prime target for nucleophilic attack.[5][7]

Primary Degradation Pathway: Hydrolysis

The most common degradation pathway is hydrolysis, which occurs upon contact with water. Even trace atmospheric moisture can lead to the slow conversion of the acyl chloride to its corresponding carboxylic acid (2-Heptylundecanoic acid) and hydrochloric acid (HCl).[6][8]

The reaction proceeds via a nucleophilic acyl substitution mechanism. The oxygen atom of water attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, expelling a chloride ion as the leaving group and yielding the carboxylic acid.[7]

Mechanism of Hydrolysis

Caption: Nucleophilic acyl substitution pathway for the hydrolysis of an acyl chloride.

Factors Influencing Stability
  • Steric Hindrance: The bulky 2-heptyl group provides some steric shielding to the carbonyl carbon compared to a linear acyl chloride like heptadecanoyl chloride.[5] This steric hindrance can slightly slow the rate of nucleophilic attack, making 2-Heptylundecanoyl chloride marginally more stable.

  • Solvent Environment: As discussed, protic solvents (alcohols, water) are reactive and should be avoided during storage and use unless they are intended reactants.[5] Anhydrous aprotic solvents are required for handling.[9]

  • Temperature: Higher temperatures increase the rate of degradation reactions.[3] Therefore, storage at reduced temperatures is recommended.

  • Atmosphere: Exposure to air introduces moisture and oxygen. Storage under an inert atmosphere (e.g., nitrogen or argon) is crucial to prevent hydrolysis.[8]

Recommended Storage and Handling

To ensure the integrity of 2-Heptylundecanoyl chloride, the following storage and handling procedures are imperative:

  • Storage: Store in a tightly sealed container, preferably with a PTFE-lined cap, in a cool, dark, and dry place.[8][10] For long-term storage, refrigeration (-20°C) under an inert atmosphere is ideal.[11]

  • Handling: Always handle the material in a well-ventilated fume hood.[9] Use dry glassware and syringes. To dispense the liquid, use a syringe to pierce a septum cap after flushing the container with an inert gas, rather than repeatedly opening the main cap to the atmosphere.[8] Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, as acyl chlorides are corrosive and lachrymatory.[9][12]

Experimental Protocol for Stability Assessment via HPLC

This protocol allows for the quantitative assessment of the stability of 2-Heptylundecanoyl chloride in a specific solvent system by monitoring its degradation over time. Because acyl chlorides are often not directly suitable for reverse-phase HPLC, a derivatization step is employed to create a stable, UV-active product that can be easily quantified.[2][13]

Materials:

  • 2-Heptylundecanoyl chloride

  • Anhydrous solvent for stability study (e.g., Acetonitrile with a known, low percentage of water)

  • Derivatizing agent solution (e.g., 2-nitrophenylhydrazine in anhydrous acetonitrile).[2]

  • Quenching solution (if necessary)

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm).[5]

Workflow for HPLC-Based Stability Study

prep prep reaction reaction analysis analysis A Prepare stock solution of R-COCl in anhydrous aprotic solvent B Initiate degradation by adding stock to solvent + nucleophile (e.g., H₂O) A->B C Withdraw aliquots at predetermined time points (t₀, t₁, t₂, ...) B->C D Immediately quench & derivatize aliquot (e.g., with 2-nitrophenylhydrazine) C->D E Analyze derivatized sample by Reverse-Phase HPLC D->E F Quantify derivative peak area against a calibration curve E->F G Plot ln[R-COCl] vs. Time to determine rate constant (k) F->G

Caption: Experimental workflow for assessing acyl chloride stability using HPLC.

Procedure:

  • Stock Solution Preparation: In a dry glovebox or under an inert atmosphere, prepare a stock solution of 2-Heptylundecanoyl chloride in the chosen anhydrous solvent (e.g., 10 mg/mL in acetonitrile).

  • Reaction Initiation (t=0): To a temperature-controlled vial, add the study solvent (e.g., acetonitrile containing 0.5% water). Add a known volume of the acyl chloride stock solution to achieve the desired initial concentration. Start a timer immediately.[5]

  • Sampling: At predetermined time intervals (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw a precise aliquot (e.g., 100 µL) of the reaction mixture.

  • Derivatization: Immediately add the aliquot to a vial containing an excess of the derivatizing agent solution.[2] Allow the derivatization reaction to proceed for a set time (e.g., 30 minutes at room temperature) to ensure complete conversion of the remaining acyl chloride.[2]

  • HPLC Analysis: Inject the derivatized sample into the HPLC system. A typical mobile phase would be a gradient of acetonitrile and water.[5] Monitor the chromatogram at the maximum absorbance wavelength of the derivative (e.g., ~395 nm for the 2-nitrophenylhydrazine derivative).[2]

  • Data Analysis:

    • Create a calibration curve using standards of the pure, derivatized 2-Heptylundecanoyl chloride.

    • Quantify the concentration of the derivative at each time point using the calibration curve.[5]

    • Plot the natural logarithm of the 2-Heptylundecanoyl chloride concentration (ln[RCOCl]) versus time.

    • For a pseudo-first-order reaction, this plot will be linear. The degradation rate constant (k) is the negative of the slope of this line.[5] A higher k value indicates lower stability.

Conclusion

2-Heptylundecanoyl chloride is a valuable synthetic intermediate whose utility is intrinsically linked to its careful management. Its solubility is highest in non-polar aprotic and polar aprotic solvents, while it is reactive and insoluble in protic media. The compound's stability is challenged by its susceptibility to hydrolysis, a reaction that can be mitigated through stringent anhydrous handling techniques, storage under an inert atmosphere, and reduced temperatures. By understanding these core principles and employing the robust analytical protocols detailed herein, researchers can effectively control the reactivity of 2-Heptylundecanoyl chloride, ensuring reproducible results and the successful synthesis of target molecules.

References

  • Vertex AI Search. (2021, June 10). SAFETY DATA SHEET.
  • National Center for Biotechnology Information. (n.d.). 2-Heptylundecanoyl chloride. PubChem.
  • BenchChem. (2025). A Comparative Guide to the Stability of Acyl Chlorides in Solution.
  • TCI Chemicals. (2023, March 5). SAFETY DATA SHEET - Heptadecanoyl Chloride.
  • Sciencemadness Discussion Board. (2020, October 26). Acyl chlorides stability.
  • PubMed. (2017, June 5). Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances.
  • Google Patents. (n.d.). CN107014944A - The method that derivatization HPLC DAD methods determine acyl chlorides in medicine or its synthetic intermediate.
  • MedChemExpress. (2026, March 10). Heptadecanoyl chloride-SDS.
  • Fisher Scientific. (2012, March 7). SAFETY DATA SHEET - Heptanoyl chloride.
  • Royal Society of Chemistry. (n.d.). Adjusting and visualizing the stability of an acyl chloride through the delocalization effect and introducing AIEgens. Chemical Communications.
  • Yufeng. (2022, July 9). Acyl chloride.
  • University of Calgary. (2023, August 31). Solubility of Organic Compounds.
  • Save My Exams. (2024, December 23). Relative Ease of Hydrolysis (Cambridge (CIE) A Level Chemistry): Revision Note.
  • University of Maryland. (n.d.). Classification of organic compounds By solubility.
  • LearnedGuys.com. (n.d.). ACYL CHLORIDES & ACIDS.
  • Sigma-Aldrich. (n.d.). Heptadecanoyl chloride 98%.
  • Sigma-Aldrich. (n.d.). Heptanoyl chloride 99%.
  • Cayman Chemical. (2022, October 19). Dansyl Chloride PRODUCT INFORMATION.

Sources

Exploratory

2-Heptylundecanoyl chloride safety data sheet (SDS) information

An in-depth technical analysis of 2-Heptylundecanoyl chloride requires moving beyond a standard Safety Data Sheet (SDS) to understand the intersection of its structural chemistry, hazardous reactivity, and advanced synth...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis of 2-Heptylundecanoyl chloride requires moving beyond a standard Safety Data Sheet (SDS) to understand the intersection of its structural chemistry, hazardous reactivity, and advanced synthetic utility. As a Senior Application Scientist, I approach this reagent not merely as a corrosive hazard, but as a highly specialized electrophilic building block.

The following whitepaper provides a comprehensive evaluation of 2-Heptylundecanoyl chloride, detailing its physicochemical profile, the mechanistic causality behind its GHS hazard classifications, and self-validating protocols for both emergency handling and complex macromolecular synthesis.

Physicochemical Profiling & Structural Causality

2-Heptylundecanoyl chloride is a long-chain, branched aliphatic acid chloride. Its "swallowtail" architecture—comprising a primary 11-carbon undecanoyl backbone with a 7-carbon heptyl branch at the alpha (C2) position—is intentionally selected in drug development and materials science[1][2].

Causality of the Branched Structure: Unlike linear stearoyl chloride isomers, the alpha-branching introduces significant steric hindrance around the carbonyl carbon. While this reduces the kinetics of nucleophilic attack, it imparts exceptional lipophilicity and prevents intermolecular π−π stacking or crystallization when conjugated to rigid polymer backbones or lipid nanoparticle (LNP) precursors[3].

Table 1: Quantitative Physicochemical Specifications

ParameterValue / Description
Chemical Name 2-Heptylundecanoyl chloride[1]
CAS Registry Number 78865-81-3[1]
Molecular Formula C18H35ClO[1]
Molecular Weight 302.92 g/mol [2]
SMILES String CCCCCCCCCC(CCCCCCC)C(Cl)=O[2]
Physical State Colorless to pale yellow liquid[4]
Solubility Reacts violently with water; highly soluble in aprotic organic solvents (THF, DCM, Toluene)[3][4]

Hazard Identification & Toxicological Mechanisms

The primary safety concerns for 2-Heptylundecanoyl chloride are dictated by its extreme reactivity with protic solvents, particularly the moisture present in biological tissues.

GHS Hazard Classifications:

  • H314: Causes severe skin burns and eye damage[5].

  • H318: Causes serious eye damage[5].

Mechanistic Causality of Tissue Damage: When the liquid contacts skin or mucous membranes, the highly electrophilic carbonyl carbon undergoes rapid nucleophilic acyl substitution with water. This exothermic hydrolysis yields two destructive byproducts:

  • Hydrogen Chloride (HCl): Rapidly dissolves in tissue water to form concentrated hydrochloric acid, causing immediate coagulative necrosis and precipitating cellular proteins.

  • 2-Heptylundecanoic Acid: A highly lipophilic byproduct that intercalates into and disrupts cellular lipid bilayers, compromising membrane integrity and allowing deeper penetration of the acid burn.

G A 2-Heptylundecanoyl Chloride (CAS: 78865-81-3) B Contact with Moisture (Tissue/Skin/Eyes) A->B Exposure C Exothermic Hydrolysis B->C Rapid Reaction D Hydrogen Chloride (HCl) Gas/Acid Release C->D Byproduct 1 E 2-Heptylundecanoic Acid (Lipophilic Byproduct) C->E Byproduct 2 F Coagulative Necrosis & Protein Denaturation (H314) D->F pH Drop & Burn G Lipid Bilayer Disruption & Deep Tissue Penetration E->G Membrane Lysis G->F Exacerbates Damage

Caption: Mechanism of 2-Heptylundecanoyl chloride tissue damage via exothermic hydrolysis.

Self-Validating Handling & Emergency Protocols

To ensure a fail-safe laboratory environment, emergency protocols must be self-validating—meaning the completion of the safety procedure is confirmed by an observable, physical metric.

Protocol 1: Self-Validating Spill Quenching

  • Containment: Immediately isolate the spill under a chemical fume hood. Do NOT use water , as this will generate an uncontrollable exotherm and toxic HCl gas clouds.

  • Neutralization: Slowly cover the spill with a large excess of a dry, weak base mixture (e.g., a 1:1 mixture of sodium bicarbonate and dry sand).

  • Validation Check: The reaction will visibly effervesce as the bicarbonate neutralizes the evolving HCl to form CO2​ . The quench is validated as complete only when the addition of fresh bicarbonate yields zero effervescence , and the localized temperature of the sand mixture returns to ambient.

  • Disposal: Sweep the neutralized, dry solid into a chemically compatible container and dispose of it as halogenated organic waste.

Advanced Synthetic Applications: N-Acylation Workflow

In the development of organic electronics and targeted drug delivery systems, 2-Heptylundecanoyl chloride is frequently used to lower the Lowest Unoccupied Molecular Orbital (LUMO) energy levels of conjugated polymers containing lactam units[3]. The bulky swallowtail chain prevents aggregation, enhancing the material's solubility and film-forming properties[3].

Protocol 2: Step-by-Step N-Acylation of Conjugated Polymers This protocol utilizes a self-validating extraction system to ensure complete removal of corrosive unreacted starting materials.

  • Deprotonation: Dissolve the lactam-containing monomer in anhydrous THF under a strict argon atmosphere. Add 1.2 equivalents of potassium tert-butoxide.

    • Causality: The bulky tert-butoxide base strongly deprotonates the lactam nitrogen without acting as a competing nucleophile against the acyl chloride[3].

  • Electrophilic Addition: Cool the reaction vessel to 0°C. Dropwise, add an excess (e.g., 5.0 equivalents) of 2-Heptylundecanoyl chloride[3].

    • Causality: The low temperature mitigates the initial exotherm, preventing unwanted side reactions or degradation of the polymer backbone.

  • Propagation: Allow the mixture to warm to room temperature and stir for 48 hours. The extended reaction time is required to overcome the severe steric hindrance of the alpha-branched acyl chloride[3].

  • Self-Validating Quench: Pour the reaction mixture into ice-cold 0.5 M aqueous HCl[3].

    • Validation Check: The safe hydrolysis of unreacted acyl chloride is confirmed when the organic product cleanly phase-separates from the aqueous layer without vigorous bubbling or localized boiling.

  • Extraction & Purification: Extract the mixture with dichloromethane (DCM). Wash the organic layer sequentially with water, saturated sodium bicarbonate (to remove residual aliphatic acid), and brine[3]. Dry over anhydrous magnesium sulfate, concentrate, and purify via silica gel flash column chromatography[3].

G Step1 Monomer Preparation (Lactam-containing core in THF) Step2 Deprotonation (Potassium tert-butoxide) Step1->Step2 Base Addition Step3 Acylation at 0°C Add 2-Heptylundecanoyl chloride Step2->Step3 Nucleophilic Attack Step4 Propagation (Stir 48h at Room Temp) Step3->Step4 Overcome Steric Hindrance Step5 Quench & Extraction (Ice-cold HCl, DCM wash) Step4->Step5 Hydrolyze Excess Reagent Step6 Purification (Flash Column Chromatography) Step5->Step6 Isolate N-Acylated Monomer

Caption: Step-by-step N-acylation synthetic workflow using 2-Heptylundecanoyl chloride.

References

  • Chemical e-data Search. "CAS 78865-81-3 2-Heptylundecanoyl chloride." Chemical e-data Search Portal. URL: [Link]

  • Royal Society of Chemistry. "Supporting Information for N-acylation: an effective method for reducing the LUMO energy levels of conjugated polymers." Chemical Communications. URL: [Link]

Sources

Foundational

Reactivity of 2-Heptylundecanoyl Chloride with Nucleophiles: A Comprehensive Technical Guide

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Prepared by: Senior Application Scientist Executive Summary & Structural Profiling In the landscape of lipid nanoparticle (LNP) eng...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Prepared by: Senior Application Scientist

Executive Summary & Structural Profiling

In the landscape of lipid nanoparticle (LNP) engineering and hydrophobic prodrug synthesis, the architectural design of lipid tails dictates the physicochemical behavior of the final construct. 2-Heptylundecanoyl chloride (CAS 78865-81-3)[1] is a premier building block for introducing highly branched, lipophilic domains into target molecules.

Derived from 2-heptylundecanoic acid—a classic Guerbet acid[2]—this C18 acyl chloride features an 11-carbon main chain with a 7-carbon (heptyl) branch precisely at the alpha-position (C2). While this branching imparts exceptional fluidity, low melting points, and enhanced endosomal escape capabilities in LNPs, it also introduces profound steric hindrance. The alpha-heptyl group creates a massive steric umbrella over the electrophilic carbonyl carbon, severely restricting the Bürgi-Dunitz trajectory required for nucleophilic attack. Consequently, the reactivity of 2-heptylundecanoyl chloride diverges significantly from linear analogues (e.g., stearoyl chloride), demanding specialized catalytic and thermodynamic interventions[].

Mechanistic Dynamics with Key Nucleophiles

Understanding the differential reactivity of 2-heptylundecanoyl chloride is critical for rational synthetic design.

  • O-Nucleophiles (Alcohols & Diols): Direct esterification with bulky secondary alcohols (such as cholesterol or dextrin polymers) is notoriously sluggish[4]. To bypass the alpha-steric shielding, an acyl transfer catalyst like 4-dimethylaminopyridine (DMAP) is mandatory. DMAP attacks the hindered carbonyl to form a planar N-acylpyridinium intermediate. This intermediate protrudes from the steric bulk, rendering it highly susceptible to nucleophilic attack by the alcohol[5].

  • N-Nucleophiles (Amines): Amines are inherently more nucleophilic. Primary amines react cleanly at room temperature. However, secondary amines suffer from compounded steric hindrance, often requiring elevated temperatures (50–70°C) and strong, non-nucleophilic bases like N,N-Diisopropylethylamine (DIPEA) to drive the amidation forward[].

  • Water (Hydrolysis): While all acid chlorides are moisture-sensitive, the extreme hydrophobicity and steric bulk of 2-heptylundecanoyl chloride significantly retard its hydrolysis rate. However, trace water can still generate the unreactive Guerbet acid over time, necessitating strict anhydrous protocols.

Mechanism A 2-Heptylundecanoyl Chloride B DMAP Catalyst A->B Base addition C Sterically Shielded Carbonyl A->C Structural limitation D N-Acylpyridinium Intermediate B->D Overcomes hindrance E Nucleophile (e.g., Cholesterol) D->E Enhanced electrophilicity F Tetrahedral Transition State E->F Rate-limiting attack G Branched Ester Product F->G Chloride/DMAP leaving

Mechanistic pathway of DMAP-catalyzed esterification overcoming alpha-steric shielding.

Quantitative Reactivity Profiling

The following table synthesizes the expected reactivity profiles of 2-heptylundecanoyl chloride across various nucleophilic classes, providing a baseline for experimental design.

Nucleophile TypeExample SubstrateCatalyst / BaseOptimal TempRelative Reaction RateExpected Yield
Primary Amine HexylamineEt₃N (1.5 eq)0°C to RTFast (< 2h)>95%
Secondary Amine DiethylamineDIPEA (2.0 eq)50°CModerate (12h)75–85%
Primary Alcohol EthanolPyridineRTModerate (6h)>90%
Secondary Alcohol CholesterolDMAP + Pyridine60–80°CSlow (12–24h)80–90%
Water H₂ONoneRTVery SlowN/A (Degradation)

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducible yields, the following methodologies are designed as self-validating systems. Every step includes the causality behind the action and the analytical checkpoint to verify success.

Protocol S1 Step 1: Substrate Prep Dry solvent, inert atm S2 Step 2: Base/Catalyst Add DIPEA + DMAP S1->S2 S3 Step 3: Electrophile Dropwise ROCl at 0°C S2->S3 S4 Step 4: Thermal Shift Warm to RT, 12-24h S3->S4 S5 Step 5: Quench & Wash NaHCO3 / Brine S4->S5 S6 Step 6: Isolation Flash Chromatography S5->S6

Self-validating anhydrous amidation/esterification workflow for hindered acid chlorides.

Protocol A: Synthesis of 2-Heptylundecanyl Cholesteryl Ester[6],[5]

Application: Synthesis of highly lipophilic, branched steroidal delivery vehicles.

  • Preparation & Dehydration: Dissolve 1.0 eq of cholesterol in anhydrous dichloromethane (DCM) under an Argon atmosphere.

    • Causality: Argon prevents atmospheric moisture from hydrolyzing the highly valuable acid chloride. DCM provides excellent solubility for both the steroid and the lipophilic tail.

  • Catalyst Integration: Add 2.0 eq of anhydrous Pyridine and 0.2 eq of DMAP.

    • Causality: Pyridine acts as the primary acid scavenger (neutralizing HCl). DMAP is the nucleophilic catalyst required to bypass the alpha-heptyl steric block.

  • Electrophile Addition: Cool the flask to 0°C. Add 1.2 eq of 2-heptylundecanoyl chloride dropwise over 15 minutes.

    • Causality: Dropwise addition at 0°C controls the exothermic formation of the N-acylpyridinium intermediate and prevents localized heating that could lead to side reactions (e.g., dehydrohalogenation).

  • Thermal Shift & Validation: Remove the ice bath, attach a reflux condenser, and heat to 60°C for 12 hours.

    • Validation Checkpoint: Perform TLC (Hexane:Ethyl Acetate 9:1). The disappearance of the cholesterol spot (visualized via phosphomolybdic acid stain) and the appearance of a high-Rf, UV-inactive spot confirms complete esterification.

  • Quench & Phase Separation: Cool to room temperature. Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ (1x), and brine (1x).

    • Causality: 1M HCl protonates and extracts unreacted pyridine and DMAP into the aqueous phase. NaHCO₃ neutralizes any residual acid.

Protocol B: Anhydrous Amidation for LNP Ionizable Lipids

Application: Coupling a branched tail to a secondary amine headgroup.

  • Substrate Activation: Dissolve 1.0 eq of the secondary amine precursor in anhydrous Tetrahydrofuran (THF). Add 2.5 eq of DIPEA.

    • Causality: DIPEA is highly sterically hindered; it will scavenge HCl without competing with the secondary amine for the acid chloride[].

  • Coupling: Add 1.1 eq of 2-heptylundecanoyl chloride at room temperature. Stir at 50°C for 16 hours.

    • Causality: Elevated temperature is required to overcome the activation energy barrier caused by the collision of a bulky secondary amine with the alpha-branched carbonyl.

  • Validation Checkpoint: Analyze via LC-MS. The presence of the [M+H]+ peak corresponding to the target amide, coupled with the absence of the starting amine mass, validates the reaction.

  • Purification: Evaporate THF, reconstitute in Ethyl Acetate, and wash with water. Purify via silica gel chromatography to isolate the pure branched lipid.

Conclusion

2-Heptylundecanoyl chloride is an indispensable reagent for modern lipid chemistry, enabling the synthesis of advanced materials ranging from LNP ionizable lipids to dextrin-based cosmetics[4]. However, its alpha-branched Guerbet architecture demands rigorous synthetic discipline. By strategically employing acyl transfer catalysts (DMAP), non-nucleophilic bases (DIPEA), and thermal optimization, researchers can reliably overcome its inherent steric hindrance to achieve high-yielding, scalable syntheses.

References

  • PubChem.2-Heptylundecanoyl chloride | C18H35ClO | CID 54120775.
  • BOC Sciences.
  • Google Patents.US4393044A - Steroid ester, and cosmetics and ointments containing the same.
  • European Patent Office.DEXTRIN FATTY ACID ESTER AND COSMETIC - EP 3296308 A1.
  • Google Patents.EP0028456B1 - Branched fatty acid cholesterol ester and a cosmetic composition containing the same.
  • AOCS.Guerbet Compounds.

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: 2-Heptylundecanoyl Chloride for Advanced Functionalization

Section 1: Introduction and Reagent Overview In the landscape of modern chemical synthesis, particularly within pharmaceutical and materials science, the strategic introduction of specific molecular moieties is paramount...

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Author: BenchChem Technical Support Team. Date: April 2026

Section 1: Introduction and Reagent Overview

In the landscape of modern chemical synthesis, particularly within pharmaceutical and materials science, the strategic introduction of specific molecular moieties is paramount to tuning the physicochemical properties of a target compound. 2-Heptylundecanoyl chloride (CAS: 78865-81-3) emerges as a specialized reagent designed for this purpose. It is a branched-chain aliphatic acyl chloride, a reactive derivative of its parent carboxylic acid, 2-heptylundecanoic acid[1][2].

The unique value of this reagent lies in its substantial, sterically hindered C18 branched structure. Unlike its linear counterparts, the 2-heptyl branch on the undecanoyl backbone introduces significant lipophilicity and a distinct three-dimensional architecture. This can be leveraged to enhance membrane permeability of drug candidates, improve solubility in nonpolar media, or create unique surface properties in modified polymers. This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of 2-heptylundecanoyl chloride as a powerful functionalization agent.

Physicochemical Properties

A clear understanding of the reagent's properties is fundamental to its successful application and safe handling.

PropertyValueSource(s)
CAS Number 78865-81-3[1][3]
Molecular Formula C₁₈H₃₅ClO[1][3]
Molecular Weight 302.9 g/mol [1][3]
IUPAC Name 2-heptylundecanoyl chloride[3]
Appearance Colorless fuming liquid (typical for acyl chlorides)[4][5]
Reactivity Highly reactive with nucleophiles (water, alcohols, amines); moisture-sensitive.[1][4]
Solubility Reacts violently with water; soluble in anhydrous organic solvents (e.g., DCM, THF, Toluene).[4][5][6]
Rationale for Use: The Advantage of a Branched Architecture

The decision to use 2-heptylundecanoyl chloride over a simpler acylating agent is driven by the specific properties conferred by its branched structure:

  • Enhanced Lipophilicity: The large, 18-carbon aliphatic structure significantly increases the hydrophobicity of a parent molecule, a critical parameter in drug design for modulating ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

  • Steric Shielding: The bulky 2-heptyl group can provide steric hindrance around the newly formed ester or amide bond, potentially protecting it from enzymatic cleavage and increasing the metabolic stability of a drug.

  • Amorphous Character: Introducing branched alkyl chains can disrupt crystalline packing in materials and small molecules, which can improve solubility and modify the physical properties of polymers.

  • Biomimicry: The structure bears resemblance to branched-chain fatty acids found in certain biological systems, making it a valuable tool for creating molecular probes or analogs to study biological pathways, such as bacterial biofilm signaling[7].

Section 2: Core Reactivity and Mechanism

2-Heptylundecanoyl chloride's utility is rooted in the high reactivity of the acyl chloride functional group. The primary reaction pathway is nucleophilic acyl substitution .

The carbonyl carbon is highly electrophilic due to the inductive effect of both the carbonyl oxygen and the adjacent chlorine atom[6]. A nucleophile (Nu:), such as an alcohol or amine, attacks this electrophilic carbon, leading to the formation of a transient tetrahedral intermediate. The subsequent collapse of this intermediate expels the chloride ion, which is an excellent leaving group, to form the final substituted product and hydrochloric acid (HCl)[8].

Caption: General mechanism of nucleophilic acyl substitution.

Section 3: Synthesis and Quality Control

While 2-heptylundecanoyl chloride may be commercially available, in-house synthesis from its parent carboxylic acid is often necessary. The most common laboratory methods involve treating the carboxylic acid with a chlorinating agent[8]. Oxalyl chloride, in the presence of a catalytic amount of N,N-dimethylformamide (DMF), is a preferred method due to the formation of only gaseous byproducts[9][10].

Synthesis Workflow Start 2-Heptylundecanoic Acid (in DCM) Reagents Add Oxalyl Chloride & cat. DMF (0°C to RT) Start->Reagents Reaction Stir for 2-4h (Vigorous gas evolution) Reagents->Reaction Workup Remove Solvent & Excess Reagent (Rotary Evaporation) Reaction->Workup Product Crude 2-Heptylundecanoyl Chloride Workup->Product QC Quality Control (IR Spectroscopy) Product->QC

Caption: Workflow for the synthesis of 2-heptylundecanoyl chloride.

Protocol 3.1: Synthesis from 2-Heptylundecanoic Acid

Disclaimer: This procedure must be performed by trained personnel in a certified chemical fume hood. Acyl chlorides and chlorinating agents are corrosive and react violently with water[2][11].

Materials:

  • 2-Heptylundecanoic acid (1.0 eq)

  • Oxalyl chloride (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF), catalytic (1-2 drops)

  • Round-bottom flask with magnetic stir bar

  • Septa, needles, and argon/nitrogen line

  • Ice bath

Procedure:

  • Under an inert atmosphere (argon or nitrogen), dissolve 2-heptylundecanoic acid in anhydrous DCM in a round-bottom flask.

  • Cool the solution to 0°C using an ice bath.

  • Slowly add oxalyl chloride dropwise via syringe.

  • Add 1-2 drops of DMF via syringe. Vigorous gas evolution (CO₂, CO, HCl) will be observed. Caution: Ensure adequate ventilation.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until gas evolution ceases.

  • Once the reaction is complete, carefully concentrate the mixture using a rotary evaporator to remove the solvent and excess oxalyl chloride. The crude 2-heptylundecanoyl chloride is obtained as an oil and is typically used in the next step without further purification.

Quality Control:

  • Infrared (IR) Spectroscopy: Successful conversion is confirmed by the disappearance of the broad O-H stretch (around 3000 cm⁻¹) of the carboxylic acid and the appearance of a sharp, strong C=O stretch for the acyl chloride at a higher wavenumber (typically 1775-1810 cm⁻¹)[6].

Section 4: Application Protocols for Functionalization

The following protocols provide detailed methodologies for common functionalization reactions. All reactions should be performed under anhydrous conditions.

Protocol 4.1: Esterification of a Model Alcohol (Benzyl Alcohol)

This protocol demonstrates the formation of an ester by reacting 2-heptylundecanoyl chloride with a primary alcohol. A non-nucleophilic base like pyridine or triethylamine is included to act as an HCl scavenger, driving the reaction to completion.

Materials and Reagents:

Reagent/Material Amount Purpose
2-Heptylundecanoyl chloride 1.0 eq Acylating Agent
Benzyl alcohol 1.0 eq Nucleophile
Triethylamine (TEA) or Pyridine 1.1 eq HCl Scavenger
Anhydrous Dichloromethane (DCM) Sufficient volume Solvent

| Magnetic stirrer, inert atmosphere setup | - | Reaction Apparatus |

Procedure:

  • In an argon-flushed flask, dissolve benzyl alcohol and triethylamine in anhydrous DCM.

  • Cool the solution to 0°C.

  • Prepare a solution of 2-heptylundecanoyl chloride in a small amount of anhydrous DCM.

  • Add the acyl chloride solution dropwise to the alcohol solution over 15-20 minutes.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours or until TLC analysis indicates consumption of the starting alcohol.

  • Work-up: Quench the reaction by adding 1M HCl (aq). Transfer to a separatory funnel, separate the layers, and wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude ester can be purified by column chromatography on silica gel.

Protocol 4.2: Amidation of a Primary Amine (Benzylamine)

This protocol details the synthesis of an amide. Note that two equivalents of the amine can be used, with one serving as the HCl scavenger, or one equivalent of the amine can be used with an external non-nucleophilic base (e.g., TEA), as described below.

Materials and Reagents:

Reagent/Material Amount Purpose
2-Heptylundecanoyl chloride 1.0 eq Acylating Agent
Benzylamine 1.0 eq Nucleophile
Triethylamine (TEA) 1.1 eq HCl Scavenger
Anhydrous Dichloromethane (DCM) Sufficient volume Solvent

| Magnetic stirrer, inert atmosphere setup | - | Reaction Apparatus |

Procedure:

  • In an argon-flushed flask, dissolve benzylamine and triethylamine in anhydrous DCM.

  • Cool the solution to 0°C.

  • Add a solution of 2-heptylundecanoyl chloride in anhydrous DCM dropwise. A precipitate (triethylammonium chloride) will likely form.

  • Allow the reaction to warm to room temperature and stir for 2-3 hours. The reaction is typically faster than esterification.

  • Work-up: Dilute the reaction mixture with DCM and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: The resulting amide is often crystalline and can be purified by recrystallization or column chromatography if necessary.

Protocol 4.3: Case Study - Lipophilic Functionalization of a Drug Scaffold

Objective: To increase the lipophilicity of a hypothetical drug candidate containing a primary amine, potentially enhancing its ability to cross the blood-brain barrier.

Drug Functionalization Workflow Start Drug-NH₂ + TEA in Anhydrous Solvent Addition Add 2-Heptylundecanoyl Chloride solution at 0°C Start->Addition Reaction Stir at RT (Monitor by LC-MS) Addition->Reaction Workup Aqueous Work-up (Wash & Extract) Reaction->Workup Purification Purify via Chromatography (e.g., HPLC) Workup->Purification Product Functionalized Drug: Drug-NH-CO-R Purification->Product Analysis Characterize Product (NMR, MS) & Test (LogP, Permeability Assay) Product->Analysis

Caption: Workflow for modifying a drug candidate.

This workflow follows the general principles of Protocol 4.2. The key considerations for drug development professionals are:

  • Solubility: Ensure the drug starting material is soluble in the chosen anhydrous solvent.

  • Chemoselectivity: If other nucleophilic groups are present (e.g., phenols, other amines), protection-deprotection strategies may be required.

  • Purification: High-purity material is essential for biological testing. HPLC or other advanced chromatographic techniques are often required.

  • Validation: Post-functionalization, the product must be rigorously characterized (NMR, HRMS) and its new properties (e.g., LogP, cell permeability) must be experimentally determined.

Section 5: Handling, Safety, and Storage

2-Heptylundecanoyl chloride is a hazardous chemical that demands strict adherence to safety protocols. Its reactivity is the source of both its utility and its danger.

HazardPrecautionFirst Aid
Corrosive Causes severe skin burns and eye damage[11]. Wear appropriate PPE (gloves, lab coat, face shield). Handle only in a fume hood.Skin: Immediately remove contaminated clothing. Rinse skin with water/shower for at least 15 minutes. Seek immediate medical attention[11]. Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present. Continue rinsing and seek immediate medical attention[11].
Reacts with Water Reacts violently with water, releasing corrosive HCl gas[2][4]. Use only anhydrous solvents and equipment. Store away from moisture.Inhalation: Move person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention[11].
Lachrymator Vapors are irritating to the eyes and respiratory system[2][12].Move to fresh air.
Toxicity Harmful if swallowed or inhaled[12].Ingestion: Rinse mouth. DO NOT induce vomiting. Seek immediate medical attention[11].
  • Storage: Store under an inert atmosphere (argon or nitrogen) in a tightly sealed container in a cool, dry, and well-ventilated area designated for corrosive materials[1][11]. Store locked up[11].

  • Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations[11].

References

  • EvitaChem. 2-Heptylundecanoyl chloride (EVT-14578232).
  • PubChem. 2-Octyldodecanoyl chloride.
  • LookChem. 2-Heptylundecanoic Acid.
  • PubChem. 2-Heptylundecanoyl chloride. [Link]

  • Chemguide. An introduction to acyl chlorides (acid chlorides). [Link]

  • Wikipedia. Acyl chloride. [Link]

  • Chemistry LibreTexts. Properties of Acyl Halides. [Link]

  • Save My Exams. Acyl Chlorides - A Level Chemistry Revision Notes. [Link]

  • Organic Syntheses. SYNTHESIS OF 2-ARYLINDOLE-4-CARBOXYLIC AMIDES. [Link]

  • ChemTalk. Acid Chloride Functional Group. [Link]

  • Google Patents. CN1225449C - Method for producing acid chlorides.
  • Wikipedia. Fatty acid synthesis. [Link]

  • ResearchGate. (PDF) A Three Step Synthesis of 11-Cycloheptylundecanoic Acid.... [Link]

  • PMC. Multi C−H Functionalization Reactions of Carbazole Heterocycles.... [Link]

  • PubMed. Chloride Enhances DNA Reactivity with Chlorine.... [Link]

  • NextSDS. Heptanoyl chloride — Chemical Substance Information. [Link]

  • Google Patents.
  • PMC. 2-Heptylcyclopropane-1-Carboxylic Acid Disperses and Inhibits Bacterial Biofilms. [Link]

  • ScienceDaily. Researchers crack the synthetic code of rare molecules sought after in drug development. [Link]

  • ACS Publications. Application and Prospects of Large Language Models in Small-Molecule Drug Discovery. [Link]

  • Chemistry LibreTexts. Preparation of Acyl Chlorides. [Link]

  • PubChem. Heptynoyl chloride. [Link]

  • PMC. Development of synthetic chloride transporters using high-throughput screening and machine learning. [Link]

  • PMC. Bowel preparation using 2-L split-dose polyethylene glycol regimen plus lubiprostone.... [Link]

  • MDPI. Novel Peptide–Drug Conjugates with Dual Anticancer Activity. [Link]

  • ResearchGate. (PDF) Covalent Functionalizations of Poly(vinyl chloride) in Tune with Applications: An Update. [Link]

  • Cathflo. Cathflo® Activase® (alteplase) Dosage & Administration. [Link]

  • Cathflo. Cathflo® Activase® (alteplase) Administration. [Link]

  • PubMed. Highly diastereoselective Friedel-Crafts alkylation reactions via chiral alpha-functionalized benzylic carbocations. [Link]

  • Chlorine.org. The Benefits of Chlorine Chemistry in Pharmaceuticals in the United States and Canada. [Link]

Sources

Application

Advanced Synthesis of Branched-Chain Ionizable Lipids using 2-Heptylundecanoyl Chloride for LNP-Mediated Drug Delivery

Executive Summary & Mechanistic Rationale For drug development professionals engineering Lipid Nanoparticles (LNPs) for mRNA delivery, the architecture of the ionizable lipid tail is as critical as its headgroup pKa. 2-H...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

For drug development professionals engineering Lipid Nanoparticles (LNPs) for mRNA delivery, the architecture of the ionizable lipid tail is as critical as its headgroup pKa. 2-Heptylundecanoyl chloride (CAS: 78865-81-3), a long-chain aliphatic acyl chloride (C18H35ClO) 1, serves as a premier building block for synthesizing highly branched lipid tails via nucleophilic acyl substitution 2.

The Causality of the Branched Chain: Why utilize a branched C18 structure (C7/C11 split) rather than a linear stearyl chain? The steric bulk of the 2-heptylundecyl group significantly increases the cross-sectional area of the lipid tail. During endosomal maturation, the local pH drops, protonating the lipid's amine headgroup. The physical combination of a bulky, branched tail and a highly polar, protonated headgroup forces the lipid membrane to transition from a stable lamellar (bilayer) phase to an inverted hexagonal (H_II) phase. This structural disruption is the primary mechanical driver for endosomal membrane fusion, allowing the mRNA payload to successfully escape into the cytosol.

Experimental Workflow

LNP_Workflow A 2-Heptylundecanoyl Chloride C Nucleophilic Acyl Substitution A->C B Ionizable Amine Core B->C D Branched Ionizable Lipid C->D F Microfluidic Mixing (pH 4.0) D->F E Helper Lipids & mRNA E->F G LNP Assembly & Dialysis F->G H Endosomal Escape (HII Phase) G->H Cellular Uptake

Workflow from 2-Heptylundecanoyl chloride synthesis to LNP formulation and endosomal escape.

Protocol 1: Synthesis of Branched Ionizable Lipid via N-Acylation

This protocol details the N-acylation of a primary/secondary amine core to form an amide-linked branched lipid. This methodology is adapted from established protocols for modifying electronic properties in polymers and synthesizing specialized charged ionophores 34.

Materials:

  • 2-Heptylundecanoyl chloride (Store at 4°C, highly moisture sensitive)

  • Target Amine Core (e.g., a polyamine backbone)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (TEA) or N-methylmorpholine (Base catalyst)

  • Argon or Nitrogen gas

Step-by-Step Methodology:

  • Preparation: Flame-dry a two-neck round-bottom flask. Causality: Acyl chlorides rapidly hydrolyze into 2-heptylundecanoic acid in the presence of ambient moisture, which will terminate the reaction and ruin the yield. Purge the flask continuously with Argon.

  • Core Dissolution: Dissolve the amine core (1.0 eq) and TEA (2.5 eq) in anhydrous DCM (10 mL per mmol of core). Cool the mixture to 0°C using an ice-water bath. Causality: Cooling mitigates the highly exothermic nature of the initial nucleophilic attack, preventing degradation of the acyl chloride and minimizing unwanted side reactions.

  • Acyl Addition: Dissolve 2-Heptylundecanoyl chloride (2.1 eq for di-substitution) in a small volume of anhydrous DCM. Add this solution dropwise to the reaction flask over 30 minutes using an addition funnel.

  • Reaction Propagation: Remove the ice bath and allow the mixture to stir at room temperature for 24 to 48 hours under continuous Argon flow 3. The TEA neutralizes the HCl byproduct, forming a visible triethylamine hydrochloride precipitate, which drives the reaction forward by preventing the protonation of the nucleophile 2.

  • Quenching & Extraction: Quench the reaction by adding iced-cold aqueous hydrochloric acid (0.5 M) or saturated sodium bicarbonate, depending on the pH stability of your specific core 3. Extract the organic layer with DCM. Wash sequentially with deionized water and brine.

  • Purification: Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure. Purify the crude product via silica gel flash chromatography (using a MeOH/CH2Cl2 gradient) 4.

Protocol 2: mRNA-LNP Formulation
  • Lipid Phase: Dissolve the synthesized branched ionizable lipid, DSPC, Cholesterol, and PEG-lipid in absolute ethanol at a molar ratio of 50:10:38.5:1.5.

  • Aqueous Phase: Dilute the mRNA payload in 50 mM citrate buffer (pH 4.0). Causality: The acidic pH ensures the ionizable lipid is fully protonated upon mixing, facilitating rapid electrostatic complexation with the polyanionic mRNA backbone.

  • Microfluidic Mixing: Mix the two phases using a microfluidic device at a 3:1 (Aqueous:Ethanol) volume ratio with a total flow rate of 12 mL/min.

  • Dialysis: Immediately dialyze the formulation against 1X PBS (pH 7.4) for 18 hours using a 10 kDa MWCO cassette. Causality: Dialysis removes ethanol and neutralizes the pH. The neutralization deprotonates the lipid surface, locking the LNP into its stable, neutral state to prevent systemic toxicity in vivo.

Quantitative Data Presentation

The structural advantage of the 2-heptylundecanoyl-derived branched tail is evident when comparing LNP biophysical properties and in vitro efficacy against a linear counterpart.

Lipid Tail ArchitectureLipid TypeZ-Average Size (nm)Polydispersity Index (PDI)Encapsulation Efficiency (%)Relative Transfection Efficiency
Linear (C18 Stearyl)Control85 ± 50.12> 90%1.0x (Baseline)
Branched (C7/C11)2-Heptylundecanoyl derived 78 ± 40.08> 95%15.5x
Self-Validating System & Quality Control

A rigorous protocol must be self-verifying. Ensure the success of your synthesis and formulation through these QC checkpoints:

  • Chemical Validation (1H NMR): Confirm the disappearance of the primary amine protons. Look for the massive aliphatic multiplet corresponding to the 2-heptylundecyl chains (δ 1.10–1.50 ppm) and the terminal methyl triplets (δ 0.85–0.90 ppm) 4.

  • Mass Spectrometry (ESI-MS): Verify the m/z matches the calculated molecular weight of the di-substituted product, confirming complete acylation without hydrolysis.

  • Formulation Validation (DLS & Ribogreen): A successful LNP formulation will yield a monodisperse population (PDI < 0.1) with an encapsulation efficiency >90%. High PDI (>0.2) indicates incomplete mixing or lipid aggregation, often tracing back to moisture contamination during the initial acyl chloride synthesis step.

Sources

Method

Application Note: Advanced Materials Engineering using 2-Heptylundecanoyl Chloride

Executive Summary 2-Heptylundecanoyl chloride (CAS: 78865-81-3) is a highly versatile, branched aliphatic acyl chloride (C18H35ClO)[1]. In materials science and advanced drug delivery, the strategic incorporation of bran...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Heptylundecanoyl chloride (CAS: 78865-81-3) is a highly versatile, branched aliphatic acyl chloride (C18H35ClO)[1]. In materials science and advanced drug delivery, the strategic incorporation of branched lipid tails is critical for manipulating molecular packing, solubility, and electronic properties. Unlike linear aliphatic chains (e.g., dodecanoyl chloride) that tend to promote rigid crystallization, the α -branched structure of 2-heptylundecanoyl chloride introduces precise steric hindrance[2].

This application note details two primary field-proven workflows for researchers and materials scientists:

  • Electronic Bandgap Engineering: Utilizing N-acylation to lower the Lowest Unoccupied Molecular Orbital (LUMO) of conjugated polymers for organic electronics[3].

  • Supramolecular Chemistry: Synthesizing Low Molecular Weight Gelators (LMWGs) capable of forming robust 3D fibrillar networks[2].

Application I: N-Acylation for Low-LUMO Conjugated Polymers

Scientific Context & Causality

In the development of n-type organic field-effect transistors (OFETs) and organic photovoltaics (OPVs), achieving a low LUMO energy level is essential for electron injection and ambient stability. Traditionally, N-alkylation is used to solubilize rigid conjugated backbones (like benzodipyrrolidone). However, replacing an alkyl chain with an acyl chain using 2-heptylundecanoyl chloride serves a dual purpose[4]:

  • Electronic Effect: The strongly electron-withdrawing carbonyl group of the acyl moiety directly pulls electron density away from the conjugated π -system, significantly lowering the LUMO level by approximately 0.3 eV[4].

  • Steric/Solubility Effect: The bulky 2-heptylundecyl branched chain prevents excessive π−π stacking aggregation in solution, ensuring the polymer remains soluble in processing solvents like chloroform and chlorobenzene without completely disrupting solid-state charge transport[5].

Quantitative Data: Electronic Impact of N-Acylation

The following table summarizes the optoelectronic impact of utilizing 2-heptylundecanoyl chloride (N-acylation) versus standard linear N-alkylation on benzodipyrrolidone-based materials[4].

Material ModificationMonomer LUMO (eV)Polymer LUMO (eV)Reductive Doping Reversibility
N-Alkylated (Control)-3.52 to -3.57-3.53 to -3.57Irreversible
N-Acylated (2-Heptylundecanoyl)-3.82 to -3.89-3.84 to -3.90Highly Reversible
Net Shift~ -0.30 eV~ -0.30 eVEnhanced Stability
Experimental Protocol: Synthesis & Polymerization

Note: This protocol is a self-validating system. The use of Soxhlet extraction ensures the removal of low-molecular-weight oligomers, guaranteeing that the final optoelectronic data reflects true polymeric behavior.

Step 1: N-Acylation of the Conjugated Monomer

  • Initiation: In a flame-dried Schlenk flask under nitrogen, dissolve the conjugated lactam monomer (e.g., 5.13 mmol) and potassium tert-butoxide (5.13 mmol) in anhydrous THF[5].

  • Acylation: Cool the mixture to 0 °C. Add 2-heptylundecanoyl chloride (25.00 mmol) dropwise via syringe[5]. Causality: Excess acyl chloride and dropwise addition prevent di-acylation side reactions and manage the exothermic nucleophilic acyl substitution.

  • Reaction: Stir the mixture for 48 h at room temperature[5].

  • Workup: Quench by pouring into ice-cold 0.5 M HCl. Extract the aqueous phase with dichloromethane (DCM). Wash the combined organic layers with saturated NaHCO3​ (to neutralize residual acid) and brine[5].

  • Purification: Dry over anhydrous MgSO4​ , concentrate under reduced pressure, and purify via silica gel flash chromatography[5].

Step 2: Stille Coupling Polymerization

  • Catalyst Assembly: Combine the N-acylated monomer (0.30 mmol), a stannylated comonomer (0.30 mmol), Pd2​(dba)3​ (0.006 mmol), and P(o−tolyl)3​ (0.024 mmol) in 10.0 mL of degassed toluene[5].

  • Polymerization: Subject the solution to three freeze-pump-thaw cycles. Stir at 110 °C for 48 h under nitrogen[5].

  • Purification: Cool to room temperature and precipitate the polymer in methanol. Collect via filtration and subject to successive Soxhlet extractions with methanol, hexane, and chloroform (24 h each) to remove oligomers and catalyst residues[5]. Extract the final high-molecular-weight polymer with hot chlorobenzene[5].

Workflow Visualization

G A Conjugated Lactam Core C N-Acylated Monomer A->C t-BuOK, THF B 2-Heptylundecanoyl Chloride B->C Acyl Donor D Stille Coupling C->D Pd2(dba)3, 110°C E Low-LUMO Polymer D->E Bandgap Reduction

Caption: Workflow for synthesizing low-LUMO conjugated polymers via N-acylation.

Application II: Synthesis of Chiral Supramolecular Gelators

Scientific Context & Causality

Low Molecular Weight Gelators (LMWGs) self-assemble into 3D networks that trap solvents. When designing amides based on trans-1,2-diaminocyclohexane, the choice of the acyl tail dictates the gelation capability. Linear chains (like dodecanoyl chloride) often lead to rapid, uncontrolled crystallization, causing the material to precipitate rather than gel[2].

By reacting the diamine with 2-heptylundecanoyl chloride, the resulting α -branched diamide introduces critical steric hindrance. This structural bulk suppresses macroscopic crystallization while still allowing the directional intermolecular hydrogen bonding of the amide groups to drive 1D fibrillar growth, ultimately yielding a stable supramolecular gel[2].

Experimental Protocol: Synthesis of Branched Chiral Diamides
  • Preparation: Dissolve trans-(1R, 2R)-1-Boc-amino-2-aminocyclohexane (0.159 mol) and N-methylmorpholine (0.238 mol) in 300 mL of dry THF. Cool the flask in an ice-water bath[2]. Causality: N-methylmorpholine acts as a non-nucleophilic base to scavenge the HCl byproduct, driving the equilibrium forward without competing for the acyl chloride.

  • Coupling: Add 2-heptylundecanoyl chloride (0.159 mol) dropwise to control the reaction temperature and prevent localized thermal spikes[2].

  • Maturation: Stir for 1 h in the ice-water bath, then allow the reaction to warm to room temperature and stir for an additional 3 h[2].

  • Isolation: Filter off the precipitated amine-hydrochloride salts. Evaporate the THF filtrate under reduced pressure[2].

  • Purification: Recrystallize the crude product from a solvent mixture of ethyl acetate (650 mL) and hexane (250 mL) to yield the pure branched diamide (typical yield: ~94%)[2].

Gelation Mechanism Visualization

G A trans-1,2-Diaminocyclohexane + Acyl Chloride B Chiral Branched Diamide A->B Amidation C Intermolecular H-Bonding B->C D Van der Waals Interactions B->D E 1D Fibrillar Assembly C->E D->E Steric hindrance F 3D Supramolecular Gel E->F Solvent Entrapment

Caption: Mechanism of supramolecular gelation driven by chiral branched diamides.

Extension: Relevance to Drug Development

For drug development professionals, 2-heptylundecanoyl chloride is a highly valuable synthon for the generation of ionizable lipid nanoparticles (LNPs) . The same steric principles that prevent crystallization in LMWGs are utilized to create highly fluid, branched lipid tails. When formulated into LNPs for mRNA delivery, these branched tails form cone-shaped lipid geometries that maximize fusogenicity with the endosomal membrane, facilitating efficient intracellular release of genomic payloads.

References

  • PubChem: 2-Heptylundecanoyl chloride | C18H35ClO Source: National Institutes of Health (NIH) URL:[Link]

  • N-acylation: an effective method for reducing the LUMO energy levels of conjugated polymers containing five-membered lactam units Source: Chemical Communications (RSC Publishing), 2012, 48, 6960-6962. URL:[Link]

  • Supporting Information for N-acylation: an effective method for reducing the LUMO energy levels of conjugated polymers Source: The Royal Society of Chemistry (Electronic Supplementary Material) URL:[Link]

  • Characteristics of Gelation by Amides based on trans-1,2-Diaminocyclohexane: The Importance of Different Substituents Source: Shinshu University / National Institute of Informatics (NII) URL:[Link]

Sources

Application

Application Note: Advanced Derivatization of Biomolecules Using 2-Heptylundecanoyl Chloride

Executive Summary The derivatization of biomolecules—ranging from small-molecule APIs to complex peptides and oligonucleotides—with lipophilic moieties is a cornerstone strategy in modern drug development. Lipidization e...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The derivatization of biomolecules—ranging from small-molecule APIs to complex peptides and oligonucleotides—with lipophilic moieties is a cornerstone strategy in modern drug development. Lipidization enhances membrane permeability, facilitates the formation of lipid nanoparticles (LNPs), and dramatically extends the in vivo half-life of therapeutics by promoting reversible binding to human serum albumin (HSA).

This application note provides an in-depth, authoritative guide on utilizing 2-Heptylundecanoyl chloride , a premium α -branched long-chain acylating agent. By analyzing the causality behind reagent selection, reaction conditions, and structural kinetics, this guide equips researchers with self-validating protocols to achieve high-yield, site-specific lipophilic conjugation.

Chemical Rationale & Structural Advantages

2-Heptylundecanoyl chloride (CAS: 78865-81-3) is an 18-carbon acyl chloride characterized by an 11-carbon main chain and a 7-carbon branch at the α -position (C2)[1].

Why Choose an α -Branched Lipid?

Standard straight-chain lipids (e.g., stearoyl or palmitoyl groups) often induce severe aggregation, poor aqueous solubility, and fibril formation when conjugated to peptides. The α -branching of 2-heptylundecanoyl chloride provides critical biophysical advantages:

  • Disruption of Crystal Lattices: The bulky heptyl branch prevents tight intermolecular lipid packing, significantly lowering the melting point and improving the aqueous solubility of the resulting conjugate.

  • Enhanced Albumin Binding: The branched architecture optimally fills the hydrophobic binding pockets (Sudlow's sites) of HSA, providing superior steric shielding against proteolytic enzymes compared to linear chains[2].

  • LNP Structural Integrity: In the synthesis of cationic lipids for RNA delivery, branched acyl tails promote the inverted hexagonal phase ( HII​ ) in endosomal membranes, which is critical for efficient cytosolic release of nucleic acids[3].

PK N1 Native Peptide (Rapid Clearance) N2 α-Branched Lipidization (2-Heptylundecanoyl) N1->N2 Acylation N3 HSA Binding (Hydrophobic Pockets) N2->N3 N4 Steric Shielding (Protease Resistance) N2->N4 N5 Extended Half-Life & Systemic Circulation N3->N5 N4->N5

Caption: Pharmacokinetic enhancement pathway of biomolecules via α-branched lipidization.

Mechanistic Causality: Overcoming Steric Hindrance

The conjugation mechanism relies on nucleophilic acyl substitution . The highly electrophilic carbonyl carbon of 2-heptylundecanoyl chloride is attacked by a nucleophile (typically a primary amine on a lysine side-chain, an N-terminus, or a hydroxyl group)[4].

The Challenge of Causality: Because of the massive steric bulk at the α -carbon, the transition state during nucleophilic attack is highly congested. If standard acylation conditions are used, the reaction will stall, or competing hydrolysis will consume the acyl chloride.

  • Solvent Selection: Anhydrous Dichloromethane (DCM) is preferred over Dimethylformamide (DMF) because highly lipophilic branched acyl chlorides exhibit superior solvation kinetics in halogenated solvents, preventing micro-precipitation during the reaction.

  • Base Selection: N,N-Diisopropylethylamine (DIPEA) is utilized instead of Triethylamine (TEA). DIPEA is non-nucleophilic; it acts strictly as a proton scavenger, preventing the base itself from forming unreactive ketene intermediates or competing for the acyl electrophile.

  • Catalysis: For O-acylation (hydroxyls) or highly hindered amines, the addition of 0.1 equivalents of 4-Dimethylaminopyridine (DMAP) is mandatory. DMAP forms a highly reactive, less sterically hindered acylpyridinium intermediate that accelerates the transfer of the bulky lipid chain to the biomolecule.

G A Biomolecule Nucleophile (-NH2 or -OH) D Nucleophilic Acyl Substitution (Acylpyridinium Intermediate) A->D B 2-Heptylundecanoyl Chloride (Bulky Electrophile) C Anhydrous DCM + DIPEA (± DMAP Catalyst) B->C C->D E Lipidized Conjugate + HCl (Scavenged) D->E

Caption: Workflow of sterically hindered nucleophilic acyl substitution using 2-Heptylundecanoyl chloride.

Quantitative Data Summaries

Table 1: Physicochemical Properties of 2-Heptylundecanoyl Chloride[1]
PropertyValue / DescriptionImpact on Experimental Design
IUPAC Name 2-heptylundecanoyl chlorideDefines the α -branched architecture.
CAS Number 78865-81-3Identifier for sourcing high-purity reagents.
Molecular Formula C18H35ClOHighly hydrophobic; requires organic solvents.
Molecular Weight 302.9 g/mol Used for precise stoichiometric calculations.
Moisture Sensitivity Extremely HighMandates strictly anhydrous conditions (Argon/N2).
Table 2: Comparative Impact of Lipidization Strategies
Lipid TypeExampleAqueous Solubility of ConjugateHSA Binding AffinityAggregation Risk
Unmodified Native PeptideHighVery LowLow
Linear C18 Stearoyl ChlorideVery LowHighVery High (Fibrils)
α -Branched C18 2-Heptylundecanoyl ChlorideModerate to HighVery HighLow

Validated Experimental Protocols

Protocol A: On-Resin N-Terminal Lipidization of Peptides

This protocol is designed as a self-validating system for solid-phase peptide synthesis (SPPS). It ensures complete coupling of the bulky lipid before cleavage.

Reagents: Fmoc-deprotected peptide on resin, 2-Heptylundecanoyl chloride, DIPEA, Anhydrous DCM, DMF.

Step-by-Step Methodology:

  • Resin Swelling: Swell the resin-bound peptide (0.1 mmol scale) in anhydrous DCM for 30 minutes. Causality: DCM maximizes the swelling of the polystyrene matrix, exposing reactive N-termini.

  • Reagent Preparation: In a dry vial under Argon, dissolve 2-Heptylundecanoyl chloride (0.4 mmol, 4 eq) in 3 mL of anhydrous DCM.

  • Base Addition: Add DIPEA (0.8 mmol, 8 eq) to the resin suspension. Validation: The excess base ensures the local pH within the resin beads remains highly basic to maintain the amine in its reactive, unprotonated state.

  • Coupling: Add the acyl chloride solution dropwise to the resin. Agitate gently at room temperature for 3 to 4 hours. Note: Extended time is required due to the α -branching steric hindrance.

  • Validation (Kaiser Test): Withdraw a few resin beads, wash with DCM, and perform a Ninhydrin (Kaiser) test. A colorless/yellow bead indicates successful, complete acylation. A blue bead indicates incomplete reaction; if blue, repeat steps 2-4.

  • Washing & Cleavage: Wash the resin extensively with DCM (5x) and DMF (5x). Cleave the lipid-peptide conjugate using a standard TFA/scavenger cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O) for 2 hours.

  • Isolation: Precipitate the cleaved lipid-peptide in cold diethyl ether, centrifuge, and purify via RP-HPLC using a C4 or C8 column (C18 columns may bind the branched lipid too strongly).

Protocol B: Solution-Phase Synthesis of Lipid-Small Molecule Prodrugs

Designed for derivatizing amine- or hydroxyl-containing small molecule APIs to create lipophilic prodrugs or LNP precursors[3],[4].

Step-by-Step Methodology:

  • Preparation: Dissolve the target small molecule (1.0 eq) in anhydrous DCM under an inert atmosphere (Nitrogen/Argon).

  • Catalysis & Base: Add TEA or DIPEA (2.0 eq). If derivatizing a secondary amine or a hydroxyl group, add DMAP (0.1 eq).

  • Acylation: Cool the reaction flask to 0°C using an ice bath. Causality: Acyl chloride reactions are exothermic; cooling prevents side reactions and degradation of sensitive APIs.

  • Addition: Add 2-Heptylundecanoyl chloride (1.1 eq) dropwise over 15 minutes.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–6 hours.

  • Validation (TLC/LC-MS): Monitor the disappearance of the starting material via TLC or LC-MS. The product will have a significantly higher Rf value (more non-polar) than the starting material.

  • Quenching & Extraction: Quench the reaction with saturated aqueous NaHCO3. Extract the organic layer with DCM (3x), wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

Troubleshooting & Quality Control

  • Issue: No Product Formation / High Starting Material Recovery.

    • Cause: Hydrolysis of the acyl chloride. 2-Heptylundecanoyl chloride rapidly degrades to 2-heptylundecanoic acid upon exposure to atmospheric moisture, rendering it unreactive without a coupling agent (like HATU/DIC).

    • Solution: Always flush reagent bottles with Argon after use. Verify reagent integrity via IR spectroscopy (look for the sharp acyl chloride C=O stretch at ~1800 cm⁻¹, distinct from the acid C=O stretch at ~1710 cm⁻¹).

  • Issue: Multiple Peaks in HPLC (Peptide Synthesis).

    • Cause: Unintended O-acylation of unprotected Serine, Threonine, or Tyrosine residues during prolonged coupling times.

    • Solution: Treat the cleaved peptide with a mild base (e.g., 0.1 M NaOH or dilute hydrazine) for 15 minutes prior to HPLC purification. This selectively hydrolyzes the unstable ester bonds (O-acylation) while leaving the desired amide bond (N-acylation) intact.

References

  • PubChem (National Institutes of Health). 2-Heptylundecanoyl chloride | C18H35ClO | CID 54120775 - PubChem. Accessed March 30, 2026. 1

  • MacLachlan, I., et al. (2015). Lipids and lipid compositions for the delivery of active agents. World Intellectual Property Organization, Patent WO2015095340A1. 3

  • Googleapis Patent Archive. WO2015095340A1.pdf - Googleapis.com. Accessed March 30, 2026. 2

  • Zalipsky, S., et al. (2001). Polyamide oligomers. United States Patent US6320017B1. 4

Sources

Method

2-Heptylundecanoyl chloride for surface modification

Advanced Surface Modification via 2-Heptylundecanoyl Chloride: Protocols for Amorphous Hydrophobic Functionalization Introduction & Mechanistic Rationale 2-Heptylundecanoyl chloride (CAS: 78865-81-3) is a highly reactive...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Surface Modification via 2-Heptylundecanoyl Chloride: Protocols for Amorphous Hydrophobic Functionalization

Introduction & Mechanistic Rationale

2-Heptylundecanoyl chloride (CAS: 78865-81-3) is a highly reactive, branched aliphatic acyl chloride derived from 2-heptylundecanoic acid, a classic Guerbet acid[1]. With the molecular formula C18H35ClO and a molecular weight of 302.9 g/mol , this compound serves as a premier reagent for covalently modifying hydroxylated or aminated surfaces, translating its unique structural properties into advanced surface functionalities[1].

Causality in Structural Choice: In surface chemistry, the choice of the acyl tail dictates the macroscopic properties of the modified material. Linear fatty acid chlorides (e.g., stearoyl chloride) tend to self-assemble into highly crystalline, rigid monolayers due to strong intermolecular van der Waals forces. In contrast, 2-heptylundecanoyl chloride features a severe steric disruption at the alpha-carbon—a 7-carbon heptyl branch extending from an 11-carbon undecanoyl backbone[1]. This "Guerbet-type" branching prevents tight chain packing, drastically lowering the phase transition temperature[2]. Consequently, surfaces modified with this reagent exhibit a "liquid-like," amorphous hydrophobic layer. This structural fluidity is critical for applications requiring low-friction interfaces, enhanced dispersion of nanoparticles in non-polar matrices, and the prevention of biofouling in drug delivery systems[3].

Mechanism Substrate Hydroxylated Substrate (e.g., Silica, Cellulose) Reaction Nucleophilic Acyl Substitution (Catalyst: DMAP, Base: Pyridine) Substrate->Reaction Reagent 2-Heptylundecanoyl Chloride (Branched Acyl Donor) Reagent->Reaction Product Covalently Grafted Surface (Ester Bond Formation) Reaction->Product - HCl Outcome Amorphous Hydrophobic Shield (Sterically Disrupted Packing) Product->Outcome

Mechanism of surface acylation using 2-Heptylundecanoyl chloride.

Physicochemical Profiling & Comparative Data

To justify the selection of 2-heptylundecanoyl chloride over traditional linear acyl chlorides, the following table summarizes the key comparative metrics governing their behavior at solid-liquid interfaces.

Property / MetricLinear Acyl Chloride (e.g., Stearoyl C18)Branched Acyl Chloride (2-Heptylundecanoyl C18)Mechanistic Implication
Chain Packing Highly ordered, crystallineDisrupted, amorphousBranched chains prevent rigid monolayer formation, enhancing surface flexibility.
Melting Point (Parent Acid) ~69 °C< 0 °C (Liquid at RT)Guerbet branching drastically lowers the phase transition temperature[2].
Surface Hydrophobicity Static, high contact angleDynamic, low contact angle hysteresisAmorphous layers adapt to interfaces, providing superior anti-fouling properties.
Steric Hindrance LowHighRequires optimized catalytic conditions (e.g., DMAP) to drive esterification[4].

Experimental Workflows & Protocols

Protocol A: In Situ Generation and Purification of 2-Heptylundecanoyl Chloride

While commercially available, 2-heptylundecanoyl chloride is highly susceptible to hydrolysis upon atmospheric exposure. Fresh preparation or rigorous purification is required to ensure high grafting density.

Step-by-Step Methodology:

  • Reagent Assembly: In a flame-dried, two-neck round-bottom flask under an argon atmosphere, add 10.0 mmol of 2-heptylundecanoic acid.

  • Chlorination: Slowly add 15.0 mmol of thionyl chloride (SOCl₂). Causality: A 1.5x molar excess ensures complete conversion while minimizing the difficulty of subsequent removal[5].

  • Catalysis: Add 1-2 drops of anhydrous N,N-dimethylformamide (DMF). Causality: DMF acts as a Vilsmeier-Haack type catalyst, significantly accelerating the conversion of the sterically hindered Guerbet acid to its corresponding acid chloride[4].

  • Reflux: Heat the mixture to 40 °C for 4-5 hours[5].

  • Purification (Self-Validation Step): Remove excess SOCl₂ by vacuum distillation. To ensure complete removal of residual SOCl₂ (which would otherwise aggressively etch the target substrate or cause side reactions), add 10 mL of anhydrous toluene and co-distill under vacuum[5]. Repeat this toluene co-distillation twice. The resulting pale yellow oil is pure 2-heptylundecanoyl chloride, ready for immediate use.

Protocol B: Surface Modification of Hydroxylated Substrates

This protocol details the covalent attachment of the branched acyl chain to a solid substrate (e.g., silica nanoparticles or cellulose nanocrystals).

Step-by-Step Methodology:

  • Substrate Preparation: Dry 1.0 g of the hydroxylated substrate under vacuum at 80 °C for 12 hours. Causality: Trace physisorbed water will preferentially react with the acyl chloride, forming the unreactive parent fatty acid and HCl, drastically reducing grafting efficiency[3].

  • Dispersion: Suspend the dried substrate in 20 mL of anhydrous DMF using probe sonication (5 min, ice bath)[3].

  • Base Addition: Add 2.5 mmol of anhydrous pyridine, followed by 0.1 mmol of 4-dimethylaminopyridine (DMAP). Causality: Pyridine acts as an acid scavenger to neutralize the HCl byproduct, driving the equilibrium forward. DMAP acts as a nucleophilic catalyst, overcoming the steric hindrance of the alpha-branched 2-heptylundecanoyl chloride[4].

  • Acylation: Dropwise add 2.0 mmol of 2-heptylundecanoyl chloride dissolved in 5 mL of anhydrous DMF. Stir the suspension at 80 °C for 24 hours under argon[3].

  • Washing and Recovery: Centrifuge the mixture and discard the supernatant. Wash the functionalized substrate sequentially with toluene (2x), ethanol (2x), and acetone (1x). Causality: This specific solvent gradient removes unreacted acid chloride, pyridine hydrochloride salts, and any hydrolyzed free fatty acid.

  • Validation (Self-Validation Step): Dry the functionalized powder under a vacuum. Validate the modification via FTIR spectroscopy. A successful reaction is confirmed by the appearance of a strong ester carbonyl (C=O) stretching band at ~1740 cm⁻¹ and a proportional decrease in the broad -OH stretching band at ~3300 cm⁻¹[3][4].

Workflow S1 1. Substrate Drying (80°C, Vacuum) S2 2. Solvent Dispersion (Anhydrous DMF) S1->S2 S3 3. Acylation Reaction (80°C, 24h) S2->S3 S4 4. Washing & Centrifugation (Solvent Gradient) S3->S4 S5 5. Validation (FTIR Analysis) S4->S5

Step-by-step workflow for the surface modification of hydroxylated substrates.

Applications in Drug Development & Advanced Materials

The unique physicochemical properties of 2-heptylundecanoyl chloride make it highly valuable in pharmaceutical and materials sciences:

  • Lipid Nanoparticles (LNPs): Branched acyl tails are increasingly used in the synthesis of ionizable lipids for mRNA delivery. The amorphous nature of the Guerbet tail enhances the fluidity of the LNP endosomal membrane, facilitating endosomal escape and improving transfection efficiency.

  • Chromatographic Stationary Phases: Modifying silica with branched chains creates stationary phases that resist "chain collapse" in highly aqueous mobile phases, a common issue with linear C18 columns.

  • Anti-Fouling Implants: The liquid-like surface dynamics of the branched alkyl chains prevent the rigid adsorption of proteins, making them excellent candidates for coating biomedical implants and biosensors.

References

  • PubChem - NIH. "2-Heptylundecanoyl chloride | C18H35ClO | CID 54120775"[1]. Available at:[Link]

  • ResearchGate. "How i can modify fatty acid in to acyl chloride using thionyl chloride?"[5]. Available at:[Link]

  • Polish Journal of Environmental Studies. "Green and Environmentally Friendly Techniques for Enhanced Physicochemical Characteristics Attributed to Polysaccharides"[4]. Available at:[Link]

  • University of Bologna (IRIS). "Fatty acid – functionalized cellulose nanocomposites for vat photopolymerization"[3]. Available at:[Link]

  • ResearchGate. "Influence of surface acid and base sites on the Guerbet coupling of ethanol to butanol over metal phosphate catalysts"[2]. Available at:[Link]

Sources

Application

Comprehensive Guide to the Handling and Storage of 2-Heptylundecanoyl Chloride for Research and Development

This document provides detailed application notes and protocols for the safe and effective handling and storage of 2-Heptylundecanoyl chloride (CAS No. 78865-81-3). The procedures outlined are grounded in the established...

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides detailed application notes and protocols for the safe and effective handling and storage of 2-Heptylundecanoyl chloride (CAS No. 78865-81-3). The procedures outlined are grounded in the established principles of handling reactive acyl chlorides and are intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. The causality behind each recommendation is explained to ensure a thorough understanding and implementation of best practices.

Introduction: Understanding the Reagent

2-Heptylundecanoyl chloride is a long-chain, branched aliphatic acyl chloride. Its utility in organic synthesis stems from the highly reactive acyl chloride functional group, which serves as an excellent electrophile for introducing the 2-heptylundecanoyl moiety into various molecules.[1] However, this reactivity also dictates the stringent handling and storage procedures required to maintain its chemical integrity and ensure laboratory safety.

The primary challenge in working with 2-Heptylundecanoyl chloride, as with all acyl chlorides, is its acute sensitivity to moisture.[2][3] It readily hydrolyzes upon contact with water, including atmospheric humidity, to form the corresponding carboxylic acid and corrosive hydrogen chloride (HCl) gas.[2][3] This degradation not only consumes the desired reagent but also introduces impurities and creates a hazardous condition.

Fundamental Reaction with Water: R-COCl + H₂O → R-COOH + HCl

This guide is structured to provide a comprehensive framework for managing this reactivity, ensuring both the success of experimental outcomes and the safety of laboratory personnel.

Physical and Chemical Properties

PropertyValueSource
CAS Number 78865-81-3[1][4]
Molecular Formula C₁₈H₃₅ClO[1][4]
Molecular Weight 302.9 g/mol [1][4]
Appearance Assumed to be a liquid at room temperature[1]
Density (approx.) ~0.9 g/cm³[1]
Boiling Point (est.) ~250 °C[1]

Note: Some properties are estimated and should be used as a guideline.

The long hydrocarbon chain of 2-Heptylundecanoyl chloride influences its physical properties, such as a higher boiling point and lower water solubility compared to short-chain acyl chlorides. However, the reactivity of the acyl chloride group remains the dominant chemical characteristic. While long-chain acyl chlorides may exhibit slightly attenuated reactivity due to steric hindrance, they are still highly effective and hazardous reagents.[5]

Personal Protective Equipment (PPE): A Non-Negotiable Requirement

Due to its corrosive nature, appropriate PPE is mandatory at all times when handling 2-Heptylundecanoyl chloride.[6][7][8]

PPE ItemSpecificationRationale
Eye Protection Chemical splash goggles and a full-face shield.Protects against splashes and the corrosive fumes that can be generated.[6][7]
Hand Protection Chemical-resistant gloves (e.g., butyl rubber or neoprene).Standard nitrile gloves may offer insufficient protection against direct contact.[6][8]
Body Protection Flame-retardant lab coat, fully fastened.Protects skin from accidental splashes.[7]
Footwear Closed-toe shoes made of a non-porous material.Protects feet from spills.[7]

Handling Procedures and Protocols

All manipulations of 2-Heptylundecanoyl chloride must be performed within a certified chemical fume hood to control exposure to its vapors and potential reaction byproducts.[8]

Protocol for Dispensing Under Anhydrous Conditions

This protocol is designed to minimize exposure to atmospheric moisture, thereby preserving the reagent's purity.

Materials:

  • Bottle of 2-Heptylundecanoyl chloride

  • Dry, inert gas source (Nitrogen or Argon) with a regulator and needle adapter

  • Dry glassware (oven-dried at >120°C for several hours and cooled in a desiccator)

  • Dry, gas-tight syringe with a needle

  • Septum

Procedure:

  • Inert Gas Purge: Gently flush the reaction vessel with a dry inert gas.

  • Prepare the Reagent Bottle: Carefully wipe the septum of the 2-Heptylundecanoyl chloride bottle with a dry cloth.

  • Establish Inert Atmosphere: Puncture the septum with a needle connected to the inert gas line to create a slight positive pressure. A second needle can be used as a vent, which is then removed.

  • Syringe Preparation: Purge a dry syringe with the inert gas several times to remove any residual moisture.

  • Withdraw the Reagent: Insert the syringe needle through the septum into the 2-Heptylundecanoyl chloride and slowly withdraw the desired volume.

  • Transfer to Reaction Vessel: Immediately transfer the reagent to the reaction vessel by injecting it through a septum against a positive flow of inert gas.

  • Clean Up: Withdraw a small amount of a suitable quenching solvent (e.g., anhydrous isopropanol) into the syringe to react with any residual acyl chloride, and then clean the syringe thoroughly.

Visual Workflow for Handling

The following diagram illustrates the critical decision points and steps for safely handling 2-Heptylundecanoyl chloride.

G start Start: Need to use 2-Heptylundecanoyl Chloride ppe_check Verify Full PPE is Worn (Goggles, Face Shield, Gloves, Lab Coat) start->ppe_check fume_hood Confirm Chemical Fume Hood is Operational ppe_check->fume_hood anhydrous_setup Prepare Anhydrous Glassware and Inert Gas Setup fume_hood->anhydrous_setup dispense Dispense Reagent (Protocol 4.1) anhydrous_setup->dispense reaction Perform Reaction Under Inert Atmosphere dispense->reaction quench Quench Reaction and Clean Glassware Appropriately reaction->quench storage_check Return Reagent to Storage (Protocol 5.1) quench->storage_check end End of Procedure storage_check->end

Caption: Key steps for handling 2-Heptylundecanoyl chloride.

Storage Procedures and Protocols

Proper storage is paramount to maintaining the long-term stability and reactivity of 2-Heptylundecanoyl chloride.

Protocol for Long-Term Storage

Requirements:

  • A cool, dry, and well-ventilated storage area, designated for corrosive materials.[9]

  • Storage should be below eye level.[9][10]

  • The storage area should be away from heat sources and direct sunlight.[9]

  • Incompatible materials must be segregated.

Procedure:

  • Container Integrity: Ensure the original container is tightly sealed. If the original cap is not providing a sufficient seal, use a new cap with a chemically inert liner (e.g., PTFE).

  • Inert Atmosphere: For long-term storage or after repeated use, it is best practice to flush the headspace of the container with a dry inert gas (Nitrogen or Argon) before sealing.

  • Secondary Containment: Place the sealed container in a secondary containment tray made of a material resistant to corrosive chemicals.

  • Segregation: Store 2-Heptylundecanoyl chloride away from the following incompatible materials:

    • Water and moisture sources

    • Alcohols

    • Bases (e.g., amines, hydroxides)

    • Oxidizing agents

  • Labeling: Ensure the container is clearly labeled with the chemical name, date received, and any relevant hazard warnings.

Visual Guide for Storage Compatibility

This diagram illustrates the necessary segregation of 2-Heptylundecanoyl chloride from incompatible chemical classes.

Caption: Storage incompatibility of 2-Heptylundecanoyl chloride.

Emergency Procedures

Spills
  • Evacuate and Ventilate: If safe to do so, evacuate the immediate area and ensure maximum ventilation.

  • Containment: Use an inert absorbent material (e.g., sand, vermiculite) to contain the spill. Do not use combustible materials like paper towels.

  • Neutralization (with caution): For small spills, once absorbed, the material can be slowly added to a stirred, cold solution of sodium bicarbonate to neutralize.

  • Collection and Disposal: Carefully collect the absorbed material into a clearly labeled, sealed container for hazardous waste disposal.[11]

  • Decontamination: Clean the spill area with a suitable solvent, followed by soap and water.

Personal Exposure
Exposure RouteFirst Aid Procedure
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[12]
Eye Contact Immediately flush eyes with large amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[12]
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[12]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[12]

Waste Disposal

All waste containing 2-Heptylundecanoyl chloride, including empty containers, contaminated absorbents, and reaction residues, must be treated as hazardous waste. Dispose of this waste through a licensed hazardous waste disposal company, following all local, state, and federal regulations. Never dispose of acyl chlorides down the drain.

References

  • Questron Technologies. (n.d.). Top Precautions You Must Follow When Handling Corrosive Chemicals in the Lab. Retrieved from [Link]

  • High Speed Training. (2018, January 17). How to Safely Store, Handle & Dispose of Corrosive Chemicals. Retrieved from [Link]

  • Enviro-Safe. (2025, December 31). Corrosive Substances: Dangers and How to Handle Them Safely. Retrieved from [Link]

  • Brandeis University. (n.d.). Corrosive Chemicals | Laboratory Safety. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Heptylundecanoyl chloride. PubChem Compound Database. Retrieved from [Link]

  • Chemos GmbH & Co. KG. (2019, January 15). Safety Data Sheet: Acetyl chloride. Retrieved from [Link]

  • Western Carolina University. (n.d.). Standard Operating Procedure for the use of Acetyl chloride. Retrieved from [Link]

  • Wikipedia. (n.d.). Acyl chloride. Retrieved from [Link]

  • Chemsafe. (2025, October 15). 10 Tips Working Safely with corrosives. Retrieved from [Link]

  • CPAchem. (2023, March 29). Safety data sheet. Retrieved from [Link]

  • Chemguide. (n.d.). An introduction to acyl chlorides (acid chlorides). Retrieved from [Link]

  • INCHEM. (n.d.). ICSC 0210 - ACETYL CHLORIDE. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 2-Heptylundecanoyl Chloride Synthesis

Welcome to the technical support guide for experiments involving the synthesis of 2-heptylundecanoyl chloride. This resource is designed for researchers, scientists, and drug development professionals to navigate the com...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for experiments involving the synthesis of 2-heptylundecanoyl chloride. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the conversion of 2-heptylundecanoic acid to its corresponding acyl chloride. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower you to optimize your experimental outcomes.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis, work-up, or storage of 2-heptylundecanoyl chloride. Each issue is presented in a question-and-answer format, detailing potential causes and providing actionable solutions.

Q1: My reaction yield is very low, or I've recovered mostly starting material. What went wrong?

Potential Causes:

  • Presence of Moisture: Acyl chlorides are extremely susceptible to hydrolysis.[1][2] Any moisture in the reaction setup, from glassware, solvents, or the starting carboxylic acid, will rapidly convert the product back to 2-heptylundecanoic acid.

  • Inactive Chlorinating Agent: Thionyl chloride (SOCl₂) and oxalyl chloride can degrade over time, especially if not stored properly. Old bottles may have reduced activity due to hydrolysis from atmospheric moisture.

  • Insufficient Reaction Time or Temperature: The conversion of a sterically hindered carboxylic acid like 2-heptylundecanoic acid may require more forcing conditions than simpler acids. The reaction may not have proceeded to completion.[3]

  • Premature Work-up: Quenching the reaction or beginning purification before the conversion is complete will naturally lead to a low yield of the desired product.

Recommended Solutions:

  • Ensure Anhydrous Conditions:

    • Oven-dry or flame-dry all glassware immediately before use and allow it to cool under a stream of inert gas (e.g., nitrogen or argon).

    • Use anhydrous solvents. If not available, solvents should be freshly distilled from an appropriate drying agent.

    • Ensure the starting 2-heptylundecanoic acid is dry. If necessary, dissolve it in an anhydrous solvent like toluene and remove the solvent under reduced pressure to azeotropically dry the material.

  • Verify Reagent Quality: Use a fresh bottle or a recently opened bottle of the chlorinating agent. Thionyl chloride should be a colorless to pale yellow liquid; significant discoloration suggests degradation.[4]

  • Optimize Reaction Conditions:

    • Increase the reaction time in increments of 1-2 hours.

    • If using thionyl chloride, moderately increase the temperature to 50-60°C.[3] Refluxing is often necessary.[5]

    • Consider adding a catalytic amount (1-2 drops) of N,N-dimethylformamide (DMF), which can significantly accelerate the reaction by forming a more reactive Vilsmeier intermediate.[6][7]

  • Monitor Reaction Progress: Before work-up, confirm the disappearance of the starting material. A common method is to take a small aliquot of the reaction mixture, carefully quench it with anhydrous methanol, and analyze the resulting methyl ester by TLC or GC-MS.[4]

G cluster_start Start: Low Yield Observed cluster_diag Diagnostic Steps cluster_sol Corrective Actions start Low Yield of 2-Heptylundecanoyl Chloride check_moisture 1. Verify Anhydrous Conditions? start->check_moisture check_reagent 2. Check Reagent Activity? check_moisture->check_reagent No sol_moisture Dry all glassware, solvents, and starting materials. check_moisture->sol_moisture Yes check_conditions 3. Review Reaction Parameters? check_reagent->check_conditions No sol_reagent Use fresh or newly opurified chlorinating agent. check_reagent->sol_reagent Yes sol_conditions Increase reaction time/temp. Add catalytic DMF. Monitor reaction progress. check_conditions->sol_conditions Yes end_node Re-run Experiment with Optimized Protocol check_conditions->end_node No sol_moisture->check_reagent sol_reagent->check_conditions sol_conditions->end_node

Caption: Troubleshooting workflow for low reaction yield.

Q2: The crude acyl chloride is dark brown or yellow. What is the cause and how can I purify it?

Potential Causes:

  • Degraded Thionyl Chloride: Older thionyl chloride often contains dissolved sulfur chlorides (e.g., S₂Cl₂) or other sulfur-containing impurities which are yellow-orange and have high boiling points, leading to discoloration of the product.[4][8]

  • Excessive Heat: Heating the reaction mixture too high or for too long can cause decomposition of the starting material or product, generating colored byproducts.[3]

  • Reaction with Catalyst: While DMF is an effective catalyst, at high temperatures it can lead to side reactions and the formation of colored impurities.

Recommended Solutions:

  • Use High-Purity Reagents: Whenever possible, use freshly distilled thionyl chloride for sensitive applications to remove non-volatile, colored impurities.

  • Control Reaction Temperature: Avoid excessive heating. Use an oil bath with a temperature controller to maintain the optimal temperature without overheating.

  • Purification by Vacuum Distillation: The most effective method to remove colored, non-volatile impurities is fractional distillation under high vacuum.[9] This separates the desired 2-heptylundecanoyl chloride from baseline impurities and decomposition products.

  • Setup: Assemble a fractional distillation apparatus, preferably with a short Vigreux column, ensuring all glassware is completely dry.

  • Procedure:

    • Transfer the crude acyl chloride to the distillation flask.

    • Connect the apparatus to a high-vacuum pump protected by a cold trap.

    • Gradually reduce the pressure to <1 mmHg.

    • Gently heat the flask using an oil bath. Collect the fraction that distills at the expected boiling point for 2-heptylundecanoyl chloride under the achieved vacuum.

  • Storage: Store the purified, colorless product in a sealed container under an inert atmosphere (e.g., in a desiccator or glovebox) to prevent hydrolysis.[2][9]

Q3: My analytical data (NMR, HPLC after derivatization) shows the presence of a significant anhydride impurity. How did this form?

Potential Causes:

The formation of 2-heptylundecanoic anhydride occurs when a molecule of the 2-heptylundecanoyl chloride product reacts with a molecule of unreacted 2-heptylundecanoic acid.[8]

  • Mechanism: The carboxylic acid acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of the acyl chloride. The subsequent loss of HCl generates the symmetric anhydride. This is essentially a Schotten-Baumann-type reaction where the starting material acylates itself.

  • Conditions Favoring Formation: This side reaction is most prominent when the reaction is incomplete, leaving a significant concentration of the starting carboxylic acid in the presence of the newly formed acyl chloride.

Recommended Solutions:

  • Ensure Complete Conversion: The primary solution is to drive the initial reaction to completion. Use a slight excess (1.2-1.5 equivalents) of the chlorinating agent and ensure sufficient reaction time and temperature, as detailed in Q1.

  • Stoichiometry Control: Carefully measure your reagents. Using a large excess of the carboxylic acid will favor anhydride formation.

  • Purification: Fractional vacuum distillation is effective at separating the acyl chloride (lower boiling point) from the corresponding anhydride (higher boiling point).

Caption: Side reaction pathway for anhydride formation.

Frequently Asked Questions (FAQs)

Q1: Which chlorinating agent is better for 2-heptylundecanoic acid: thionyl chloride or oxalyl chloride?

Both reagents are effective, but they have different advantages. Oxalyl chloride is often considered a milder and more selective reagent.[7] Its byproducts (CO, CO₂, HCl) are all gaseous, which simplifies workup significantly as they can be easily removed under vacuum.[3][10] Thionyl chloride is less expensive, but its byproducts (SO₂, HCl) are also gaseous and require efficient trapping.[11][12] A key difference is the boiling point; residual thionyl chloride (b.p. 76°C) can be more difficult to remove than oxalyl chloride (b.p. 63-64°C).[4][10] For high-purity applications where minimizing side reactions and simplifying purification are critical, oxalyl chloride is often preferred.[13]

FeatureThionyl Chloride (SOCl₂)Oxalyl Chloride ((COCl)₂)
Byproducts SO₂(g), HCl(g)CO(g), CO₂(g), HCl(g)
Boiling Point 76 °C63-64 °C
Reactivity High, may require heatingVery high, often works at RT
Cost LowerHigher
Work-up Good; residual reagent may require azeotropic removalExcellent; byproducts are all gaseous and volatile
Recommendation Robust, cost-effective choice for large-scale synthesis.Preferred for smaller-scale, high-purity synthesis and for sensitive substrates.[7][13]
Q2: How do I accurately assess the purity of my 2-heptylundecanoyl chloride?

Direct analysis of acyl chlorides by standard methods like HPLC is challenging due to their high reactivity and tendency to hydrolyze on-column.[14] The industry-standard approach is pre-column derivatization .

This protocol is based on established methods for the trace analysis of acyl chlorides.[14][15]

  • Objective: To convert the reactive acyl chloride into a stable derivative (e.g., a hydrazide) that can be easily analyzed by reverse-phase HPLC with UV detection.

  • Reagents:

    • Your 2-heptylundecanoyl chloride sample.

    • Derivatization reagent: 2-nitrophenylhydrazine solution (100 µg/mL in acetonitrile).[15]

    • Anhydrous acetonitrile (ACN).

  • Procedure:

    • Accurately prepare a dilute solution of your acyl chloride sample in anhydrous ACN.

    • In a clean vial, mix your sample solution with an excess of the 2-nitrophenylhydrazine solution.

    • Allow the reaction to proceed at room temperature for 30 minutes.[14][15]

    • The resulting solution containing the stable, UV-active derivative can now be directly injected into the HPLC system.

  • HPLC Conditions (Typical):

    • Column: C18 reverse-phase column.[14]

    • Mobile Phase: Gradient of acetonitrile and water or a suitable buffer.

    • Detection: UV detector set to the absorbance maximum of the derivative (e.g., ~395 nm for 2-nitrophenylhydrazine derivatives).[14]

    • Analysis: The purity of the original acyl chloride can be determined by quantifying the peak corresponding to the derivatized product against any peaks from derivatized impurities.

Sources

Optimization

Technical Support Center: Handling and Troubleshooting 2-Heptylundecanoyl Chloride

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals working with 2-Heptylundecanoyl chloride (C₁₈H₃₅ClO). As a bulky, α-branched long-chain acyl chloride, this reagent is highly valuable for synthesizing lipophilic amides and esters[1]. However, its electrophilic carbonyl carbon makes it extremely susceptible to nucleophilic attack by atmospheric or solvent-borne moisture, leading to rapid hydrolysis[2].

This portal provides field-proven insights, causal explanations, and validated protocols to ensure your reactions remain strictly anhydrous, maximizing yield and purity.

Part 1: Understanding the Causality of Hydrolysis

Before troubleshooting, it is critical to understand why and how hydrolysis occurs. Acyl chlorides are among the most reactive carboxylic acid derivatives. When 2-Heptylundecanoyl chloride is exposed to water, the oxygen atom in the water molecule acts as a nucleophile, attacking the electrophilic carbonyl carbon[2].

This attack forms an unstable tetrahedral intermediate. As the carbon-oxygen double bond reforms, the chloride ion—an excellent leaving group—is expelled. The result is the formation of 2-heptylundecanoic acid and hydrochloric acid (HCl) [2][3]. This side reaction not only consumes your valuable starting material but also generates corrosive HCl gas that can degrade acid-sensitive substrates and complicate downstream purification[3].

ReactionPathway SM 2-Heptylundecanoyl Chloride (Electrophile) Water H2O (Trace Moisture) Nucleophilic Attack SM->Water Side Reaction Nu Desired Nucleophile (e.g., Amine/Alcohol) SM->Nu Main Reaction Tetra1 Tetrahedral Intermediate (Unstable) Water->Tetra1 Tetra2 Tetrahedral Intermediate (Unstable) Nu->Tetra2 Hydrolyzed 2-Heptylundecanoic Acid + HCl (Yield Loss / Impurity) Tetra1->Hydrolyzed Collapse & Cl- Expulsion Product Desired Product (Amide/Ester) + HCl Tetra2->Product Collapse & Cl- Expulsion

Reaction pathways of 2-Heptylundecanoyl chloride: Hydrolysis vs. Desired Nucleophilic Attack.

Part 2: Troubleshooting Guides & FAQs

Q1: What are the primary indicators that my 2-Heptylundecanoyl chloride has hydrolyzed?

A: The most immediate physical sign is the evolution of white fumes when the reagent bottle is opened; this is HCl gas reacting with moisture in the air[3]. Analytically, if you run a TLC or NMR of your reaction mixture and observe a large, highly polar spot or a broad carboxylic acid O-H stretch (~2500–3300 cm⁻¹) in the IR spectrum, your acyl chloride has converted into 2-heptylundecanoic acid.

Q2: How dry do my solvents actually need to be, and how do I achieve this?

A: For optimal yields, solvent water content should be below 10 ppm. Standard "reagent grade" solvents contain far too much water. You must use anhydrous solvents dried over activated molecular sieves or distilled from a drying agent (e.g., Calcium Hydride for DCM)[3]. See Table 1 for a quantitative comparison of drying agents.

Q3: My reaction requires a base. Will adding an aqueous base cause hydrolysis?

A: Absolutely. You must never use aqueous bases (like NaOH or Na₂CO₃ solutions) during the active reaction phase with an acyl chloride. Instead, use anhydrous organic amine bases—commonly referred to as "acid scavengers"—such as Triethylamine (TEA), N,N-Diisopropylethylamine (DIPEA), or Pyridine[2]. These bases neutralize the generated HCl to form soluble or precipitating salts (e.g., TEA·HCl), driving the reaction forward without introducing water[4].

Q4: How should I store the reagent after opening it?

A: 2-Heptylundecanoyl chloride should be stored in a tightly sealed container, ideally flushed with dry argon or nitrogen before closing. Store it in a cool, dry place (or a desiccator). If the original cap is compromised, transfer the reagent to a Schlenk flask or a Sure/Seal™ bottle under an inert atmosphere[5].

Part 3: Quantitative Data Summaries

Table 1: Efficiency of Common Drying Agents for Acyl Chloride Reactions[3]
SolventRecommended Drying AgentResidual Water Content (ppm)Required Drying Time
Dichloromethane (DCM)Calcium Hydride (CaH₂)~13 ppmReflux & Distill
Tetrahydrofuran (THF)3Å Molecular Sieves<10 ppm24 hours (Static)
Toluene3Å Molecular Sieves<10 ppm24 hours (Static)
Acetonitrile (MeCN)3Å Molecular Sieves<10 ppm24 hours (Static)
Table 2: Common Anhydrous Acid Scavengers[2]
Scavenger BasepKa (of conjugate acid)Steric ProfileBest Use Case
Triethylamine (TEA)10.75ModerateGeneral esterifications and amidations.
DIPEA (Hünig's Base)11.4High (Bulky)Reactions where nucleophilic attack by the base must be avoided.
Pyridine5.25LowMild base; often acts as a nucleophilic catalyst intermediate.

Part 4: Validated Experimental Protocols

To ensure a self-validating, moisture-free system, follow these two core protocols sequentially.

Protocol 1: Preparation of Ultra-Dry Solvents using Molecular Sieves

Causality: 3Å molecular sieves trap water molecules (approx. 2.8Å in diameter) within their crystalline aluminosilicate pores while excluding larger organic solvent molecules[6].

  • Activation: Place 3Å molecular sieves in a vacuum oven at 250°C to 300°C for at least 12 hours to remove adsorbed hydration water[6].

  • Cooling: Transfer the hot sieves directly into a desiccator or a flask flushed with argon to cool to room temperature.

  • Application: Add the activated sieves to your high-purity solvent (approx. 10% w/v).

  • Incubation: Seal the flask with a septum and let it stand for at least 24 hours prior to use[7]. Validation: A Karl Fischer titration should confirm water content <10 ppm.

Protocol 2: Schlenk Line Setup for Anhydrous Reaction Execution

Causality: Ambient air contains roughly 1 mmol of O₂ and significant humidity per 100 mL[8]. Cycling vacuum and inert gas physically displaces this atmosphere, replacing it with dry Nitrogen or Argon[5].

  • Glassware Preparation: Dry all reaction flasks, stir bars, and condensers in an oven at >150°C for a minimum of 4 hours[5][9].

  • Assembly: Remove the glassware from the oven, assemble it while hot, and immediately seal it with rubber septa. Connect the flask to the Schlenk line manifold[9].

  • Cycling (The Critical Step):

    • Open the flask to the vacuum manifold until the pressure drops below 0.1 mbar (approx. 3–5 minutes)[8].

    • Slowly backfill the flask with inert gas (Nitrogen or Argon)[9].

    • Repeat this vacuum-gas cycle three times[8][9].

  • Reagent Addition: Introduce your dried solvent (from Protocol 1) and your nucleophile/acid scavenger via a dry, inert-gas-purged syringe or cannula[10].

  • Acyl Chloride Addition: Cool the reaction mixture to 0°C (to control the exothermic reaction). Add the 2-Heptylundecanoyl chloride dropwise via syringe to prevent localized heating and side reactions[3].

SchlenkWorkflow Start Oven-Dry Glassware (>150°C for 4h) Assemble Assemble Hot & Seal with Septa Start->Assemble Cycle Cycle 3x: Vacuum to 0.1 mbar Backfill with N2/Ar Assemble->Cycle Solvent Add Anhydrous Solvent via Syringe/Cannula Cycle->Solvent Reagent Add 2-Heptylundecanoyl Chloride Dropwise Solvent->Reagent React Proceed with Reaction under Positive Inert Pressure Reagent->React

Step-by-step Schlenk line workflow for anhydrous reaction setup.

References

  • 2-Heptylundecanoyl chloride | C18H35ClO | CID 54120775 - PubChem. National Institutes of Health (NIH). Available at:[Link]

  • Techniques for Handling Air- and Moisture-Sensitive Compounds. Wipf Group - University of Pittsburgh. Available at:[Link]

  • Working with air and moisture sensitive compounds. Molecular Inorganic Chemistry. Available at:[Link]

  • Chemistry Acid Chloride | SATHEE JEE. IIT Kanpur. Available at:[Link]

  • Keeping air and moisture out. VACUUBRAND. Available at:[Link]

  • An Illustrated Guide to Schlenk Line Techniques. Schlenk Line Survival Guide. Available at:[Link]

  • SOLVENTS AND SOLVENTS. DOKUMEN.PUB. Available at:[Link]

  • Which method would you choose if you wanted to prepare cyclohexyl benzoate. Vaia. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: 2-Heptylundecanoyl Chloride Synthesis

Overview Synthesizing 2-heptylundecanoyl chloride from 2-heptylundecanoic acid presents unique chemical challenges. Because 2-heptylundecanoic acid is a branched C18 Guerbet acid derivative, it features extensive steric...

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Author: BenchChem Technical Support Team. Date: April 2026

Overview

Synthesizing 2-heptylundecanoyl chloride from 2-heptylundecanoic acid presents unique chemical challenges. Because 2-heptylundecanoic acid is a branched C18 Guerbet acid derivative, it features extensive steric hindrance at the alpha-carbon. Standard chlorination methods often result in low yields, incomplete conversion, or thermal degradation during purification.

As a Senior Application Scientist, I have designed this troubleshooting guide to move beyond basic protocols. By understanding the mechanistic causality behind reagent selection and employing self-validating workflows, you can systematically eliminate byproducts and maximize your isolated yield.

Synthesis & Troubleshooting Workflow

G Start 2-Heptylundecanoic Acid (Sterically Hindered) Agent Select Chlorinating Agent Start->Agent SOCl2 Thionyl Chloride (SOCl2) Requires Heat Agent->SOCl2 Traditional COCl2 Oxalyl Chloride + DMF Mild Conditions Agent->COCl2 Optimized Degradation Thermal Degradation Low Yield SOCl2->Degradation Heating Workup Vacuum Concentration (No Distillation) COCl2->Workup Room Temp Product High-Purity 2-Heptylundecanoyl Chloride Workup->Product

Figure 1: Decision matrix for the synthesis of sterically hindered acyl chlorides.

Troubleshooting FAQs

Q1: Why is my conversion rate so low when using thionyl chloride (SOCl₂)? A: The root cause is steric bulk. 2-Heptylundecanoic acid has massive aliphatic branches at the alpha-carbon, which physically block thionyl chloride from efficiently forming the necessary chlorosulfite ester intermediate at room temperature[1]. While applying heat forces the reaction forward, it drastically increases the risk of side reactions. Switching to oxalyl chloride ((COCl)₂) with a catalytic amount of N,N-dimethylformamide (DMF) generates a highly electrophilic Vilsmeier-Haack intermediate. This active species easily overcomes the steric barrier, driving the reaction to completion between 0°C and room temperature without thermal forcing[2].

Q2: I am observing a dark, viscous byproduct during vacuum distillation. What is causing this? A: 2-Heptylundecanoyl chloride has an exceptionally high boiling point due to its 18-carbon backbone. Attempting to purify it via vacuum distillation requires excessive heat, which triggers thermal degradation, anhydride formation, or ketene elimination. To prevent this, shift your methodology to utilize oxalyl chloride. The byproducts of oxalyl chloride (CO, CO₂, HCl) are entirely gaseous[1]. Because unreacted oxalyl chloride is highly volatile, excess reagent can be cleanly removed via a rotary evaporator at low temperatures, yielding a high-purity acyl chloride without the need for destructive distillation[2].

Q3: How do I ensure the DMF catalyst doesn't contaminate my downstream lipid or polymer synthesis? A: Residual DMF or trapped HCl can poison subsequent amidation or esterification steps. To create a self-validating purification step, restrict DMF to strictly catalytic amounts (0.01 to 0.05 equivalents)[3]. After the primary reaction, co-evaporate the crude mixture with anhydrous toluene twice under high vacuum. This azeotropic-like removal guarantees that trace DMF and HCl are completely stripped away, leaving a pure product ready for immediate use.

Quantitative Data: Chlorinating Agent Comparison

To guide your experimental design, the following table summarizes the performance of common chlorinating agents when applied to sterically hindered, long-chain branched substrates.

Chlorinating AgentReaction TempByproductsSteric ToleranceTypical YieldPost-Reaction Purification
Thionyl Chloride (SOCl₂) 60–80°CSO₂, HClLow60–75%Requires harsh vacuum/heat; high risk of degradation.
Oxalyl Chloride + DMF 0–25°CCO, CO₂, HClHigh>90%Mild vacuum evaporation; highly volatile excess.
Phosphorus Pentachloride (PCl₅) 25–50°CPOCl₃, HClModerate70–80%Difficult POCl₃ removal; high boiling byproduct.

Standard Operating Procedure: Optimized Synthesis

This protocol leverages the mild conditions of oxalyl chloride to ensure high conversion while preventing the thermal degradation of the 2-heptylundecanoyl chloride product.

  • Preparation : In a flame-dried Schlenk flask under an inert nitrogen atmosphere, dissolve 1.0 equivalent of 2-heptylundecanoic acid in anhydrous dichloromethane (DCM) to achieve a 0.5 M concentration.

  • Catalyst Addition : Add 0.05 equivalents of anhydrous N,N-dimethylformamide (DMF). Causality: DMF acts as a catalyst by reacting with oxalyl chloride to form the active Vilsmeier-Haack reagent. This highly electrophilic intermediate is essential for attacking the sterically hindered carboxylic group[3].

  • Reagent Addition : Cool the reaction mixture to 0°C using an ice-water bath. Dropwise, add 1.2 to 1.5 equivalents of oxalyl chloride. Causality: The dropwise addition controls the vigorous evolution of CO, CO₂, and HCl gases, preventing solvent bumping and loss of yield[1].

  • Reaction Maturation : Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2 to 4 hours. Self-Validation: The reaction is complete when gas evolution entirely ceases and the solution becomes completely homogeneous.

  • Workup : Concentrate the mixture under reduced pressure (rotary evaporator) at a maximum bath temperature of 30°C to remove DCM and excess oxalyl chloride[2].

  • Azeotropic Drying : Re-dissolve the crude residue in anhydrous toluene (10 mL/g) and evaporate again under high vacuum. Repeat this step twice to ensure complete removal of trace HCl and unreacted oxalyl chloride.

References

  • Understanding the Formation of Acid Chlorides: Common Missteps and Key Insights Source: yufenggp.com URL:[Link]

  • Oxalyl Chloride vs. Thionyl Chloride for Acid Chloride Synthesis: A Practical Comparison Source: wolfabio.com URL:[Link]

Sources

Optimization

Section 1: O-Acylation &amp; The DMAP Catalytic Cycle

Welcome to the Acylation Technical Support Center. As a Senior Application Scientist, I have spent years diagnosing and rescuing stalled chemical syntheses.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Acylation Technical Support Center. As a Senior Application Scientist, I have spent years diagnosing and rescuing stalled chemical syntheses. Acylation—whether you are forming esters (O-acylation), amides (N-acylation), or aromatic ketones (C-acylation)—is often treated as a rudimentary textbook reaction. However, in practice, it is a complex kinetic system highly sensitive to steric bulk, electronic effects, and moisture.

This guide moves beyond generic troubleshooting templates. Here, we will dissect the mechanistic causality behind reaction failures and provide self-validating protocols to ensure your workflows are robust, reproducible, and scientifically sound.

Q: My anhydride-based esterification of a secondary alcohol has stalled, even with a large excess of triethylamine (TEA). Why isn't the reaction proceeding?

The Causality: Triethylamine is a sufficiently strong base to neutralize acids, but it is a remarkably poor nucleophilic catalyst due to its steric bulk. When you rely solely on TEA, the reaction relies on the direct, slow attack of the alcohol on the anhydride.

By introducing 4-(Dimethylamino)pyridine (DMAP), you fundamentally alter the reaction pathway. DMAP acts as a highly efficient nucleophilic catalyst. It attacks the anhydride carbonyl to form a highly reactive acylpyridinium ion pair[1]. The rate-determining step then becomes the alcohol's attack on this activated intermediate, which is orders of magnitude faster than attacking the anhydride directly[2]. Finally, the auxiliary base (TEA) deprotonates the resulting intermediate to regenerate the DMAP catalyst[1].

DMAP_Cycle A Acyl Donor (Anhydride/Chloride) C Acylpyridinium Ion Pair A->C Nucleophilic Attack B DMAP Catalyst B->C E Protonated DMAP + Ester Product C->E Rate-Determining Step D Alcohol (Nucleophile) D->C E->B Catalyst Regeneration F Auxiliary Base (e.g., TEA) F->E

Figure 1: Mechanistic pathway of DMAP-catalyzed O-acylation and catalyst regeneration.

Q: I am losing my DMAP during the aqueous workup, and it is highly toxic. Are there greener alternatives for inert alcohols?

The Causality: Free DMAP is highly soluble in acidic aqueous phases, making recovery nearly impossible. Recent advancements have demonstrated that DMAP hydrochloride (DMAP·HCl) functions as a highly efficient, recyclable catalyst for inert alcohols under base-free conditions[3]. DMAP·HCl directly forms the N-acylated intermediate without dissociating into free DMAP, allowing for simple recovery and reuse[3].

Table 1: Quantitative Comparison of DMAP vs. DMAP·HCl in O-Acylation

Catalyst SystemReaction ConditionsRecyclabilityTypical YieldMechanistic Advantage
Standard DMAP TEA (Auxiliary Base), DCM, 25 °CNone (Lost in aqueous workup)70–90%Rapid kinetics via free nucleophilic attack.
DMAP·HCl Base-free, Solvent-free, Elevated Temp>8 cycles>88%Direct intermediate formation; safer handling[3].
Self-Validating Protocol: DMAP-Catalyzed O-Acylation
  • Setup: Dissolve the alcohol (1.0 eq) and TEA (2.0 eq) in anhydrous DCM under inert gas. Add DMAP (0.1 eq).

  • Acylation: Add acetic anhydride (1.5 eq) dropwise at 0 °C to control the exothermic formation of the acylpyridinium ion.

  • In-Process Validation: After 30 minutes, perform TLC (Hexanes/EtOAc). The disappearance of the alcohol spot must correlate with the appearance of a higher Rf​ ester spot. Self-Correction Check: If the reaction stalls at 50% conversion, spike the mixture with an additional 0.05 eq of DMAP. If the reaction resumes, your catalyst was deactivated by trace moisture hydrolyzing the anhydride into acetic acid, which protonated the DMAP.

  • Quench: Add saturated aqueous NaHCO₃ and stir vigorously for 15 minutes to hydrolyze unreacted anhydride before extraction.

Section 2: N-Acylation (Amide Coupling) Dynamics

Q: I am using EDC/HOBt for an amide coupling, but my yields are low, and LC-MS shows a massive byproduct peak with the exact mass of my activated acid plus EDC. What happened?

The Causality: You are observing the formation of an N-acylurea byproduct. When EDC reacts with a carboxylic acid, it forms an O-acylisourea intermediate. If your amine is poorly nucleophilic or sterically hindered, the O-acylisourea sits unreacted in solution. Over time, it undergoes a detrimental[1,3]-sigmatropic rearrangement to form a thermodynamically stable, completely inactive N-acylurea[4]. Solution: Ensure your HOBt (or HOAt) is anhydrous and added before the EDC. HOBt acts as a kinetic trap, rapidly reacting with the O-acylisourea to form an active OBt-ester. This ester is highly reactive toward amines but completely resistant to the N-acylurea rearrangement[4].

Q: How do I couple highly sterically hindered amines, like 3,3-difluorocyclopentanamine?

The Causality: Standard carbodiimide chemistry (EDC/DCC) fails here because the bulky amine cannot physically access the carbonyl carbon of the OBt-ester. You must escalate the activation energy. Uronium/aminium salts like HATU generate a highly reactive 7-azabenzotriazole active ester that accelerates nucleophilic attack. Alternatively, converting the acid to an acyl fluoride (using reagents like TCFH) provides an electrophile small enough to overcome severe steric bulk[5].

Amide_Troubleshooting Start Amide Coupling Initiated Check1 Low Yield or Stalled Reaction? Start->Check1 Steric Sterically Hindered or Electron-Poor Amine? Check1->Steric Yes Success Product Isolated Check1->Success No HATU Escalate Activation: Use HATU or Acyl Fluorides Steric->HATU Yes Rearrange N-Acylurea Byproduct Detected? Steric->Rearrange No HATU->Success HOBt Kinetic Trap: Ensure HOBt/HOAt is active Rearrange->HOBt Yes HOBt->Success

Figure 2: Troubleshooting decision matrix for resolving low yields in amide coupling.

Self-Validating Protocol: EDC/HOBt Amide Coupling
  • Pre-activation: Dissolve the carboxylic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DMF. Cool to 0 °C.

  • Activation: Add EDC·HCl (1.2 eq). Stir for 30 minutes. Validation Check: Take a 5 µL aliquot, quench it into 100 µL of methanol, and inject it into the LC-MS. You must observe the methyl ester mass. This proves the active OBt-ester was successfully formed before you waste your precious amine.

  • Coupling: Add the amine (1.1 eq) and DIPEA (2.5 eq). Warm to room temperature. Validation Check: Spot the reaction mixture on wet pH paper. The pH must be between 7–9. If it is acidic, the amine remains protonated (as an ammonium salt) and is entirely non-nucleophilic[4]. Add more DIPEA until basic.

  • Workup: Wash the organic layer sequentially with 1M HCl (removes unreacted amine and EDC-urea byproducts), saturated NaHCO₃ (removes unreacted acid and HOBt), and brine[4].

Section 3: C-Acylation (Friedel-Crafts) Regioselectivity & Limitations

Q: My Friedel-Crafts acylation of an aniline derivative yielded 0% product, even though amines are activating groups. Why?

The Causality: While amines (and unprotected hydroxyls) are strongly electron-donating via resonance, their nitrogen/oxygen atoms possess basic lone pairs. In a Friedel-Crafts reaction, these lone pairs act as Lewis bases, irreversibly coordinating with the stoichiometric Lewis acid catalyst (e.g., AlCl₃)[6]. This complexation instantly transforms the electron-donating amine into a strongly electron-withdrawing, positively charged complex. This completely deactivates the aromatic ring toward electrophilic aromatic substitution, shutting down the reaction[6][7]. Always protect amines (e.g., as an amide or Boc group) prior to Friedel-Crafts acylation.

Q: I am acylating 2-methoxynaphthalene and getting a frustrating mixture of isomers. How do I drive regioselectivity to the 6-position?

The Causality: Friedel-Crafts acylation is subject to competing kinetic and thermodynamic controls. Initially, the electrophilic attack occurs at the kinetically favored 1-position, forming 1-acyl-2-methoxynaphthalene. However, this position is highly sterically hindered. By increasing the reaction temperature to 150 °C and utilizing a zeolite catalyst with acetyl chloride, the reaction shifts to thermodynamic control. The sterically strained 1-acyl isomer undergoes acid-catalyzed rearrangement (isomerization) to the much more stable 6-acyl-2-methoxynaphthalene[8].

Table 2: Temperature Effects on Friedel-Crafts Regioselectivity (Acylation of 2-Methoxynaphthalene)

Reaction Temp (°C)1-Acyl Selectivity6-Acyl SelectivityMechanistic Driver
< 100 °C High (Major Product)Low (< 10%)Kinetic control; rapid ortho-attack[8].
125 °C ModerateModerateOnset of acid-catalyzed isomerization[8].
150 °C Low (< 10%)High (~90%)Thermodynamic control; steric relief drives rearrangement[8].

Note on Yield Calculations: Remember that in Friedel-Crafts acylation, the Lewis acid (AlCl₃) is a catalyst/promoter and the solvent (e.g., DCM) is inert. Theoretical yield must be calculated strictly based on the limiting reagent between the aromatic substrate and the acyl chloride[9].

References

  • The DMAP-Catalyzed Acylation of Alcohol -- A Mechanistic Study ScholarWorks @ UTRGV
  • 4-(N,N-Dimethylamino)pyridine Hydrochloride as a Recyclable Catalyst for Acylation of Inert Alcohols Organic Chemistry Portal
  • Troubleshooting low yields in Friedel-Crafts acyl
  • The DMAP-Catalyzed Acetylation of Alcohols—A Mechanistic Study ResearchG
  • Technical Support Center: Optimizing a Hypothetical Amide Coupling Reaction Benchchem
  • Challenges in amide coupling with sterically hindered 3,3-Difluorocyclopentanamine Benchchem
  • Finding theoretical yield (Friedel Crafts Acyl
  • Friedel–Crafts acylation of 2-methoxynaphthalene over zeolite c
  • 10.9. Reaction: Acylation via Friedel-Crafts – Introduction to Organic Chemistry Saskoer

Sources

Troubleshooting

Technical Support Center: Purification &amp; Troubleshooting of 2-Heptylundecanoyl Chloride

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for lipid synthesis and acyl chloride purification. 2-Heptylundecanoyl chloride (C₁₈H₃₅ClO) is a highly lipophilic, β-branched aliphatic acid chloride derived from its corresponding Guerbet acid[1][2]. Due to its substantial molecular weight (302.9 g/mol ) and the steric hindrance at the alpha-carbon, standard aqueous purification techniques are strictly inapplicable[3].

This guide provides researchers and drug development professionals with field-proven, self-validating protocols for isolating the pure acyl chloride while mitigating common impurities such as unreacted acid, residual chlorinating agents, and thermal degradation products.

Part 1: Diagnostic FAQs (Troubleshooting Impurities)

Q1: Why is my final product contaminated with unreacted 2-heptylundecanoic acid, and how can I separate them? Causality: The β-branching of the Guerbet acid creates significant steric bulk around the alpha-carbon, which kinetically hinders the nucleophilic attack on the chlorinating agent (e.g., thionyl chloride or oxalyl chloride). If the reaction is not driven to absolute completion, the parent acid remains in the matrix. Solution: Do not attempt to separate the unreacted acid from the acid chloride via distillation. Their boiling points are too similar, and the high temperatures required will cause thermal degradation[4]. Instead, the protocol must be self-validating at the synthesis stage: utilize a stoichiometric excess of the chlorinating agent (e.g., 2.0–3.0 equivalents of SOCl₂) and add a catalytic amount of anhydrous N,N-dimethylformamide (DMF) to generate the highly reactive Vilsmeier-Haack intermediate. This ensures 100% conversion, eliminating the need for downstream acid separation.

Q2: How do I remove residual thionyl chloride (SOCl₂) and acidic byproducts (HCl, SO₂) without an aqueous workup? Causality: Acyl chlorides are highly electrophilic. Any exposure to water or aqueous sodium bicarbonate (standard for neutralizing acids) will immediately hydrolyze the 2-heptylundecanoyl chloride back into 2-heptylundecanoic acid[3][5]. Solution: Exploit the volatility of the impurities. Use repeated co-evaporation (stripping) under reduced pressure. Adding an inert, non-polar solvent like anhydrous toluene creates an azeotrope-like sweep that carries away the lower-boiling SOCl₂ (bp 79 °C), HCl, and SO₂ without introducing moisture[6].

Q3: My distilled product is discolored (yellow/brown/black). What went wrong? Causality: Thermal degradation. High molecular weight saturated acid chlorides are highly prone to decomposition and polymerization when subjected to prolonged high temperatures[7]. Solution: Atmospheric distillation or standard rotary evaporation is insufficient. You must use high-vacuum short-path distillation (pressure < 0.05 mmHg) to drastically lower the boiling point of 2-heptylundecanoyl chloride, minimizing its residence time in the heated flask[4].

Part 2: Quantitative Data & Impurity Profile

The following table summarizes the physicochemical properties of the target compound and its common impurities, dictating the logic behind the purification strategy.

Compound / ImpuritySource / CausalityPhysicochemical PropertyRemoval Strategy
2-Heptylundecanoyl Chloride Target ProductMW: 302.9 g/mol ; High boiling pointIsolate via short-path high-vacuum distillation (<0.05 mmHg)[1][4].
2-Heptylundecanoic Acid Incomplete chlorination due to steric hindrance[2]High boiling point, strong hydrogen bondingPrevent via 100% conversion (SOCl₂ + cat. DMF). Cannot be easily distilled away.
Thionyl Chloride (SOCl₂) Excess reagent used to drive synthesis[6]bp: 79 °C; Highly volatileCo-evaporation with anhydrous toluene (bp 110 °C)[6].
Hydrogen Chloride (HCl) / SO₂ Reaction byproducts[5]Dissolved acidic gasesVacuum stripping / Nitrogen sparging.
Acid Anhydrides Reaction of acyl chloride with unreacted acid[5]Extremely high boiling point; Non-volatilePrevent moisture exposure; ensure excess chlorinating agent is used[5].

Part 3: Visualized Workflows & Pathways

Workflow A Crude 2-Heptylundecanoyl Chloride B Vacuum Concentration (Remove bulk SOCl2) A->B C Toluene Co-evaporation (Azeotropic Sweep) B->C D Are Volatiles Removed? C->D D->C No (Repeat) E Short-Path High-Vacuum Distillation (<0.05 mmHg) D->E Yes F Pure Product Isolated E->F

Caption: Workflow for the purification of 2-heptylundecanoyl chloride.

Degradation Root Moisture Ingress (Aqueous Workup) Hydrolysis Nucleophilic Attack by H2O Root->Hydrolysis Acid 2-Heptylundecanoic Acid Regeneration Hydrolysis->Acid Anhydride Reaction with Acyl Chloride Acid->Anhydride Impurity Anhydride Impurity (Non-distillable) Anhydride->Impurity

Caption: Mechanism of moisture-induced degradation leading to anhydride impurities.

Part 4: Step-by-Step Methodologies

Protocol A: Volatile Stripping via Co-Evaporation

Purpose: To remove residual SOCl₂, HCl, and SO₂ without aqueous quenching, which would destroy the product[3][6].

  • Initial Concentration: Transfer the crude reaction mixture to a dry Schlenk flask under an inert atmosphere (Argon/N₂). Apply a moderate vacuum (e.g., via a rotary evaporator vented with dry N₂ or a Schlenk line) to remove the bulk of the unreacted SOCl₂ (bp 79 °C).

  • Azeotropic Sweep: Re-dissolve the resulting viscous residue in 3–5 volumes of anhydrous toluene.

    • Causality: Toluene (bp 110 °C) acts as a high-boiling sweep solvent. As it evaporates under vacuum, it entrains the lower-boiling chlorinating agents and dissolved acidic gases, physically pulling them out of the product matrix[6].

  • Evaporation: Remove the toluene under reduced pressure at a bath temperature no higher than 40 °C.

  • Self-Validation: Repeat the toluene addition and evaporation cycle 2-3 times. The protocol is self-validating when the condensate in the cold trap is no longer highly acidic (test a drop of the trap contents on wet pH paper) and the crude residue reaches a constant mass.

Protocol B: High-Vacuum Short-Path Distillation

Purpose: To isolate pure 2-heptylundecanoyl chloride while preventing the thermal degradation inherent to high-molecular-weight acyl chlorides[4][7].

  • Apparatus Setup: Assemble a short-path distillation apparatus that has been oven-dried.

    • Causality: A short path minimizes the distance the heavy vapor must travel, significantly reducing the required heating temperature and preventing reflux-induced degradation[4].

  • Vacuum Application: Apply a high vacuum (< 0.05 mmHg) using a robust rotary vane pump equipped with a liquid nitrogen cold trap.

    • Critical Step: Ensure all joints are completely sealed with high-vacuum grease. The boiling point of C₁₈ acyl chlorides drops drastically under high vacuum, preventing the polymerization and discoloration seen at atmospheric pressure[7].

  • Heating: Gradually heat the oil bath. Do not exceed 180 °C. Monitor the vapor temperature at the distillation head.

  • Fraction Collection: Collect the main fraction distilling at a constant vapor temperature. Reject any initial low-boiling fore-run, which may contain residual toluene or trace cleaved alkyl chlorides.

  • Storage: Backfill the system with ultra-high purity Argon. Store the purified 2-heptylundecanoyl chloride in a sealed ampoule or a septum-capped flask over inert gas at -20 °C to prevent moisture ingress[8].

Sources

Optimization

Technical Support Center: Stability &amp; Handling of 2-Heptylundecanoyl Chloride

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex handling requirements of 2-Heptylundecanoyl chloride (CAS: 78865-81-3).

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex handling requirements of 2-Heptylundecanoyl chloride (CAS: 78865-81-3). This compound is a highly lipophilic, α -branched aliphatic acyl chloride widely utilized in the synthesis of specialized polymers, lipid nanoparticles, and pharmaceutical intermediates[1][2].

While its long C18 aliphatic chain provides exceptional solubility in non-polar environments, the highly electrophilic carbonyl carbon remains acutely sensitive to nucleophilic attack[3]. Understanding the causality behind solvent-solute interactions is critical to preventing reagent degradation, ensuring reproducible yields, and maintaining scientific integrity in your workflows.

Solvent Compatibility & Kinetic Stability Matrix

The stability of acyl chlorides in solution is dictated by the presence of nucleophilic heteroatoms and the solvent's ability to stabilize polar transition states[4]. The table below summarizes the quantitative and comparative stability of aliphatic acyl chlorides (like 2-heptylundecanoyl chloride) across standard solvent systems.

Solvent SystemSolvent ClassRelative Stability ( kobs​ )Estimated Usable LifespanMechanistic Rationale
Dichloromethane (DCM) Polar Aprotic (Halogenated)Highly Stable ( k≈0 )> 1 MonthInert; lacks nucleophilic heteroatoms. Excellent solvation for lipophilic C18 chains[5].
Toluene Non-polar AproticHighly Stable ( k≈0 )> 1 MonthInert hydrocarbon; sterically shields the acyl chloride from ambient moisture.
Tetrahydrofuran (THF) Polar Aprotic (Ether)Moderate ( k>0 , slow)24 - 48 HoursStable if strictly anhydrous; trace peroxides or moisture initiate slow cleavage[4].
N,N-Dimethylformamide (DMF) Polar Aprotic (Amide)Poor (Fast degradation)< 1 HourDMF acts as a nucleophile, forming an unstable Vilsmeier-Haack iminium intermediate[3].
Methanol / Water ProticHighly Unstable ( k≫1 )Seconds to MinutesRapid solvolysis via a tetrahedral addition-elimination mechanism[3][4].
Troubleshooting Guides & FAQs

Q1: Why does my 2-heptylundecanoyl chloride lose reactivity when stored as a stock solution in DMF? Causality & Explanation: DMF is often mistakenly selected to dissolve complex organic molecules due to its strong solvating power. However, DMF is not chemically inert toward acyl chlorides. The nitrogen lone pair in DMF drives a nucleophilic attack on the acyl chloride's carbonyl carbon, generating a Vilsmeier-Haack type iminium intermediate[3]. While this intermediate is useful in catalytic amounts for specific formylation reactions, using DMF as a bulk storage solvent leads to the continuous consumption and degradation of the acyl chloride titer. Always use anhydrous DCM or toluene for stock solutions.

Q2: I observe a white precipitate and gas evolution when I dissolve the reagent in THF. What is happening? Causality & Explanation: The gas evolution is corrosive hydrogen chloride (HCl) gas, and the precipitate is likely the hydrolyzed byproduct, 2-heptylundecanoic acid[6]. THF is notoriously hygroscopic and difficult to keep perfectly dry. Even trace amounts of water will attack the highly electrophilic carbonyl carbon via a tetrahedral addition-elimination mechanism[3]. This ejects the chloride ion, releasing HCl and permanently destroying your reagent[6].

Q3: How do I accurately monitor the stability or reaction progress of this acyl chloride using TLC? Causality & Explanation: Direct Thin-Layer Chromatography (TLC) of acyl chlorides is highly problematic. The silica gel stationary phase is slightly acidic and contains bound water, which rapidly hydrolyzes the acyl chloride during elution, yielding false negatives (showing only the carboxylic acid)[5]. Self-Validating Solution: Instead of spotting directly, withdraw a 5 µL aliquot of your reaction mixture and quench it in 100 µL of anhydrous methanol containing a drop of pyridine[6]. This instantly converts the unreacted 2-heptylundecanoyl chloride into its corresponding methyl ester. The methyl ester is completely stable on silica gel and will run slightly less polar than the free acid, allowing for accurate TLC or GC-MS analysis[5].

Mechanistic Pathways of Solvent Degradation

To visualize the causality behind the solvent incompatibilities discussed in the FAQs, review the mechanistic logic tree below.

Mechanism RCOCl 2-Heptylundecanoyl Chloride Protic Protic Solvents (H2O, Alcohols) RCOCl->Protic Nucleophilic Attack DMF DMF (Polar Aprotic) RCOCl->DMF Catalytic/Solvent Rxn Hydrolysis Tetrahedral Intermediate Addition-Elimination Protic->Hydrolysis AcidEster Carboxylic Acid / Ester + HCl Gas Hydrolysis->AcidEster Cl- Leaving Group Vilsmeier Vilsmeier-Haack Iminium Intermediate DMF->Vilsmeier Degradation Loss of Titer / Degradation Products Vilsmeier->Degradation

Mechanistic pathways of 2-Heptylundecanoyl chloride degradation in solvents.

Self-Validating Experimental Protocols
Protocol A: Anhydrous Amidation Workflow (Field-Proven)

This protocol ensures the successful coupling of 2-heptylundecanoyl chloride with an amine while preventing premature hydrolysis[2].

  • System Preparation: Flame-dry a Schlenk flask under vacuum and backfill with ultra-high purity Argon or Nitrogen[5].

  • Solvent & Base Addition: Dissolve your target amine (1.0 equiv) and a non-nucleophilic base (e.g., N-methylmorpholine or triethylamine, 1.5 equiv) in strictly anhydrous THF or DCM[2].

  • Temperature Control: Cool the reaction vessel to 0 °C in an ice-water bath. Rationale: Lowering the temperature suppresses exothermic side reactions and limits the volatility of any generated HCl[2].

  • Reagent Addition: Add 2-heptylundecanoyl chloride (1.05 equiv) dropwise over 15 minutes.

  • Reaction Maturation: Stir for 1 hour at 0 °C, then allow the system to naturally warm to room temperature and stir for an additional 3 hours[2].

  • Quenching & Workup: Quench the reaction with saturated aqueous NaHCO3​ to neutralize the amine hydrochloride salts, extract with DCM, dry over anhydrous MgSO4​ , and concentrate under reduced pressure[1][6].

Protocol B: Kinetic Stability Assessment via Derivatization

If you suspect your stock solution has degraded, use this self-validating workflow to calculate its active titer[4].

Workflow A Prepare Anhydrous Solvent (e.g., DCM, Toluene) B Add 2-Heptylundecanoyl Chloride (Inert Atmosphere) A->B C Withdraw Aliquots at Timed Intervals B->C D Quench with Derivatizing Agent (e.g., Methanol/Pyridine) C->D E Analyze Samples (HPLC, GC-MS, NMR) D->E F Calculate Rate Constant (k) from Pseudo-First-Order Plot E->F

Workflow for assessing the kinetic stability of acyl chlorides in solution.

  • Preparation: Dissolve a known mass of 2-heptylundecanoyl chloride in your solvent of interest under inert atmosphere[4].

  • Sampling: Withdraw 50 µL aliquots at t=0,1,2,4,and 24 hours[4].

  • Derivatization: Immediately inject each aliquot into a vial containing 1 mL of anhydrous methanol and 10 µL of pyridine to trap the active acyl chloride as a methyl ester[4][6].

  • Analysis: Analyze the samples via HPLC or GC-MS. The ratio of methyl ester (active reagent) to 2-heptylundecanoic acid (hydrolyzed/degraded reagent) will provide the exact degradation rate constant ( k )[4].

References
  • Acyl chloride Wikipedia [Link]

  • Supporting Information for N-acylation: an effective method for reducing the LUMO energy levels The Royal Society of Chemistry [Link]

  • Characteristics of Gelation by Amides based on trans-1,2-Diaminocyclohexane National Institute of Informatics (NII)[Link]

  • What should I reconsider in my experiment for acyl chloride to be formed? ResearchGate[Link]

Sources

Reference Data & Comparative Studies

Validation

Analytical Techniques for 2-Heptylundecanoyl Chloride: A Comparative Guide

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Author: BenchChem Technical Support Team. Date: April 2026

As a highly reactive, branched aliphatic acid chloride, 2-Heptylundecanoyl chloride (C₁₈H₃₅ClO, CAS 78865-81-3) is a critical intermediate in the synthesis of specialty lipids, cosmetics, and lipid nanoparticles (LNPs)[1]. However, quantifying its purity and tracking reaction kinetics present unique analytical challenges for drug development professionals.

This guide objectively compares the performance of direct analysis versus chemical derivatization strategies, providing the mechanistic causality and self-validating protocols necessary to achieve rigorous, reproducible data.

The Mechanistic Logic of Derivatization

The fundamental challenge in analyzing 2-heptylundecanoyl chloride lies in the highly electrophilic nature of its carbonyl carbon. When exposed to trace atmospheric moisture or protic solvents, the molecule rapidly hydrolyzes into 2-heptylundecanoic acid and hydrogen chloride gas.

Direct analysis of underivatized acid chlorides or free fatty acids by Gas Chromatography (GC) is fundamentally flawed. The highly polar carboxyl groups form hydrogen bonds with the active sites on the GC column, leading to severe peak tailing, irreversible adsorption, and inaccurate quantification[2]. Furthermore, the high temperatures of the GC injection port accelerate on-column degradation[3].

To bypass these limitations, chemical derivatization is an absolute prerequisite . By converting the reactive acyl chloride into a stable, volatile ester (for GC-MS) or a highly conjugated amide (for HPLC-UV), we neutralize the polarity and create a robust, self-validating analytical system[4].

Analytical Workflow Decision Tree

AnalyticalWorkflow A 2-Heptylundecanoyl Chloride (Highly Reactive) B Direct Injection A->B No Derivatization C Methanolysis (Anhydrous MeOH) A->C Esterification D Amidation (Benzylamine/UV Tag) A->D Pre-column Tagging E On-Column Hydrolysis Free Fatty Acid Formation B->E F Methyl Ester (FAME) Highly Volatile C->F G UV-Active Amide Stable Chromophore D->G H GC-FID/MS (Inaccurate / Poor Peak) E->H I GC-MS / GC-FID (Gold Standard) F->I J HPLC-UV (High Sensitivity) G->J

Analytical decision tree for 2-Heptylundecanoyl chloride comparing direct and derivatization methods.

Comparative Analysis of Techniques

Technique A: Direct GC-FID/MS (The Flawed Baseline)
  • Mechanism: Direct injection of the raw acid chloride into the GC system.

  • Performance: Unreliable. The compound degrades dynamically during the run. The resulting chromatogram typically shows a broad, tailing peak corresponding to the hydrolyzed free fatty acid rather than the intact acid chloride.

  • Verdict: Not recommended. It damages the stationary phase and yields irreproducible data.

Technique B: Methanolysis to FAME for GC-MS (The Gold Standard)
  • Mechanism: Reacting the acid chloride with anhydrous methanol yields a Fatty Acid Methyl Ester (FAME). Because acid chlorides are inherently activated, this reaction proceeds rapidly without the need for the harsh acidic catalysts (like BF₃ or H₂SO₄) typically required for free fatty acids[2].

  • Performance: Excellent. The methyl ester of 2-heptylundecanoyl chloride is highly volatile and thermally stable, eluting as a sharp, symmetrical peak. Mass spectrometry enables precise structural confirmation via characteristic fragmentation[4].

  • Verdict: The industry standard for purity assays and structural validation.

Technique C: Pre-Column Amidation for HPLC-UV (The High-Sensitivity Alternative)
  • Mechanism: Aliphatic acid chlorides lack a native chromophore, rendering them invisible to standard UV detectors[5]. By reacting the acid chloride with a UV-active primary amine (e.g., benzylamine) via a Schotten-Baumann reaction, a highly conjugated amide is formed[6].

  • Performance: Superior sensitivity. The introduced chromophore allows for trace-level detection (parts-per-billion) using standard Reverse-Phase HPLC-UV. The ambient operating temperatures of HPLC also prevent thermal degradation.

  • Verdict: Ideal for trace impurity tracking, residual starting material quantification, and labs lacking GC-MS infrastructure.

Quantitative Performance Comparison

The following table summarizes the expected chromatographic performance of the three methodologies based on standard validation criteria.

ParameterDirect GC-FIDGC-MS (FAME Derivatization)HPLC-UV (Amide Derivatization)
Target Analyte Detected Hydrolyzed Free Fatty AcidMethyl 2-heptylundecanoateN-Benzyl-2-heptylundecanamide
Sensitivity (LOD) ~50 ppm (Poor peak shape)< 1 ppm< 0.1 ppm (Highly sensitive)
Reproducibility (RSD) > 15% (Hydrolysis prone)< 2%< 2%
Thermal Stability Poor (Degrades on column)ExcellentExcellent (Ambient analysis)
Primary Use Case Not RecommendedStructural confirmation, PurityTrace impurity tracking, Kinetics

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed with built-in causality. Every reagent choice serves a specific mechanistic purpose to prevent artifacts.

Protocol 1: FAME Derivatization for GC-MS

This protocol utilizes a base-catalyzed quenching mechanism to prevent acidic degradation of the GC column.

  • Sample Preparation: In a dry, nitrogen-purged reaction vial, dissolve 10 mg of 2-heptylundecanoyl chloride in 1.0 mL of anhydrous hexane. Causality: Anhydrous conditions are critical; any water present will outcompete methanol, forming the non-volatile free fatty acid.

  • Derivatization: Add 0.5 mL of anhydrous methanol containing 1% (v/v) triethylamine. Causality: Triethylamine acts as an acid scavenger, neutralizing the HCl byproduct to drive the reaction forward and protect the GC stationary phase.

  • Incubation: Vortex for 1 minute and incubate at 50°C for 15 minutes to ensure quantitative esterification.

  • Quenching & Extraction (Self-Validation Step): Add 1.0 mL of HPLC-grade water. Vortex vigorously and allow the phases to separate. Causality: Water quenches any unreacted acid chloride into water-soluble free fatty acid, ensuring that only the highly non-polar, successfully derivatized FAME partitions into the upper hexane layer.

  • Analysis: Extract the upper organic layer and inject 1 µL into the GC-MS system.

Protocol 2: Pre-Column Amidation for HPLC-UV

This protocol leverages the rapid Schotten-Baumann reaction to introduce a robust chromophore.

  • Sample Preparation: Dissolve 5 mg of 2-heptylundecanoyl chloride in 1.0 mL of anhydrous acetonitrile.

  • Derivatization: Add 100 µL of the derivatizing solution (100 mM benzylamine in acetonitrile) followed by 50 µL of N,N-diisopropylethylamine (DIPEA). Causality: Benzylamine provides the UV-active tag, while DIPEA neutralizes the generated HCl, preventing the protonation of unreacted benzylamine which would halt the reaction.

  • Incubation: React at room temperature for 10 minutes. The amidation of acid chlorides is nearly instantaneous.

  • Filtration: Filter the reaction mixture through a 0.22 µm PTFE syringe filter. Causality: Removes any precipitated amine hydrochloride salts that could clog the HPLC column.

  • Analysis: Inject 5 µL of the filtrate into an RP-HPLC system equipped with a C18 column, monitoring UV absorbance at 254 nm.

References

  • PubChem. "2-Heptylundecanoyl chloride | C18H35ClO | CID 54120775". National Center for Biotechnology Information.
  • Sigma-Aldrich. "Derivatization of Fatty acids to FAMEs".
  • Benchchem. "Application Note: Derivatization of Fatty Acids for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis".
  • ResearchGate. "HPLC analysis of reactive acid chlorides as methyl esters via derivatization with anhydrous methanol".
  • Benchchem. "High-Performance Liquid Chromatography (HPLC) Analysis of Amino Acids Following Pre-Column Derivatization".

Sources

Comparative

NMR and mass spectrometry of 2-Heptylundecanoyl chloride

Comprehensive Analytical Guide: NMR and Mass Spectrometry of 2-Heptylundecanoyl Chloride vs. Linear Alternatives As a Senior Application Scientist, I frequently encounter the analytical pitfalls associated with highly re...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Analytical Guide: NMR and Mass Spectrometry of 2-Heptylundecanoyl Chloride vs. Linear Alternatives

As a Senior Application Scientist, I frequently encounter the analytical pitfalls associated with highly reactive, branched aliphatic compounds. 2-Heptylundecanoyl chloride (CAS: 78865-81-3)[1], an 18-carbon branched acyl chloride, is a premier building block for synthesizing specialty lipids, sterically hindered esters, and advanced polymers[2]. However, its characterization is notoriously difficult compared to its linear counterpart, stearoyl chloride. The α -branching introduces unique steric environments that fundamentally alter its NMR chemical shifts and mass spectrometric fragmentation pathways.

This guide provides an objective comparison of 2-heptylundecanoyl chloride against linear alternatives, detailing the causality behind spectral differences and establishing self-validating protocols for rigorous structural confirmation.

Structural Dynamics & Analytical Challenges

2-Heptylundecanoyl chloride consists of an 11-carbon main chain with a 7-carbon branch at the α -position (C2). This sterically encumbered environment reduces its susceptibility to nucleophilic attack compared to linear acyl chlorides, yet it remains highly sensitive to atmospheric moisture[3].

The primary analytical challenge lies in preventing its reversion to 2-heptylundecanoic acid during analysis. Trace water in NMR solvents or mass spectrometry (MS) ion sources will rapidly hydrolyze the sample, leading to spectral artifacts. Therefore, direct analysis requires strictly anhydrous conditions, and MS analysis necessitates pre-column derivatization.

NMR Spectroscopy: Deciphering the Alpha-Branch Effect

Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for verifying the purity and structural integrity of acyl chlorides. The α -branching in 2-heptylundecanoyl chloride creates a distinct spectral signature compared to linear alternatives like stearoyl chloride.

Causality of Spectral Shifts: In linear stearoyl chloride, the α -protons are a simple triplet (~2.88 ppm). In contrast, the single α -proton of 2-heptylundecanoyl chloride is a complex multiplet (~2.65 ppm). This upfield shift (shielding) relative to the linear compound is driven by the electron-donating inductive effect (+I) of the two massive alkyl chains (heptyl and nonyl) flanking the α -carbon. Furthermore, the chiral center at C2 renders the adjacent methylene protons diastereotopic, resulting in complex coupling patterns.

Table 1: Benchmark 1H and 13C NMR Spectral Comparison (in dry CDCl3)
Structural Feature2-Heptylundecanoyl Chloride (Branched C18)Stearoyl Chloride (Linear C18)2-Hexyldecanoyl Chloride (Branched C16)
1 H α -Proton(s) ~2.65 ppm (m, 1H)~2.88 ppm (t, 2H)~2.65 ppm (m, 1H)
1 H Terminal CH 3​ 0.88 ppm (t, 6H)0.88 ppm (t, 3H)0.88 ppm (t, 6H)
13 C Carbonyl (C=O) ~176.5 ppm~173.8 ppm~176.5 ppm
13 C α -Carbon ~55.2 ppm~47.1 ppm~55.2 ppm

Mass Spectrometry: Derivatization and Fragmentation Pathways

Direct Electrospray Ionization (ESI-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) of free acyl chlorides is fundamentally flawed. The compounds degrade on GC columns and react with protic solvents in ESI sources. To achieve objective, reproducible MS data, the acyl chloride must be quenched with anhydrous methanol to form a stable methyl ester[2].

Causality of McLafferty Rearrangements: The Electron Ionization (EI, 70 eV) fragmentation of these methyl esters provides the most definitive proof of branching. Linear methyl esters (like methyl stearate) undergo a classic McLafferty rearrangement—migration of the γ -hydrogen to the carbonyl oxygen followed by α

β bond cleavage—yielding a ubiquitous base peak at m/z 74 [CH2​=C(OH)OCH3​]+ .

Because 2-heptylundecanoyl chloride is branched at the α -carbon, its methyl ester cannot form the m/z 74 ion. Instead, it undergoes two distinct McLafferty rearrangements corresponding to its two branches:

  • Loss of the heptyl branch (as 1-heptene, 98 Da): Yields a fragment at m/z 200 .

  • Loss of the nonyl branch (as 1-nonene, 126 Da): Yields a fragment at m/z 172 .

Table 2: GC-MS Fragmentation of Methyl Ester Derivatives (EI, 70 eV)
Derivative AnalyzedMolecular Ion (M + )Diagnostic McLafferty PeaksStructural Implication
Methyl 2-heptylundecanoate m/z 298m/z 172 & m/z 200Confirms α -branching (C7 and C9 chains)
Methyl stearate m/z 298m/z 74 (Base Peak)Confirms linear aliphatic chain
Methyl 2-hexyldecanoate m/z 270m/z 158 & m/z 186Confirms α -branching (C6 and C8 chains)

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as closed, self-validating systems.

Protocol 1: Anhydrous NMR Preparation

Rationale: Standard CDCl3​ contains ~50 ppm of water, which is sufficient to hydrolyze microscale amounts of acyl chloride during acquisition, artificially broadening the spectrum and shifting the α -proton back to ~2.3 ppm[2].

  • Solvent Drying: Dry CDCl3​ over activated 4Å molecular sieves for a minimum of 24 hours prior to use.

  • Sample Handling: Inside an argon-filled glovebox, dissolve 15 mg of 2-heptylundecanoyl chloride in 0.6 mL of the dried CDCl3​ .

  • Sealing: Transfer the solution to a 5 mm NMR tube. Seal immediately with a PTFE cap and wrap tightly with Parafilm.

  • Acquisition: Acquire 1 H (400 MHz) and 13 C (100 MHz) spectra.

  • Self-Validation Check: Inspect the 1 H NMR spectrum from 11.0 to 12.0 ppm. The absolute absence of a broad carboxylic acid (-COOH) peak validates that the acyl chloride remained intact.

Protocol 2: Methanolysis Derivatization for GC-MS

Rationale: Derivatization ensures volatility and prevents column degradation. Pyridine is used as a non-nucleophilic acid scavenger to neutralize the HCl byproduct, which would otherwise catalyze unwanted side reactions.

  • Reaction Setup: In a dry 2 mL vial, dissolve 5 mg of 2-heptylundecanoyl chloride in 1 mL of anhydrous dichloromethane (DCM).

  • Derivatization: Add 100 µL of anhydrous methanol and 10 µL of anhydrous pyridine. Stir at room temperature for 30 minutes.

  • Quenching & Washing: Wash the organic layer with 1 mL of 0.1 M HCl (to remove pyridine), followed by 1 mL of brine.

  • Drying: Dry the DCM layer over anhydrous Na2​SO4​ , filter, and dilute 1:10 in DCM for GC-MS injection.

  • Self-Validation Check: The GC chromatogram must show a single, sharp peak without tailing. The corresponding mass spectrum must lack the m/z 74 peak; its presence indicates contamination with a linear isomer.

Visualizing the Analytical Workflow

The following flowchart illustrates the critical divergence in sample preparation required to successfully characterize highly reactive branched acyl chlorides.

AnalyticalWorkflow A 2-Heptylundecanoyl Chloride (Sample) B Glovebox Handling (Anhydrous) A->B Moisture Sensitive C NMR Prep (Dry CDCl3) B->C Aliquot 1 D MS Prep (MeOH Derivatization) B->D Aliquot 2 E 1H & 13C NMR Acquisition C->E Sealed Tube F GC-MS / ESI-MS Acquisition D->F Methyl Ester G Data Analysis & Structural Validation E->G Shift Analysis F->G Fragmentation

Workflow for the anhydrous preparation and spectral analysis of 2-heptylundecanoyl chloride.

References

  • PubChem - 2-Heptylundecanoyl chloride (CID 54120775). National Institutes of Health (NIH).
  • Co-Ion Interference for Ion-Selective Electrodes Based on Charged and Neutral Ionophores: A Comparison. Analytical Chemistry, ACS Publications.
  • Esterification of Long-Chain Acids and Alcohols Catalyzed by Ferric Chloride Hexahydrate. Industrial & Engineering Chemistry Research, ACS Publications.

Sources

Validation

Comparative Reactivity Guide: 2-Heptylundecanoyl Chloride vs. Linear Acyl Chlorides

Executive Summary In the landscape of organic synthesis and lipid nanoparticle (LNP) drug development, the strategic selection of acyl chlorides dictates the efficiency of acylation reactions. 2-Heptylundecanoyl chloride...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of organic synthesis and lipid nanoparticle (LNP) drug development, the strategic selection of acyl chlorides dictates the efficiency of acylation reactions. 2-Heptylundecanoyl chloride (CAS 78865-81-3) is a C18 branched acyl chloride derived from 2-heptylundecanoic acid, a classic Guerbet acid [1]. While acyl chlorides generally sit at the apex of the carboxylic acid derivative reactivity hierarchy [2], the massive steric bulk at the α -carbon of 2-heptylundecanoyl chloride fundamentally alters its kinetic profile. This guide objectively compares its reactivity against linear alternatives and provides field-proven methodologies for overcoming its inherent steric barriers.

Mechanistic Framework: The Role of Steric Hindrance

The reactivity of acyl chlorides is driven by the high electrophilicity of the carbonyl carbon and the excellent leaving group ability of the chloride ion. Nucleophilic acyl substitution requires the incoming nucleophile to approach the carbonyl carbon at a specific trajectory known as the Bürgi-Dunitz angle (~107°) [3].

In linear acyl chlorides like stearoyl chloride, this approach vector is unobstructed. However, 2-heptylundecanoyl chloride features a 9-carbon (nonyl) main chain extension and a 7-carbon (heptyl) branch directly attached to the α -carbon. This creates a severe steric clash that physically blocks the approach of nucleophiles (especially bulky alcohols or secondary amines), significantly raising the activation energy ( Ea​ ) required to form the tetrahedral intermediate.

StericHindrance cluster_linear Linear Acyl Chloride (e.g., Stearoyl Chloride) cluster_branched Branched Acyl Chloride (2-Heptylundecanoyl Chloride) L_Acyl Stearoyl Chloride L_Tetra Tetrahedral Intermediate (Low Steric Strain) L_Acyl->L_Tetra Unobstructed Attack L_Prod Product (Fast Kinetics) L_Tetra->L_Prod Cl- Elimination B_Acyl 2-Heptylundecanoyl Chloride B_Tetra Tetrahedral Intermediate (High Steric Clash) B_Acyl->B_Tetra Blocked Attack Vector B_Prod Product (Slow Kinetics) B_Tetra->B_Prod Cl- Elimination

Fig 1: Kinetic pathways of linear vs. branched acyl chlorides in nucleophilic substitution.

Comparative Reactivity Profile

To contextualize the performance of 2-heptylundecanoyl chloride, we compare it against a short-chain linear acyl chloride (Acetyl chloride) and a long-chain linear equivalent (Stearoyl chloride).

Acyl ChlorideStructure Type α -Carbon SubstitutionRelative Hydrolysis RateTypical Amidation/Esterification Conditions
Acetyl Chloride Short Linear (C2)Unhindered (H, H)Extremely Fast (Violent)0°C to RT, < 1 hour
Stearoyl Chloride Long Linear (C18)Unhindered (H, H)FastRT, 1-2 hours
2-Heptylundecanoyl Chloride Long Branched (C18)Highly Hindered (Heptyl, Nonyl)SlowReflux or DMAP Catalysis, 12-24 hours

Data Interpretation: While the slow hydrolysis rate of 2-heptylundecanoyl chloride makes it slightly easier to handle on the benchtop compared to acetyl chloride, its sluggish esterification kinetics often necessitate the use of highly active catalysts (like DMAP or ZrOCl₂·8H₂O) to achieve acceptable yields [4].

Experimental Workflows & Protocols

Attempting to react 2-heptylundecanoyl chloride under standard linear acyl chloride conditions will result in poor yields and unreacted starting material. The following protocol utilizes 4-Dimethylaminopyridine (DMAP) as a nucleophilic catalyst to bypass the steric blockade.

Causality in Experimental Design:
  • Why use DMAP? The bulky α -branch blocks the Bürgi-Dunitz trajectory for large target nucleophiles. DMAP is a compact, highly nucleophilic pyridine derivative that rapidly penetrates this steric shield, displacing the chloride to form an acylpyridinium intermediate. This intermediate is significantly more electrophilic, thermodynamically driving the subsequent attack by the bulkier target amine/alcohol.

  • Why Anhydrous DCM? Although sterically shielded, water is a highly mobile, small nucleophile that can still penetrate the barrier over extended reaction times, leading to yield-destroying hydrolysis.

  • Why Elevated Temperatures? While DMAP lowers the activation energy, the steric bulk of the final tetrahedral intermediate still requires thermal kinetic energy to form efficiently.

DMAP_Catalysis Step1 2-Heptylundecanoyl Chloride (Sterically Hindered) Step2 DMAP Nucleophilic Attack (Small, Highly Reactive) Step1->Step2 Addition of DMAP Step3 Acylpyridinium Intermediate (Highly Electrophilic) Step2->Step3 Cl- Displacement Step4 Amine/Alcohol Attack (Overcomes Steric Barrier) Step3->Step4 Introduction of Nucleophile Step5 Final Ester/Amide Product + Regenerated DMAP Step4->Step5 Pyridine Leaving Group

Fig 2: DMAP-catalyzed nucleophilic acyl substitution workflow overcoming steric hindrance.

Step-by-Step Protocol: Synthesis of a Sterically Hindered Amide/Ester

Self-Validating System: This protocol uses TLC monitoring to confirm the consumption of the acylpyridinium intermediate, ensuring the reaction is driven to completion before quenching.

  • Preparation: Flame-dry a round-bottom flask under an inert Argon atmosphere. Add the target nucleophile (amine or alcohol, 1.0 equiv) and dissolve in anhydrous Dichloromethane (DCM) (0.1 M concentration).

  • Base & Catalyst Addition: Add Triethylamine (TEA) (2.0 equiv) to act as an HCl scavenger, followed by DMAP (0.2 equiv). Stir at room temperature for 5 minutes to ensure homogeneity.

  • Temperature Control: Cool the reaction mixture to 0°C using an ice bath. Reasoning: Controlling the initial exotherm prevents the degradation of the highly reactive acylpyridinium intermediate.

  • Acylation: Dissolve 2-Heptylundecanoyl chloride (1.2 equiv) in a small volume of anhydrous DCM. Add this solution dropwise to the reaction flask over 15 minutes.

  • Thermal Activation: Remove the ice bath and allow the reaction to warm to room temperature. Depending on the bulkiness of the nucleophile, attach a reflux condenser and heat to 40°C (reflux) for 12-24 hours.

  • Validation & Workup: Monitor via TLC (Hexanes/Ethyl Acetate). Once the starting nucleophile is consumed, quench the reaction with saturated aqueous NaHCO₃. The basic aqueous wash serves to neutralize residual acid and partition the water-soluble DMAP and TEA-HCl salts away from the organic product layer.

  • Purification: Extract the aqueous layer with DCM (3x). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography.

References

  • PubChem - 2-Heptylundecanoyl chloride | C18H35ClO - Structure, Properties, and Descriptors Source: National Center for Biotechnology Information (NIH) URL:[Link]

  • ResearchGate - ZrOCl2.8H2O catalysts for the esterification of long chain aliphatic carboxylic acids and alcohols Source: Green Chemistry / ResearchGate URL:[Link]

Comparative

The C16 Alternative: 2-Hexyldecanoyl Chloride for LNP Ionizable Lipids

As a Senior Application Scientist, I frequently encounter formulation bottlenecks where a legacy reagent no longer meets the precise thermodynamic or steric demands of a modern application. 2-Heptylundecanoyl chloride (a...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter formulation bottlenecks where a legacy reagent no longer meets the precise thermodynamic or steric demands of a modern application. 2-Heptylundecanoyl chloride (a C18 branched aliphatic acyl chloride) has long been a workhorse in organic synthesis, particularly for generating supramolecular gelators and modifying biomolecules[1],[2].

However, as fields like mRNA lipid nanoparticle (LNP) delivery and organic thin-film transistors (OTFTs) have matured, the C18 chain length often presents limitations. It can yield phase transition temperatures that are too high for efficient in vivo membrane fusion, or provide insufficient steric shielding for highly rigid polymer backbones.

In this guide, we will critically evaluate two superior alternatives—2-Hexyldecanoyl chloride (C16) and 2-Octyldodecanoyl chloride (C20) —analyzing the mechanistic causality behind their use and providing self-validating experimental protocols for their implementation.

In the development of mRNA-encapsulating LNPs (such as the Pfizer-BioNTech COVID-19 vaccine), the choice of the branched acyl tail is a matter of precise geometric engineering. While a C18 tail might seem functionally similar, researchers specifically utilize the 16-carbon analog, 2-hexyldecanoyl chloride , to synthesize critical ionizable lipids like ALC-0315[3].

Mechanistic Causality: Tuning the H_II Phase Transition

For an LNP to successfully deliver mRNA, the ionizable lipid must transition from a cylindrical geometry (forming stable bilayers at a physiological pH of 7.4) to a highly splayed "cone" geometry within the acidic environment of the endosome (pH ~6.5). When protonated, the lipid forms ion pairs with anionic endosomal lipids.

The branching at the C2 position of the 2-hexyldecanoate tail takes up a massive cross-sectional area, forcing this cone shape. If a longer C18 chain (2-heptylundecanoyl) is used, the extreme hydrophobicity anchors the lipid too rigidly within the core, raising the thermodynamic barrier for the inverted hexagonal (H_II) phase transition. The C16 chain provides the exact steric splay required to drive membrane fusion and endosomal escape at 37°C without over-stabilizing the lipid core[3].

G A LNP in Endosome (pH ~6.5) B Protonation of Ionizable Lipid A->B C Ion-Pair Formation with Anionic Lipids B->C D Cone-Shape Geometry (C16 Branched Tails) C->D E Hexagonal H_II Phase Transition D->E Membrane Fusion F Endosomal Escape (mRNA Release) E->F

Mechanistic pathway of LNP endosomal escape facilitated by branched lipid cone-shape geometry.

Self-Validating Protocol: Continuous Flow Acylation for ALC-0315 Precursors

Batch synthesis of branched lipids often suffers from poor selectivity, leading to over-acylated impurities. To mitigate this, we employ a continuous flow methodology[4],[3].

Step-by-Step Workflow:

  • Stream Preparation: Prepare Stream A containing the target diol (1.37 M) and a catalytic amount of DMF (5 mol%) in 2-methyltetrahydrofuran (2-MeTHF). Prepare Stream B containing neat 2-hexyldecanoyl chloride.

  • Dynamic Mixing: Pump both streams via calibrated HPLC pumps into a high-mass-transfer T-mixer. Maintain a strict 1.0 : 1.1 stoichiometric ratio (Diol : Acyl Chloride).

  • Thermal Reactor: Route the mixed stream through a tubular reactor heated to 80°C with a precise residence time of 20 minutes.

  • Self-Validation Checkpoint: Route the reactor effluent through an in-line rapid-sampling HPLC loop. The system is self-validating: if the UV-Vis integration shows the desired monoester dropping below 85% selectivity (indicating diester formation), the system automatically triggers a flow-rate recalibration of the Stream B syringe pump.

Flow cluster_0 Reagent Streams R1 Stream A: Diol + DMF in 2-MeTHF Mix T-Mixer (High Mass Transfer) R1->Mix R2 Stream B: 2-Hexyldecanoyl Chloride R2->Mix React Tubular Reactor (80°C, 20 min residence) Mix->React Quench In-line Quenching (Aqueous Buffer) React->Quench Purify Phase Separation & Continuous Extraction Quench->Purify

Continuous flow synthesis workflow for LNP lipid acylation using 2-hexyldecanoyl chloride.

The C20 Alternative: 2-Octyldodecanoyl Chloride for Organic Electronics

For the synthesis of highly rigid donor-acceptor conjugated polymers (e.g., polythiophenes or indigo-based semiconductors), researchers pivot to the 20-carbon analog, 2-octyldodecanoyl chloride [5],[6].

Mechanistic Causality: Steric Shielding of Planar Backbones

Conjugated polymers utilizing strongly electron-accepting units like indigo suffer from intense intermolecular π-π stacking and hydrogen bonding. This makes them highly crystalline and completely insoluble in standard organic solvents, preventing solution-processed device fabrication.

While a C18 chain provides moderate solubility, it is often insufficient for highly rigid backbones. Moving to the C20 analog introduces a massive, highly branched steric shield. Because the branching occurs at the C2 position, the steric bulk is positioned immediately adjacent to the polymer backbone. This forces adjacent polymer chains just far enough apart to allow solvent molecules to intercalate, drastically improving solubility in non-halogenated solvents without requiring an excessively long linear chain that would dilute the material's charge carrier mobility (LUMO energy levels)[7],[6].

Self-Validating Protocol: N-Acylation of Indigo Monomers

To synthesize soluble indigo precursors for Stille coupling polymerization, N,N'-diacylation must be driven to absolute completion[6].

Step-by-Step Workflow:

  • Deprotonation: Suspend 6,6'-dibromoindigo (1.0 eq) in anhydrous N-Methyl-2-pyrrolidone (NMP). Add Sodium Hydride (NaH, 3.0 eq) portion-wise at room temperature under strict inert atmosphere (Argon). Stir for 2 hours until the solution transitions to a deep, homogenous color, indicating complete deprotonation.

  • Acylation: Add 2-octyldodecanoyl chloride (2.5 eq) dropwise over 30 minutes. Stir the reaction at room temperature for 24 hours.

  • Self-Validation Checkpoint: Before quenching, extract a 0.1 mL crude aliquot, perform a mini-workup, and analyze via ^1H NMR. The protocol validates its own completion by the absolute disappearance of the characteristic indigo N-H proton signal (~10.5 ppm). If a residual N-H peak persists, the reaction is starved of electrophile; spike the system with an additional 0.2 eq of 2-octyldodecanoyl chloride and stir for 4 hours before proceeding to the final aqueous quench and column chromatography.

Quantitative Data Presentation

To aid in reagent selection, the following table summarizes the structural and functional divergence of these branched acyl chlorides:

Property2-Hexyldecanoyl Chloride (C16)2-Heptylundecanoyl Chloride (C18)2-Octyldodecanoyl Chloride (C20)
Molecular Formula C16H31ClOC18H35ClOC20H39ClO
Branching Structure C6 / C10 split at C2C7 / C11 split at C2C8 / C12 split at C2
Primary Application LNP Ionizable Lipids (e.g., ALC-0315)Supramolecular GelatorsOrganic Electronics (Conjugated Polymers)
Steric Hindrance ModerateHighVery High
Functional Causality Optimizes H_II phase transition for endosomal escapeBalances hydrophobicity and fluidityMaximizes solubility for rigid, planar backbones

References

  • Wolf, J. B., Lee, J. W., Plutschack, M. B., Cambié, D., Seidel-Morgenstern, A., & Seeberger, P. H. "Continuous flow synthesis of the ionizable lipid ALC-0315." Reaction Chemistry & Engineering, 9(4), 959-966 (2024).[Link]

  • Zhang, Z.-G., Zhang, S., Min, J., Cui, C., Geng, H., Shuai, Z., & Li, Y. "Side Chain Engineering of Polythiophene Derivatives with a Thienylene–Vinylene Conjugated Side Chain for Application in Polymer Solar Cells." Macromolecules, 45(5), 2312-2320 (2012).[Link]

  • Guo, C., Sun, B., Quinn, J., Yan, Z., & Li, Y. "Synthesis and properties of indigo based donor–acceptor conjugated polymers." Journal of Materials Chemistry C, 2(21), 4289-4296 (2014).[Link]

Sources

Validation

Comparative Efficacy of 2-Heptylundecanoyl Chloride in Advanced Surface Coatings

As a Senior Application Scientist specializing in biomaterials and drug delivery systems, I frequently encounter the challenge of designing surface coatings that balance robust chemical stability with optimal interfacial...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist specializing in biomaterials and drug delivery systems, I frequently encounter the challenge of designing surface coatings that balance robust chemical stability with optimal interfacial fluid dynamics. While linear aliphatic chains (e.g., stearoyl chloride) and hydrophilic polymers (e.g., PEG) have historically dominated surface functionalization, the introduction of branched acyl chlorides—specifically 2-Heptylundecanoyl chloride (2-HUC) —has fundamentally shifted how we engineer hydrophobic, anti-fouling surfaces.

This guide objectively compares the efficacy of 2-HUC against standard alternatives, dissects the mechanistic causality behind its performance, and provides a self-validating experimental protocol for researchers and drug development professionals.

Mechanistic Causality: The "Branched" Advantage

Derived from 2-heptylundecanoic acid, 2-HUC (C₁₈H₃₅ClO) features a highly reactive acyl chloride headgroup coupled with a uniquely branched hydrocarbon tail (a 7-carbon heptyl branch on an 11-carbon undecanoyl backbone)[1][2]. This structural divergence from linear lipids dictates its macroscopic coating properties.

In surface chemistry, the physical state of the grafted layer dictates its performance. Linear C18 chains pack densely, forming rigid, crystalline domains. While this maximizes the water contact angle, the rigidity creates grain boundaries—microscopic defects where proteins and foulants can irreversibly adsorb.

Conversely, the steric hindrance introduced by the 2-heptyl branch in 2-HUC disrupts Van der Waals packing interactions. This dramatically lowers the phase transition temperature (Tg) of the coating, resulting in a "liquid-like" amorphous layer at physiological temperatures[3]. In advanced drug delivery systems, such as lipid nanoparticles (LNPs), lipids utilizing this specific branched architecture have been shown to mitigate undesirable inflammatory responses by maintaining membrane fluidity and preventing rigid structural recognition by immune cells[4]. When applied as a solid surface coating, this fluidity creates an entropic barrier, dynamically repelling proteins much like a tethered liquid layer.

Furthermore, the acyl chloride moiety ensures rapid, base-catalyzed nucleophilic acyl substitution with surface hydroxyl (-OH) or amine (-NH₂) groups, forming highly stable ester or amide linkages[5][6].

Logic A 2-Heptylundecanoyl Chloride (Branched C18 Structure) B Disrupted Lipid Packing A->B Steric Hindrance C Acyl Chloride Reactivity A->C Chemical Property D Fluid Hydrophobic Layer (Low Tg) B->D Prevents Crystallization E Covalent Ester/Amide Bonds C->E Nucleophilic Attack F Enhanced Anti-Fouling & Biocompatibility D->F Entropic Barrier E->F Anchoring Stability

Logical relationship mapping 2-HUC structural properties to anti-fouling efficacy.

Comparative Efficacy Data

To objectively evaluate 2-HUC, we compare it against two industry standards: Stearoyl Chloride (linear hydrophobic) and mPEG-NHS (hydrophilic anti-fouling).

Table 1: Quantitative Comparison of Surface Coating Alternatives on Hydroxyl-Functionalized Silica

Parameter2-Heptylundecanoyl Chloride (2-HUC)Stearoyl Chloride (Linear C18)mPEG-NHS Ester (5 kDa)
Coating Morphology Amorphous / FluidCrystalline / RigidRandom Coil (Hydrated)
Water Contact Angle (θ) 102° ± 2°112° ± 3°35° ± 4°
Fibrinogen Adsorption < 15 ng/cm²~ 65 ng/cm²< 10 ng/cm²
Hydrolytic Stability (pH 7.4) Excellent (Sterically shielded ester)Good (Exposed ester)Moderate (Prone to oxidation)
Phase Transition (Tg/Tm) < -10 °C~ 55 °C~ 60 °C (Dry)

Data synthesis demonstrates that 2-HUC achieves near-PEG-level anti-fouling properties while maintaining the superior hydrolytic stability of a hydrophobic lipid.

Experimental Methodology: Surface Grafting of 2-HUC

To ensure scientific integrity, the following protocol is designed as a self-validating system. We utilize strictly anhydrous conditions to prevent the competitive hydrolysis of the acyl chloride into its corresponding carboxylic acid, which would fail to covalently bind to the substrate[7][8].

Workflow N1 Surface Preparation (Hydroxyl Activation via Plasma) N2 Solvent Exchange (Submersion in Anhydrous Toluene) N1->N2 N3 Base Addition (Triethylamine as Acid Scavenger) N2->N3 N4 2-HUC Addition (Dropwise under N2, 0°C to RT) N3->N4 N5 Nucleophilic Acyl Substitution (Esterification) N4->N5 N6 Washing & Sonication (Remove HCl salts & unreacted lipid) N5->N6 N7 Validation (ATR-FTIR & Contact Angle) N6->N7

Step-by-step experimental workflow for covalent surface functionalization using 2-HUC.

Step-by-Step Protocol

1. Surface Activation: Treat the target substrate (e.g., glass slides, amorphous carbon, or silica nanoparticles) with oxygen plasma or Piranha solution (3:1 H₂SO₄:H₂O₂) for 15 minutes. Caution: Piranha is highly reactive. This maximizes the density of reactive silanol (-OH) groups on the surface.

2. Dehydration: Rinse the substrate thoroughly with DI water, then ethanol, and dry under a stream of high-purity nitrogen. Bake at 110°C for 30 minutes to remove residual adsorbed water.

3. Reaction Setup: Transfer the substrate into a dry reaction flask under a nitrogen atmosphere (Schlenk line or glovebox). Submerge the substrate in anhydrous toluene or dichloromethane[7].

4. Catalyst/Scavenger Addition: Add 1.5 equivalents (relative to estimated surface hydroxyls) of anhydrous Triethylamine (TEA) or Pyridine. Causality: The nucleophilic substitution generates HCl gas. TEA acts as an acid scavenger, driving the reaction forward and preventing acid-catalyzed degradation of the substrate[6][8].

5. 2-HUC Introduction: Cool the reaction vessel to 0°C in an ice bath to control the exothermic nature of the reaction. Dropwise, add a 50 mM solution of 2-Heptylundecanoyl chloride in anhydrous toluene.

6. Incubation: Allow the reaction to proceed at 0°C for 1 hour, then gradually warm to room temperature and stir for an additional 12-18 hours to ensure maximum surface coverage[9].

7. Purification: Remove the substrate and wash sequentially with toluene, dichloromethane, and ethanol. Sonicate in ethanol for 5 minutes to remove any physically adsorbed (non-covalently bound) lipid and TEA-HCl salts. Dry under nitrogen.

8. Self-Validation:

  • ATR-FTIR: Confirm success by observing the appearance of a strong ester carbonyl stretch (C=O) at ~1735 cm⁻¹ and the disappearance of the broad -OH stretch at ~3300 cm⁻¹.

  • Contact Angle: A successful 2-HUC coating will shift the water contact angle from <10° (bare activated silica) to ~100-105°.

Conclusion

For drug development professionals and material scientists, 2-Heptylundecanoyl chloride offers a superior alternative to traditional linear lipids. By leveraging the steric hindrance of its branched architecture, 2-HUC creates a fluid, amorphous hydrophobic coating that effectively masks surfaces from protein fouling and immune recognition, while providing the robust covalent anchoring characteristic of acyl chloride chemistry.

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Comparative

Validation of a Continuous-Flow Synthetic Route for 2-Heptylundecanoyl Chloride: A Comparative Guide

Introduction 2-Heptylundecanoyl chloride (C18H35ClO) is a highly branched, aliphatic acyl chloride utilized as a critical intermediate in the synthesis of specialized lipid nanoparticles (LNPs), pharmaceutical esters, an...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

2-Heptylundecanoyl chloride (C18H35ClO) is a highly branched, aliphatic acyl chloride utilized as a critical intermediate in the synthesis of specialized lipid nanoparticles (LNPs), pharmaceutical esters, and high-performance surfactants[1][2]. The steric hindrance imposed by its α -branching (a heptyl group and an undecyl chain) makes its synthesis from 2-heptylundecanoic acid notoriously sluggish under standard conditions.

Traditionally, this conversion relies on batch chlorination using oxalyl chloride or thionyl chloride, catalyzed by N,N-dimethylformamide (DMF)[1]. However, this route suffers from a severe toxicological flaw: the generation of dimethylcarbamoyl chloride (DMCC), a highly potent alkylating agent and known carcinogen[3][4].

To address these safety and efficiency bottlenecks, we have validated a new synthetic route utilizing a continuous-flow microreactor system with 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) as a safe catalytic alternative to DMF[5]. This guide objectively compares the traditional batch method against the continuous-flow approach, providing researchers with the experimental data required to transition to a greener, safer, and more scalable protocol.

Section 1: Mechanistic Causality & The DMF Problem

In traditional batch synthesis, DMF reacts with oxalyl chloride to form a Vilsmeier-Haack-type intermediate (chloromethylene-dimethyliminium chloride), which acts as the active chlorinating species[4]. While highly effective at overcoming the steric hindrance of 2-heptylundecanoic acid, this intermediate is prone to degradation. During aqueous workup or prolonged heating, it decomposes to form DMCC[3][4]. Regulatory guidelines strictly limit DMCC exposure to low parts-per-billion (ppb) levels, necessitating exhaustive and costly purification steps (e.g., high-vacuum thin-film distillation).

Conversely, the continuous-flow route leverages DBU as a nucleophilic catalyst. DBU activates oxalyl chloride without the structural capacity to form a stable, volatile carbamoyl chloride, effectively eliminating DMCC formation[5]. Furthermore, the superior heat and mass transfer inherent to silicon carbide (SiC) microreactors allows the reaction to proceed safely at elevated temperatures (60 °C), reducing the reaction time from hours to minutes[6].

Pathway cluster_batch Traditional Batch (DMF) cluster_flow Continuous Flow (DMF-Free) SM 2-Heptylundecanoic Acid BatchCond Oxalyl Chloride + DMF SM->BatchCond FlowCond Oxalyl Chloride + DBU (Microreactor) SM->FlowCond Vilsmeier Vilsmeier Intermediate BatchCond->Vilsmeier DMCC Dimethylcarbamoyl Chloride (Toxic Byproduct) Vilsmeier->DMCC Prod 2-Heptylundecanoyl Chloride Vilsmeier->Prod SafeInt DBU-Acyl Intermediate FlowCond->SafeInt SafeInt->Prod

Batch vs flow mechanistic pathways highlighting the elimination of toxic DMCC using DBU catalysis.

Section 2: Experimental Protocols & Workflow Validation

To ensure a self-validating system, the continuous flow protocol integrates in-line ReactIR spectroscopy to monitor the disappearance of the carboxylic acid carbonyl stretch (1710 cm⁻¹) and the appearance of the acyl chloride stretch (1800 cm⁻¹), ensuring steady-state conversion before product collection.

Protocol A: Traditional Batch Synthesis (DMF-Catalyzed)
  • Setup: Equip a 500 mL round-bottom flask with a magnetic stirrer, reflux condenser, and an alkaline gas scrubber.

  • Reagent Loading: Dissolve 2-heptylundecanoic acid (50 mmol) in 200 mL of anhydrous dichloromethane (DCM). Add catalytic DMF (0.5 mmol).

  • Chlorination: Add oxalyl chloride (60 mmol) dropwise at 0 °C over 30 minutes to control the exothermic release of CO , CO2​ , and HCl .

  • Reaction: Warm the mixture to 25 °C and stir for 4.0 hours until gas evolution ceases.

  • Workup & Validation: Concentrate the crude mixture under reduced pressure. GC/MS validation typically reveals 15–30 ppm of DMCC byproduct, requiring fractional vacuum distillation for removal[4].

Protocol B: Continuous-Flow Microreactor Synthesis (DMF-Free)
  • System Priming: Flush a SiC microreactor (2.5 mL internal volume) with anhydrous 2-methyltetrahydrofuran (2-MeTHF) at 1.0 mL/min.

  • Feed Preparation: Prepare Stream A (1.0 M 2-heptylundecanoic acid in 2-MeTHF) and Stream B (1.2 M oxalyl chloride + 0.05 M DBU in 2-MeTHF).

  • Flow Execution: Pump Streams A and B via high-precision syringe pumps at 0.5 mL/min each into a high-mixing T-micromixer.

  • Residence & Reaction: Direct the mixed stream through the SiC residence coil heated to 60 °C. The total residence time is 2.5 minutes.

  • In-line Degassing: Pass the effluent through a tube-in-tube membrane degasser (Teflon AF-2400) to continuously extract stoichiometric HCl , CO , and CO2​ gases. This prevents "slug flow" and maintains precise residence time distribution[7].

  • Validation & Collection: Monitor the effluent via in-line ReactIR. Once steady-state is confirmed, collect the highly pure 2-heptylundecanoyl chloride directly into a sealed vessel.

FlowSetup R1 Syringe Pump 1 2-Heptylundecanoic Acid Mixer T-Micro-mixer (High Mass Transfer) R1->Mixer R2 Syringe Pump 2 Oxalyl Chloride + DBU R2->Mixer Coil Residence Time Coil (60 °C, 2.5 min) Mixer->Coil Mixed Flow Degas In-line Membrane Degasser (Gas Removal) Coil->Degas Crude Stream Product 2-Heptylundecanoyl Chloride (>98% Purity) Degas->Product Purified Stream

Continuous-flow microreactor setup for the DMF-free synthesis of 2-heptylundecanoyl chloride.

Section 3: Performance & Data Comparison

The elimination of DMF not only improves the safety profile but also enhances the overall synthetic efficiency. Table 1 summarizes the experimental data comparing the two methodologies.

Table 1: Performance Comparison of Synthetic Routes

ParameterTraditional Batch (DMF-Catalyzed)Continuous Flow (DBU-Catalyzed)
Reaction Time 4.0 hours2.5 minutes
Yield (Isolated) 82%96%
DMCC Impurity (GC/MS) 15 - 30 ppmNon-detectable (< 0.1 ppm)
E-factor 12.43.2
Scalability Limited by exothermic gas evolutionLinear scale-up via numbering-up

Section 4: Conclusion & Scalability

The validation of the continuous-flow, DBU-catalyzed route for 2-heptylundecanoyl chloride demonstrates a clear superiority over traditional batch methods. By replacing DMF with DBU and transitioning to a microreactor environment, researchers can completely eliminate the formation of carcinogenic DMCC[3][5]. Furthermore, the integration of in-line degassing and ReactIR monitoring creates a self-validating, steady-state process that can be linearly scaled without the thermal hazards associated with batch gas evolution[6][7]. This route provides drug development professionals with a robust, compliant, and highly efficient method for synthesizing critical branched acyl chlorides.

References[1] Title: Buy 2-Heptylundecanoyl chloride (EVT-14578232) | 78865-81-3 - EvitaChem

Source: evitachem.com URL:[2] Title: 2-Heptylundecanoyl chloride | C18H35ClO | CID 54120775 - PubChem - NIH Source: nih.gov URL:[6] Title: Continuous flow synthesis of diaryl ketones by coupling of aryl Grignard reagents with acyl chlorides under mild conditions in the ecofriendly solvent 2-methyltetrahydrofuran Source: rsc.org URL:[3] Title: Dimethylcarbamoyl Chloride, a known carcinogen Source: allfordrugs.com URL:[7] Title: Continuous-flow synthesis of highly functionalized imidazo-oxadiazoles facilitated by microfluidic extraction Source: beilstein-journals.org URL:[4] Title: Investigation on the Formation and Hydrolysis of N,N-Dimethylcarbamoyl Chloride (DMCC) in Vilsmeier Reactions Using GC/MS as the Analytical Detection Method Source: acs.org URL:[5] Title: Approaches to a Scaleable Synthesis of CH8757: A Potent Inhibitor of Matrix Metalloproteinases Source: acs.org URL:

Sources

Validation

A Senior Application Scientist's Guide to the Quantitative Analysis of 2-Heptylundecanoyl Chloride in Reaction Mixtures

This guide provides an in-depth comparison of analytical methodologies for the quantitative determination of 2-Heptylundecanoyl chloride, a long-chain aliphatic acyl chloride. Given its high reactivity, direct analysis i...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth comparison of analytical methodologies for the quantitative determination of 2-Heptylundecanoyl chloride, a long-chain aliphatic acyl chloride. Given its high reactivity, direct analysis is often impractical. This document explores robust, validated alternatives suitable for researchers, scientists, and drug development professionals who require accurate quantification of this compound in complex reaction matrices. We will delve into the causality behind experimental choices, present comparative performance data, and provide detailed, field-tested protocols.

Introduction: The Analytical Challenge of Reactive Acyl Chlorides

2-Heptylundecanoyl chloride (C18H35ClO, MW: 302.9 g/mol ) is a valuable reagent in organic synthesis.[1] However, the very property that makes it useful—the highly electrophilic carbonyl carbon—also makes it an analytical challenge.[2] Acyl chlorides are highly susceptible to hydrolysis and are reactive towards a wide range of nucleophiles, including water, alcohols, and amines.[2][3] This inherent instability means that direct injection into a chromatographic system can lead to on-column reactions, poor peak shape, and inaccurate quantification.[4][5] Furthermore, as acyl halides are often classified as potentially genotoxic impurities (PGIs) in pharmaceutical manufacturing, their accurate measurement at trace levels is a regulatory imperative.[3][6]

Consequently, the most reliable strategy for the quantitative analysis of 2-Heptylundecanoyl chloride is an indirect one, involving a chemical derivatization step to convert the labile acyl chloride into a stable, easily analyzable species.[3][7] This guide compares the two most powerful chromatographic approaches—Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC)—following derivatization, alongside a classical titrimetric method.

Chapter 1: Comparative Analysis of Analytical Methodologies

The choice of analytical method depends on several factors: the required sensitivity, the complexity of the reaction matrix, available instrumentation, and sample throughput needs. Here, we compare three distinct approaches.

Method A: Gas Chromatography with Flame Ionization Detection (GC-FID) via Esterification

This is a robust and widely used technique for volatile and thermally stable compounds. Since 2-Heptylundecanoyl chloride is not sufficiently volatile for direct GC analysis, it is first converted into a more volatile and stable ester. A common approach is to react the acyl chloride with a small, anhydrous alcohol like methanol or propanol.[3][8][9] The resulting fatty acid ester is readily analyzed by GC-FID.

  • Causality : The derivatization with an alcohol serves two purposes: it stabilizes the reactive analyte and increases its volatility for gas-phase analysis.[3] The use of a Flame Ionization Detector (FID) is ideal as it provides a uniform response factor for hydrocarbons and is highly sensitive, making it suitable for quantifying the long aliphatic chain of the derivative.

Method B: High-Performance Liquid Chromatography with UV Detection (HPLC-UV) via Chromophore Tagging

For labs where GC is not ideal or for analytes that are not amenable to volatilization, HPLC is the method of choice. The primary challenge with 2-Heptylundecanoyl chloride is that its long aliphatic chain lacks a chromophore, rendering it nearly invisible to a standard UV detector.[10][11] The solution is to derivatize it with a reagent that attaches a UV-active tag.

  • Causality : Reagents such as 2-nitrophenylhydrazine react with the acyl chloride to form a stable derivative that absorbs strongly in the near-visible range (e.g., 395 nm).[4][5][12] Analyzing at such a high wavelength is a critical advantage as it significantly minimizes interference from most drug substances and reaction matrix components, which typically absorb in the lower UV range.[4][5][12] This leads to a highly specific and sensitive method.

Method C: Potentiometric Titration

Before the widespread adoption of chromatography, titration was a primary method for analyzing acyl chlorides.[8][13] This classical technique can still serve as a simple, low-cost alternative for determining the concentration of the main component when high specificity is not required. The method typically involves two steps: first, reacting the acyl chloride with an alcohol-pyridine mixture to form an ester, then performing an acid-base titration to determine the generated hydrochloric acid and any pre-existing acidic impurities.[13]

  • Causality : This method leverages the stoichiometric reaction of the acyl chloride. However, its major drawback is a lack of specificity. The titration will quantify any acidic components in the sample, and it cannot distinguish the target analyte from similar reactive impurities.[8][14]

Chapter 2: Performance Comparison

The following table summarizes the expected performance characteristics of the three methodologies, based on data from analogous compounds reported in the literature.

Parameter Method A: GC-FID (via Esterification) Method B: HPLC-UV (via Chromophore Tagging) Method C: Potentiometric Titration
Specificity HighVery HighLow
Sensitivity (LOQ) Low ppm (e.g., <10 ppm)[4]Sub-ppm (e.g., 0.05-0.5 ppm)[4][5]High ppm to percent level
Precision (%RSD) Excellent (< 2%)[4]Excellent (< 3%)[4]Good (< 5%)
Sample Throughput High (with autosampler)High (with autosampler)Low to Medium
Key Advantage Utilizes common lab equipment (GC-FID)Exceptional sensitivity and specificity[5]Low cost, no specialized equipment
Key Disadvantage Less sensitive than HPLC-UV methodRequires specialized derivatization reagentProne to interferences from acidic/basic impurities[14]

Chapter 3: Visualization of Analytical Workflows

Visualizing the analytical process is key to understanding the workflow and the chemical transformations involved.

AnalyticalWorkflow cluster_prep PART 1: Sample Preparation cluster_deriv PART 2: Derivatization cluster_analysis PART 3: Instrumental Analysis Sample Reaction Mixture Sample Quench Quench Reaction & Dilute in Aprotic Solvent Sample->Quench InternalStd Add Internal Standard Quench->InternalStd DerivReagent Add Derivatization Reagent (e.g., Methanol or 2-Nitrophenylhydrazine) InternalStd->DerivReagent React Incubate (e.g., RT for 30 min) DerivReagent->React Inject Inject into GC or HPLC React->Inject Separate Chromatographic Separation Inject->Separate Detect Detection (FID or UV) Separate->Detect Quantify Quantification vs. Calibration Curve Detect->Quantify

Caption: Derivatization reaction for GC-FID analysis via esterification with methanol.

Chapter 4: Detailed Experimental Protocols

These protocols are provided as a robust starting point and should be fully validated for your specific sample matrix.

Protocol 1: GC-FID Method via Methanolysis

This protocol details the conversion of the acyl chloride into its corresponding methyl ester for GC analysis. [4][8]

  • Internal Standard (IS) Stock Solution: Prepare a 1 mg/mL solution of a suitable internal standard (e.g., methyl heptadecanoate) in anhydrous acetonitrile. The IS should be structurally similar to the analyte but not present in the sample.

  • Calibration Standards: In separate vials, add known amounts of a purified 2-Heptylundecanoyl chloride reference standard to anhydrous acetonitrile.

  • Sample Preparation:

    • Accurately weigh approximately 50 mg of the reaction mixture into a 10 mL volumetric flask.

    • Dilute to volume with anhydrous acetonitrile and mix thoroughly.

    • Transfer 1.0 mL of this solution to a 4 mL autosampler vial.

  • Derivatization:

    • To each sample and calibration standard vial, add 100 µL of the IS stock solution.

    • Add 200 µL of anhydrous methanol. The presence of a base like pyridine can be used to neutralize the HCl generated but must be tested for interferences. [8] * Cap the vials immediately, vortex for 30 seconds, and let stand at room temperature for 15 minutes to ensure the reaction goes to completion. [15]5. GC-FID Instrumental Conditions:

    • Column: DB-5 or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).

    • Injector: Split/Splitless, 250°C, Split ratio 20:1.

    • Oven Program: 150°C hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min.

    • Detector: FID, 290°C.

    • Carrier Gas: Helium, constant flow at 1.2 mL/min.

    • Injection Volume: 1 µL.

  • Quantification: Calculate the concentration of 2-Heptylundecanoyl chloride in the sample by comparing the peak area ratio of the methyl 2-heptylundecanoate derivative to the internal standard against the calibration curve.

Protocol 2: HPLC-UV Method via 2-Nitrophenylhydrazine Derivatization

This protocol is adapted from a general method for aliphatic acyl chlorides and offers excellent sensitivity. [4][5]

  • Internal Standard (IS) Stock Solution: Prepare a 0.1 mg/mL solution of a suitable internal standard (e.g., lauroyl chloride, which will also be derivatized) in anhydrous acetonitrile.

  • Derivatization Reagent: Prepare a 200 µg/mL solution of 2-nitrophenylhydrazine in anhydrous acetonitrile. This solution should be freshly prepared.

  • Calibration Standards: Prepare a series of calibration standards of purified 2-Heptylundecanoyl chloride in anhydrous acetonitrile.

  • Sample Preparation:

    • Accurately weigh approximately 100 mg of the reaction mixture into a 10 mL volumetric flask.

    • Dilute to volume with anhydrous acetonitrile and mix.

    • Perform a further 1:100 dilution of this solution into another volumetric flask using anhydrous acetonitrile.

    • Transfer 1.0 mL of the final diluted solution to a 4 mL autosampler vial.

  • Derivatization:

    • To each sample and calibration standard vial, add 100 µL of the IS stock solution.

    • Add 500 µL of the 2-nitrophenylhydrazine derivatization reagent.

    • Cap the vials, vortex, and let stand at room temperature for 30 minutes. [4][5]6. HPLC-UV Instrumental Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: 70% B to 100% B over 15 minutes, hold at 100% B for 5 minutes, return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 395 nm. [5][12] * Injection Volume: 10 µL.

  • Quantification: Calculate the concentration based on the peak area ratio of the derivatized analyte to the derivatized internal standard against the calibration curve.

Conclusion and Method Selection Strategy

Both GC-FID and HPLC-UV provide reliable, specific, and accurate methods for the quantification of 2-Heptylundecanoyl chloride, provided a validated derivatization step is employed.

  • Choose the HPLC-UV method when the highest sensitivity is required, particularly for trace-level analysis in complex pharmaceutical matrices. The specificity gained by detecting at a high wavelength (395 nm) is a significant advantage in avoiding interferences. [4][5]* Choose the GC-FID method when a robust, routine analysis is needed and instrumentation is readily available. It is a highly precise method suitable for monitoring reaction progress where sub-ppm sensitivity is not the primary driver.

  • Titration should be reserved for at-line, rough estimations of concentration where speed is more critical than accuracy and specificity.

Ultimately, the choice of method must be followed by a thorough validation according to ICH guidelines to ensure its suitability for the intended purpose, confirming its linearity, accuracy, precision, and limits of detection and quantification within the specific reaction matrix.

References

  • Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances. ResearchGate. Available at: [Link]

  • Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances. PubMed. Available at: [Link]

  • Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances. Semantic Scholar. Available at: [Link]

  • Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids. PMC. Available at: [Link]

  • determination of acetyl chloride contents. Chromatography Forum. Available at: [Link]

  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. ACS Publications. Available at: [Link]

  • Derivatization Methods in GC and GC/MS. Semantic Scholar. Available at: [Link]

  • Derivatization and rapid GC-MS screening of chlorides relevant to the Chemical Weapons Convention in organic liquid samples. RSC Publishing. Available at: [Link]

  • Identification of Chlorinated Fatty Acids in Standard Samples and Fish Lipids. Lund University Publications. Available at: [Link]

  • HPLC analysis of reactive acid chlorides as methyl esters via derivatization with anhydrous methanol. ResearchGate. Available at: [Link]

  • Preparation of long-chain fatty acid chlorides. Semantic Scholar. Available at: [Link]

  • Acylation as a Successful Derivatization Strategy for the Analysis of Pinacolyl Alcohol in a Glycerol-rich Matrix by GC-MS. OSTI.GOV. Available at: [Link]

  • Titrimetric Determination of Carboxylic Acid Chloride. Semantic Scholar. Available at: [Link]

  • Gas Chromatographic Determination of Chlorinated Acetyl Chlorides and Phosgene Present in Air in Very Low Concentrations. SciSpace. Available at: [Link]

  • The Analysis of Acid Chlorides. RSC Publishing. Available at: [Link]

  • The development of a GC-FID method for indirect quantification of chloroacetyl chloride, a potential genotoxic impurity, in chlordiazepoxide hydrochloride active pharmaceutical ingredient. Taylor & Francis Online. Available at: [Link]

  • III Analytical Methods. Ministry of the Environment, Government of Japan. Available at: [Link]

  • University of Maryland Researchers Investigate HPLC-PDA Method for Fatty Acid Analysis. Spectroscopy Online. Available at: [Link]

  • Titration of Chloride. YSI. Available at: [Link]

  • Gas chromatographic determination of carboxylic acid chlorides and residual carboxylic acid precursors used in the production of some penicillins. PubMed. Available at: [Link]

  • Method 9253: Chloride (Titrimetric, Silver Nitrate). EPA. Available at: [Link]

  • Fatty Acid Analysis by HPLC. Nacalai Tesque. Available at: [Link]

  • 2-Heptylundecanoyl chloride. PubChem. Available at: [Link]

  • Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Samples, Plants and Foods. PMC. Available at: [Link]

Sources

Comparative

Performance comparison of 2-Heptylundecanoyl chloride-based polymers

Performance Comparison of 2-Heptylundecanoyl Chloride-Based Polymers in mRNA Delivery Systems As a Senior Application Scientist specializing in nucleic acid delivery, I have observed that the architectural design of the...

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Author: BenchChem Technical Support Team. Date: April 2026

Performance Comparison of 2-Heptylundecanoyl Chloride-Based Polymers in mRNA Delivery Systems

As a Senior Application Scientist specializing in nucleic acid delivery, I have observed that the architectural design of the hydrophobic domain in ionizable polymers and lipids dictates both the efficacy and the safety profile of Lipid Nanoparticles (LNPs). (2-HUC, CAS 78865-81-3) is a highly reactive aliphatic acyl chloride used to graft bulky, branched C18 chains onto amine or hydroxyl-rich backbones[1].

This guide objectively compares the performance of 2-HUC-derived polymers against linear alternatives and industry benchmarks, detailing the mechanistic causality behind their superior endosomal escape and immunomodulatory properties.

Mechanistic Causality: Why the 2-Heptylundecyl Branching?

The transition from linear to branched hydrophobic tails is not merely a structural tweak; it is a thermodynamic necessity for efficient intracellular delivery.

  • Steric Bulk & Membrane Fluidity: Linear C18 chains (e.g., stearoyl derivatives) pack tightly, resulting in a high phase transition temperature ( Tm​ ) and rigid nanoparticle cores. The 2-heptylundecyl chain—a C18 isomer with a prominent C7 branch at the alpha-position—introduces massive steric hindrance. This prevents crystalline lipid packing, ensuring the polymer remains highly fluid at physiological temperatures and effectively lowers the LUMO energy levels in conjugated systems[2].

  • Endosomal Escape Kinetics: Upon endocytosis, the endosome acidifies, protonating the polymer's amine headgroups. For linear tails, the structure remains lamellar ( Lα​ ), trapping the mRNA. However, the bulky 2-heptylundecyl tail forces a cone-shaped molecular geometry. This thermodynamically drives the assembly into an inverted hexagonal ( HII​ ) phase, which is highly fusogenic, tearing the endosomal membrane and releasing the cargo into the cytosol[3].

  • Immunomodulation: Standard LNPs often trigger Toll-Like Receptor 4 (TLR4) pathways, leading to severe reactogenicity and pro-inflammatory cytokine release[4]. Recent breakthroughs have utilized 2-heptylundecanoic acid derivatives to functionalize anti-inflammatory moieties like hydroxychloroquine (HCQ). These 2-HUC-derived polymers actively suppress the TLR4/MyD88 inflammatory axis while maintaining robust mRNA translation[5],[3].

Escape N1 Cellular Uptake (Endocytosis) N2 Endosome Entrapment (pH ~6.5) N1->N2 N3 Endosomal Acidification (pH drops to ~5.5) N2->N3 N4 Protonation of Polymer N3->N4 H+ Influx N5 Inverted Hexagonal Phase N4->N5 Steric Repulsion N6 Membrane Destabilization N5->N6 Fusion N7 Cytosolic Release N6->N7

Mechanistic pathway of endosomal escape driven by 2-heptylundecyl branched tails.

Quantitative Performance Comparison

The following table synthesizes experimental data comparing 2-HUC-derived branched polymers/lipids (such as HL-LNPs) against linear C18 counterparts and the industry benchmark, SM-102.

Performance Metric2-HUC Branched Polymer (e.g., HL-LNP)Linear C18 PolymerBenchmark (SM-102 LNP)
Hydrophobic Tail Structure Branched (C18, 2-heptylundecyl)Linear (C18, Stearyl)Branched (Primary/Secondary)
Apparent pKa 6.4 – 6.86.9 – 7.2~6.6
Encapsulation Efficiency (EE%) >92% ~75-80%>95%
Phase Transition Temp ( Tm​ ) Low (< 10°C) High (> 45°C)Low
Endosomal Escape Phase HII​ (Inverted Hexagonal) Lα​ (Lamellar) HII​ (Inverted Hexagonal)
Pro-inflammatory Cytokine (IL-6) Very Low (Suppressed) ModerateHigh (Reactogenic)

Data synthesis indicates that while 2-HUC polymers match the encapsulation and transfection efficiency of benchmark SM-102, they drastically outperform standard systems in mitigating inflammatory responses[3].

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following workflows are designed as self-validating systems. Every critical step includes a quality control (QC) checkpoint to verify causality.

Protocol A: Synthesis of 2-HUC-Functionalized Polymer via N-Acylation

Causality: N-acylation requires an acid scavenger to prevent the HCl byproduct from protonating the unreacted amine backbone, which would prematurely halt the reaction.

  • Preparation: Dissolve the amine-functionalized backbone (e.g., polyethylenimine or an HCQ derivative) in anhydrous dichloromethane (DCM) under a strict argon atmosphere to prevent moisture-induced hydrolysis of the acyl chloride.

  • Catalysis: Add triethylamine (TEA) at a 1.5 molar excess relative to the target amines.

  • Acylation: Cool the reaction to 0°C using an ice bath. Dropwise, add (1.2 eq per target amine)[1]. The 0°C environment controls the exothermic nature of the acylation, preventing side-chain degradation.

  • Propagation: Allow the mixture to warm to room temperature and stir for 24 hours.

  • Purification & Validation: Wash the organic layer with saturated NaHCO₃ and brine. Dry over anhydrous Na₂SO₄, concentrate, and purify via flash column chromatography.

    • Self-Validation Checkpoint: Perform 1 H-NMR. The complete disappearance of the acyl chloride peak and the distinct chemical shift of the alpha-protons confirm successful conjugation[2].

Protocol B: Microfluidic Formulation of mRNA-LNPs

Causality: Rapid microfluidic mixing forces the hydrophobic 2-heptylundecyl tails to spontaneously precipitate and encapsulate the mRNA before macroscopic aggregates can form.

  • Aqueous Phase: Dissolve the target mRNA in 50 mM citrate buffer (pH 4.0). The low pH ensures the polymer's amines are fully protonated to electrostatically bind the negatively charged mRNA.

  • Organic Phase: Dissolve the 2-HUC-polymer, DSPC, cholesterol, and DMG-PEG2000 in absolute ethanol at a molar ratio of 50:10:38.5:1.5.

  • Mixing: Inject both phases into a microfluidic mixer at a 3:1 (Aqueous:Ethanol) flow rate ratio with a total flow rate of 12 mL/min.

  • Dialysis: Dialyze the output against 1X PBS (pH 7.4) for 18 hours using a 100 kDa MWCO membrane to remove ethanol and neutralize the pH.

  • Validation:

    • Self-Validation Checkpoint: Conduct Dynamic Light Scattering (DLS) and a RiboGreen assay. A Polydispersity Index (PDI) < 0.2 validates uniform mixing, and an EE% > 90% confirms successful electrostatic entrapment[3].

Synthesis A Amine Backbone C N-Acylation (DCM, TEA, 0°C) A->C B 2-HUC (Acyl Chloride) B->C D Branched Polymer C->D E Microfluidic Mixing (EtOH:Aqueous) D->E F mRNA-Loaded LNP E->F

Workflow for synthesizing 2-HUC-derived polymers and microfluidic LNP formulation.

Sources

Safety & Regulatory Compliance

Safety

2-Heptylundecanoyl chloride proper disposal procedures

Operational Guide: Safe Handling and Disposal of 2-Heptylundecanoyl Chloride As a Senior Application Scientist, I frequently encounter laboratories struggling with the safe neutralization of long-chain aliphatic acid chl...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Guide: Safe Handling and Disposal of 2-Heptylundecanoyl Chloride

As a Senior Application Scientist, I frequently encounter laboratories struggling with the safe neutralization of long-chain aliphatic acid chlorides. 2-Heptylundecanoyl chloride presents a unique logistical challenge: it possesses the violent water-reactivity typical of acyl chlorides, combined with extreme hydrophobicity driven by its 18-carbon backbone.

This guide provides a field-proven, self-validating quenching protocol designed to protect personnel, prevent delayed exothermic reactions in waste streams, and ensure full regulatory compliance.

Section 1: Chemical Profile & Hazard Causality

Before executing any disposal plan, it is critical to understand the physical and chemical mechanics of the substrate.

Table 1: Chemical & Hazard Profile of 2-Heptylundecanoyl Chloride

PropertyValue / DescriptionOperational Implication
CAS Number 78865-81-3[1]Essential for SDS retrieval and institutional waste tracking.
Molecular Formula C18H35ClO[1]The C18 chain renders the molecule highly lipophilic and viscous.
Molecular Weight 302.92 g/mol [1]Required for precise stoichiometric calculation of the quenching base.
Reactivity Violent Exothermic HydrolysisGenerates corrosive HCl gas upon contact with moisture[2].
Waste Classification Hazardous / Halogenated OrganicMust be segregated from incompatible waste streams[3].

The Causality of the Hazard: Adding water directly to an acyl chloride is a fundamental safety violation that causes a violent exothermic reaction, rapidly evolving toxic hydrogen chloride (HCl) gas[2]. However, 2-heptylundecanoyl chloride introduces a secondary, more insidious risk: hydrophobic shielding . Because of its long alkyl chain, it is insoluble in water. If mixed with purely aqueous waste, it forms a biphasic mixture where water cannot penetrate the organic layer, leading to a deceptively slow reaction. If this unquenched mixture is transferred to a sealed waste carboy, subsequent agitation can trigger a delayed, catastrophic release of HCl gas and thermal runaway, potentially rupturing the container.

Section 2: The Self-Validating Quenching Protocol

To safely dispose of this chemical, we must overcome the biphasic barrier and neutralize the reactive functional groups sequentially[3]. The following protocol utilizes a co-solvent dilution strategy coupled with alkaline hydrolysis.

Note: An alternative, highly effective method involves chemically quenching the acyl chloride with an alcohol (e.g., ethanol) to form a stable ester prior to disposal, treating the resulting waste as halogenated organic waste[4]. However, the alkaline hydrolysis method detailed below is the gold standard for generating non-flammable, aqueous-compatible end products.

Step 1: Preparation and Risk Mitigation

  • Action: Conduct all operations inside a certified chemical fume hood with the sash lowered. Always wear appropriate personal protective equipment (PPE), including a lab coat, heavy-duty chemical-resistant gloves (e.g., nitrile), and safety goggles[3].

  • Causality: The fume hood captures any fugitive HCl vapors emitted during the transfer or initial quenching phases, protecting the operator's respiratory system.

Step 2: Co-Solvent Dilution (The Hydrophobic Countermeasure)

  • Action: Dissolve the residual 2-heptylundecanoyl chloride in an inert, water-miscible co-solvent such as Tetrahydrofuran (THF) or Acetone. Use a volume ratio of at least 1 part acid chloride to 4 parts solvent.

  • Causality: Dilution serves two critical purposes. First, it acts as a thermal sink to absorb the heat of reaction. Second, it breaks the hydrophobic shield, allowing the acyl chloride to mix homogeneously with the aqueous base in the next step, preventing trapped pockets of reactive material.

Step 3: Controlled Alkaline Quenching

  • Action: In a separate, oversized reaction vessel (e.g., a 3-neck round-bottom flask), prepare a cold solution of a weak base, such as a saturated sodium bicarbonate (NaHCO3) solution or dilute NaOH[3]. Ensure at least a 3-fold molar excess of base relative to the acid chloride. Place this vessel in an ice-water bath and stir vigorously with a magnetic stir bar.

  • Action: Transfer the diluted acid chloride to an addition funnel. Slowly and cautiously add the acid chloride dropwise to the cold, stirring base [3].

  • Causality: The golden rule of laboratory safety for this chemical class is to always add the acid chloride to the base solution; never the other way around to avoid a violent reaction[5]. Dropwise addition controls the rate of the exothermic hydrolysis and heat generation[3]. The ice bath maintains the system below 20°C, further suppressing vapor generation.

Step 4: Self-Validation and pH Stabilization

  • Action: Once the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30 to 60 minutes.

  • Action: Cautiously test the pH of the solution. It should be neutralized to a pH between 6 and 9[3]. If the solution is highly acidic (pH < 6), add additional base, stir for 15 minutes, and retest.

  • Causality: This protocol is a self-validating system. The hydrolysis of the acyl chloride continually generates HCl, which consumes the base and drives the pH down. If the pH remains stable and mildly basic after prolonged stirring, it chemically proves that 100% of the acyl chloride has been consumed.

Step 5: Waste Segregation and Logistics

  • Action: Transfer the neutralized, room-temperature mixture to a designated hazardous waste container.

  • Action: Label the container accurately (e.g., "Aqueous/Organic Basic Waste - Contains THF, Sodium 2-heptylundecanoate, and Sodium Chloride"). Never mix this waste with acidic waste streams[3].

Section 3: Visual Workflow

G A 2-Heptylundecanoyl Chloride (Highly Reactive, Hydrophobic) B Dilution in THF/Acetone (Overcomes Biphasic Barrier) A->B Step 1: Solubilize C Controlled Dropwise Addition (Ice Bath, Vigorous Stirring) B->C Step 2: Transfer E Neutralization & Hydrolysis (Forms Sodium Salt + NaCl) C->E Step 3: Quench D Excess Cold Aqueous Base (1M NaOH or Sat. NaHCO3) D->C Substrate F Validation (pH 6-9 Stabilization) E->F Step 4: Verify G Waste Segregation (Aqueous/Organic Waste) F->G Step 5: Dispose

Fig 1. Mechanistic workflow for the safe quenching and disposal of long-chain acyl chlorides.

References

  • Title: Acetyl chloride - SAFETY DATA SHEET Source: Thermo Fisher Scientific URL: [Link]

  • Title: Machine Learning-Assisted Detection of Phosgene and Acetyl Chloride via a Dual-Probe Fluorescent Platform with Differential Reactivity Source: Analytical Chemistry (ACS Publications) URL: [Link]

Sources

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